molecular formula C11H16N2O3 B1416671 Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate CAS No. 914988-10-6

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Cat. No.: B1416671
CAS No.: 914988-10-6
M. Wt: 224.26 g/mol
InChI Key: VPFTZTMJPFIRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFTZTMJPFIRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654977
Record name tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914988-10-6
Record name tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

This compound, a key heterocyclic intermediate, holds significant value for researchers and scientists in the field of drug development.[1] Its piperidone core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of a cyano group and a ketone provides reactive handles for extensive functionalization.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during initial synthetic steps and allows for controlled deprotection in later stages. This guide provides a detailed examination of the predominant synthesis mechanism for this compound—the intramolecular Dieckmann condensation—offering field-proven insights into the experimental choices and a robust, self-validating protocol.

The Core Mechanism: Intramolecular Cyclization via Dieckmann Condensation

The most established and efficient route to this compound is through an intramolecular Dieckmann condensation.[2] This reaction is the intramolecular equivalent of the Claisen condensation, designed to form cyclic β-keto esters or, in this case, a β-keto nitrile, from a single acyclic diester or ester-nitrile precursor.[3][4]

The reaction proceeds through several distinct, base-mediated steps:

  • Deprotonation: The synthesis begins with the precursor, ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate. A strong, non-nucleophilic base, such as sodium hydride (NaH), is introduced. The hydride ion abstracts an acidic α-proton from the carbon atom situated between the electron-withdrawing cyano (C≡N) and ester (COOEt) groups of an adjacent arm of the molecule. This deprotonation forms a resonance-stabilized enolate ion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion (enolate) acts as a potent nucleophile. It executes an intramolecular attack on the electrophilic carbonyl carbon of the ester group within the same molecule.

  • Cyclization and Elimination: This nucleophilic attack results in the formation of a six-membered ring, creating a tetrahedral intermediate. The ring structure is then stabilized by the elimination of the ethoxide (-OEt) leaving group, which reforms the carbonyl double bond and yields the cyclic β-keto nitrile enolate.

  • Protonation (Acidic Workup): The reaction is quenched and neutralized with a dilute acid (e.g., 1N HCl). This step protonates the enolate, leading to the final, stable keto tautomer of this compound.[2]

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Cyclization & Elimination cluster_2 Step 4: Protonation Precursor Acyclic Precursor (Ethyl 3-((tert-butoxycarbonyl) (2-cyanoethyl)amino)propionate) Base NaH (Strong Base) Precursor->Base Proton Abstraction Enolate Resonance-Stabilized Enolate Ion Base->Enolate Forms Attack Intramolecular Nucleophilic Attack Cyclic_Intermediate Cyclic Intermediate (with -OEt group) Attack->Cyclic_Intermediate Forms Ring Product_Enolate Cyclic β-Keto Nitrile (Enolate form) Cyclic_Intermediate->Product_Enolate Eliminates Ethoxide Acid Acidic Workup (H+) Product_Enolate->Acid Neutralization Final_Product Final Product (tert-butyl 3-cyano-4- oxopiperidine-1-carboxylate) Acid->Final_Product Yields

Caption: The Dieckmann condensation pathway.

Expertise in Practice: Causality Behind Experimental Choices

A robust synthesis is defined by deliberate choices that optimize yield, purity, and safety. As a senior application scientist, the rationale behind each parameter is critical for reproducibility and scaling.

  • Choice of Base (Sodium Hydride): Sodium hydride (NaH) is the base of choice for several reasons. As a non-nucleophilic base, it exclusively performs deprotonation without the risk of competing nucleophilic reactions, such as transesterification, which could occur with an alkoxide base like sodium ethoxide. Its irreversible reaction to form hydrogen gas drives the initial deprotonation step to completion.

  • Choice of Solvent (Toluene): Toluene is an ideal solvent for this reaction.[2] It is aprotic, meaning it will not interfere with the strong base or the enolate intermediate. Furthermore, its high boiling point (111°C) allows the reaction to be conducted at reflux, providing the necessary thermal energy to overcome the activation barrier for the cyclization step.[2]

  • The Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is essential. It serves as a robust protecting group for the piperidine nitrogen. This prevents the nitrogen's lone pair from participating in undesirable side reactions and ensures that the cyclization occurs as intended. Its bulky nature also influences the conformation of the precursor, potentially favoring the cyclization. It can be readily removed under acidic conditions in subsequent synthetic steps if required.

  • Acidic Workup: The final acidic workup is not merely a neutralization step. It is crucial for ensuring that the product is isolated in its stable keto form rather than as the sodium enolate salt. Adjusting the pH to approximately 3 ensures complete protonation.[2]

A Self-Validating Experimental Protocol

This protocol is designed to be self-validating, where successful execution and purification, confirmed by analytical characterization, affirm the integrity of the process.

Quantitative Data Summary
PropertyValueReference
Chemical Formula C₁₁H₁₆N₂O₃[5]
Molecular Weight 224.26 g/mol [5]
CAS Number 914988-10-6[2][5]
Appearance White solid[2]
Typical Yield ~51.6%[2]
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (1.0 eq) in dry toluene.

  • Base Addition: To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for approximately 3 hours, monitoring the reaction progress by TLC.[2]

  • Quenching: Upon completion, cool the mixture to room temperature and cautiously quench by adding water.

  • Acidification: Adjust the pH of the aqueous layer to ~3 using a 1N hydrochloric acid solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.[2]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: Purify the resulting residue by silica gel column chromatography, typically using an eluent system of ethyl acetate/petroleum ether, to afford the pure product as a white solid.[2]

Workflow start Start dissolve 1. Dissolve Precursor in Toluene start->dissolve add_base 2. Add Sodium Hydride dissolve->add_base reflux 3. Heat to Reflux (approx. 3 hours) add_base->reflux cool_quench 4. Cool and Quench with Water reflux->cool_quench acidify 5. Acidify to pH ~3 with 1N HCl cool_quench->acidify extract 6. Extract with Ethyl Acetate (3x) acidify->extract dry_concentrate 7. Dry and Concentrate Organic Phases extract->dry_concentrate purify 8. Purify via Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized compound are confirmed through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The reported chemical shifts for a sample in DMSO-d6 are:

    • δ 10.87 (s, 1H): This broad singlet corresponds to the enol proton, indicating the presence of keto-enol tautomerism in solution.

    • δ 3.89 (s, 2H): Corresponds to the methylene protons adjacent to the nitrogen (C5-H).

    • δ 3.46 (t, J=5.8Hz, 2H): Corresponds to the methylene protons adjacent to the nitrogen (C2-H).

    • δ 2.28 (t, J=5.8Hz, 2H): Corresponds to the methylene protons adjacent to the ketone (C6-H).[2]

    • A signal for the Boc group protons would also be expected around δ 1.4 ppm.

Conclusion

The Dieckmann condensation provides a reliable and well-documented pathway for the synthesis of this compound. By understanding the underlying mechanism, the rationale for the selection of specific reagents and conditions becomes clear, empowering researchers to execute this synthesis with precision and confidence. The resulting compound serves as a highly valuable and adaptable platform for the development of novel therapeutics, underscoring the importance of fundamental organic synthesis in advancing medicinal chemistry.

References

  • This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • This compound | C11H16N2O3. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. PubMed Central. [Link]

  • Preparation of 4-heteroaryl-4-cyanopiperidines via SNAr substitution reactions. (2005). Tetrahedron Letters. [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (2010). Journal of the American Chemical Society. PubMed Central. [Link]

  • Dieckmann Condensation. (n.d.). SynArchive. Retrieved January 4, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to N-Boc-3-cyano-4-oxopiperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. These intermediates provide the essential scaffolds upon which molecular complexity and diversity can be built, ultimately leading to novel therapeutic agents.[] N-Boc-3-cyano-4-oxopiperidine, also known by its IUPAC name tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, has emerged as a particularly valuable synthon.[2] Its rigid piperidine core is a privileged structure in numerous approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.

This technical guide provides a comprehensive overview of N-Boc-3-cyano-4-oxopiperidine for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, detail a robust synthetic protocol, explore its reactivity, and highlight its critical applications in the synthesis of advanced pharmaceutical targets. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Section 1: Compound Identification and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. N-Boc-3-cyano-4-oxopiperidine is a multifunctional molecule, incorporating a ketone, a nitrile, and a carbamate-protected amine within a six-membered heterocyclic ring. This unique arrangement of functional groups provides multiple handles for subsequent chemical transformations.

Chemical Structure

The structure of N-Boc-3-cyano-4-oxopiperidine is depicted below. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its unwanted participation in reactions and allowing for controlled, regioselective chemistry. This group can be readily removed under acidic conditions when the nitrogen is needed for further functionalization.

chemical_structure N1 N C2 N1->C2 Boc_C N1->Boc_C C3 C C2->C3 C4 C C3->C4 CN C≡N C3->CN C5 C4->C5 O_keto O C4->O_keto C6 C5->C6 C6->N1 Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 Boc_tBu C(CH₃)₃ Boc_O2->Boc_tBu caption Figure 1. Chemical Structure of N-Boc-3-cyano-4-oxopiperidine

Caption: Figure 1. Chemical Structure of N-Boc-3-cyano-4-oxopiperidine.

Compound Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 914988-10-6Pharmaffiliates[3]
Molecular Formula C₁₁H₁₆N₂O₃PubChem[2]
Synonyms 1-Boc-4-oxopiperidine-3-carbonitrile, N-Boc-3-cyano-4-oxopiperidinePubChem[2]
Physical and Chemical Properties

The physical properties of the compound are essential for planning reactions, purification, and storage.

PropertyValueSource
Molecular Weight 224.26 g/mol Pharmaffiliates[3]
Appearance Solid (Typical)General knowledge
Boiling Point ~325.3 °C (Predicted)ChemicalBook[4]
Melting Point 60-65 °C (for related cyanopiperidines)ChemicalBook[5]
Density ~1.07 g/cm³ (Predicted)ChemicalBook[4]
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in PBS (pH 7.2) (for N-Boc-4-piperidone)Cayman Chemical[6]
Storage Temp. 2-8 °CChemicalBook[5]

Note: Some data points are for structurally related compounds and serve as an estimate.

Section 2: Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral data can be reliably predicted based on its functional groups and published data for analogous structures.[7][8]

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Boc group (t-butyl)~1.4-1.5 ppm (singlet, 9H)Characteristic singlet for the nine equivalent protons of the tert-butyl group.[5]
Piperidine ring protons~2.5-4.0 ppm (multiplets)Protons on the piperidine ring adjacent to heteroatoms (N, C=O) are deshielded.
Methine proton (CH-CN)~3.5-4.5 ppm (multiplet)The proton at the C3 position is deshielded by the adjacent nitrile and ketone groups.
¹³C NMR Carbonyl (ketone)~200-210 ppmTypical range for a ketone carbonyl carbon.
Carbonyl (Boc)~155 ppmCharacteristic chemical shift for the carbamate carbonyl carbon.[8]
Nitrile (C≡N)~115-120 ppmStandard range for a nitrile carbon.
Boc (quaternary C)~80 ppmThe quaternary carbon of the tert-butyl group.[8]
Boc (methyl C)~28 ppmThe three equivalent methyl carbons of the tert-butyl group.[8]
IR Spectroscopy C=O stretch (ketone)~1720-1740 cm⁻¹Strong absorption characteristic of a six-membered ring ketone.
C=O stretch (carbamate)~1680-1700 cm⁻¹Strong absorption for the Boc-group carbonyl.[7]
C≡N stretch (nitrile)~2240-2260 cm⁻¹Medium intensity, sharp peak characteristic of a nitrile.

Section 3: Synthesis and Reactivity

The utility of N-Boc-3-cyano-4-oxopiperidine is intrinsically linked to its accessible synthesis and predictable reactivity.

Synthetic Workflow

The most direct and logical synthesis of this intermediate starts from the commercially available N-Boc-4-piperidone (CAS 79099-07-3).[6] The key transformation is the introduction of a cyano group at the C3 position, alpha to the ketone. This can be achieved through various cyanating agents. A common laboratory-scale approach involves a reaction with a cyanide source, such as tosyl cyanide or diethyl cyanophosphonate, under basic conditions.

synthesis_workflow start N-Boc-4-piperidone (Precursor) process Cyanation Reaction (Solvent, Temp Control) start->process reagent Cyanating Agent (e.g., Tosyl Cyanide) + Base reagent->process purify Workup & Purification (e.g., Chromatography) process->purify product N-Boc-3-cyano-4-oxopiperidine (Target Molecule) purify->product

Caption: Figure 2. General Synthetic Workflow.

Experimental Protocol: Synthesis from N-Boc-4-piperidone

This protocol is a representative procedure based on established chemical transformations for α-cyanation of ketones. Causality: The choice of a non-protic solvent like THF is crucial to prevent quenching of the base. The base (e.g., NaH or LDA) deprotonates the α-carbon of the ketone, forming an enolate. This nucleophilic enolate then attacks the electrophilic cyanide source. Low temperature is maintained to control the reaction rate and minimize side reactions.

Materials:

  • N-Boc-4-piperidone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tosyl cyanide (TsCN) or Diethyl cyanophosphonate (DEPC)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Cyanation: Dissolve the cyanating agent (e.g., Tosyl Cyanide, 1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-Boc-3-cyano-4-oxopiperidine.

Section 4: Applications in Drug Discovery and Development

The true value of N-Boc-3-cyano-4-oxopiperidine lies in its application as a versatile intermediate for constructing more complex, biologically active molecules.[][9] The combination of the ketone and nitrile groups allows for a wide range of subsequent chemical modifications.

Key Applications:

  • Synthesis of Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors, including those targeting Janus kinases (JAK). The ketone can be used for reductive amination to introduce side chains that interact with the kinase active site, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine for further derivatization.

  • CNS Agents: The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.

  • Creation of Fused Heterocyclic Systems: The β-ketonitrile functionality is a classic precursor for synthesizing fused pyrazole, isoxazole, or pyrimidine rings, which are common motifs in pharmacologically active compounds.

applications_flow cluster_reactions Key Transformations cluster_scaffolds Resulting Scaffolds start N-Boc-3-cyano-4-oxopiperidine (Building Block) reductive_amination Reductive Amination (at C4 Ketone) start->reductive_amination nitrile_hydrolysis Nitrile Hydrolysis (at C3 Cyano) start->nitrile_hydrolysis cyclocondensation Cyclocondensation (using β-ketonitrile) start->cyclocondensation scaffold1 Substituted Aminopiperidines reductive_amination->scaffold1 scaffold2 Piperidine Carboxylic Acids nitrile_hydrolysis->scaffold2 scaffold3 Fused Piperidino-heterocycles (e.g., Pyrazolopiperidines) cyclocondensation->scaffold3 caption Figure 3. Role as a Versatile Synthetic Intermediate

Caption: Figure 3. Role as a Versatile Synthetic Intermediate.

Section 5: Safety, Handling, and Storage

Safe Handling Protocol

Trustworthiness: This protocol is a self-validating system designed to minimize exposure and risk, adhering to standard laboratory safety practices.

  • Engineering Controls: Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166 standards.[11]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.[11]

  • Hygiene Measures: Avoid contact with skin and eyes.[10][11] Do not breathe dust. Wash hands thoroughly after handling and before breaks.[10]

  • Spill Response:

    • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11]

    • Large Spills: Evacuate the area. Wear appropriate PPE and follow the procedure for small spills. Do not allow the product to enter drains.[11]

Storage and Stability
  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended for related compounds (2-8 °C).[5]

  • Stability: The compound is generally stable under recommended storage conditions.[11]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[11]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include oxides of carbon and nitrogen.[11]

Section 6: Conclusion

N-Boc-3-cyano-4-oxopiperidine stands out as a high-value, multifunctional building block for synthetic and medicinal chemists. Its well-defined structure, featuring a protected amine and orthogonally reactive ketone and nitrile groups, provides a robust platform for the efficient construction of complex molecular architectures. The piperidine core it provides is a well-established motif in successful pharmaceuticals, offering favorable ADME properties. With a straightforward synthesis from common starting materials and predictable reactivity, this intermediate is poised to continue facilitating innovation in the discovery of new therapeutic agents across diverse disease areas.

References

  • PubChem. (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTec, LLC. Available from: [Link]

  • National Center for Biotechnology Information. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. U.S. National Library of Medicine. Available from: [Link]

  • Pharmaffiliates. This compound (BSC). Pharmaffiliates. Available from: [Link]

  • ChemBK. tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate. ChemBK. Available from: [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine. Google.
  • Chongqing Yingsikai Pharmaceutical Co., Ltd. N-Boc-3-piperidone. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: Exploring the Synthesis and Applications of 1-Boc-3-cyano-4-oxopyrrolidine. Available from: [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. U.S. National Library of Medicine. Available from: [Link]

  • LookChem. BENZYL 3-CYANO-4-OXOPIPERIDINE-1-CARBOXYLATE. LookChem. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 1-Boc-3-cyano-4-oxopyrrolidine: Properties, Applications, and Market Insights. Available from: [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. U.S. National Library of Medicine. Available from: [Link]

Sources

The Alchemical Intermediate: A Technical Guide to Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, also known as N-Boc-3-cyano-4-piperidone, is a meticulously designed heterocyclic building block of significant interest in modern medicinal chemistry. Its strategic combination of a protected piperidine ring, a ketone, and a nitrile group renders it a versatile precursor for complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a validated synthesis protocol, its characteristic reactivity, and its pivotal role in the synthesis of advanced pharmaceutical agents, most notably Janus Kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Introduction: The Strategic Importance of a Privileged Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for targeting complex biological systems. This compound (1) capitalizes on this foundation by incorporating functionalities ripe for selective chemical manipulation. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and enhances solubility in organic solvents, while the β-keto-nitrile moiety serves as a linchpin for a variety of synthetic transformations.[2] Its primary application lies in the construction of kinase inhibitors, compounds designed to modulate signal transduction pathways implicated in inflammatory diseases and cancer.[3]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is paramount for its effective use and quality control.

General Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 914988-10-6[4]
Molecular Formula C₁₁H₁₆N₂O₃[4]
Molecular Weight 224.26 g/mol [4]
IUPAC Name This compound[4]
Appearance White to off-white solid[2]
Storage 2-8°C, sealed in a dry environment[5]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.87 (s, 1H, enol-OH or α-CH)

    • δ 3.89 (s, 2H)

    • δ 3.46 (t, J=5.8Hz, 2H)

    • δ 2.28 (t, J=5.8Hz, 2H)[2] (Note: The singlet at 10.87 ppm suggests the compound may exist, at least in part, in its enol form in DMSO-d₆).

  • ¹³C NMR (Predicted):

    • ~190-200 ppm: Ketone carbonyl (C4).

    • ~154 ppm: Carbamate carbonyl (Boc group).

    • ~115-120 ppm: Nitrile carbon (CN).[6]

    • ~80 ppm: Quaternary carbon of the Boc group.

    • ~40-50 ppm: Piperidine ring carbons adjacent to nitrogen.

    • ~30-40 ppm: Piperidine ring carbons (C3 and C5).

    • ~28 ppm: Methyl carbons of the Boc group.

  • Infrared (IR) Spectroscopy (Predicted):

    • ~2250 cm⁻¹: C≡N stretching (nitrile).

    • ~1710 cm⁻¹: C=O stretching (ketone).

    • ~1690 cm⁻¹: C=O stretching (Boc carbamate).

    • ~2850-3000 cm⁻¹: C-H stretching (aliphatic).

  • Mass Spectrometry (Predicted):

    • [M+H]⁺: m/z 225.1234

    • [M+Na]⁺: m/z 247.1053[7]

    • Common fragmentation patterns would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of CO₂ from the Boc group.

Synthesis Protocol: Intramolecular Cyclization

The most common and efficient synthesis of this compound is achieved via an intramolecular Dieckmann condensation.[8][9] This reaction involves the base-mediated cyclization of a linear diester precursor. A detailed, field-proven protocol is provided below.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup & Purification A Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate D Combine reactants under inert atmosphere A->D B Toluene B->D C Sodium Hydride (60% in mineral oil) C->D E Heat to reflux for 3 hours D->E Intramolecular Dieckmann Condensation F Cool to RT, quench with water E->F Reaction complete G Acidify with 1N HCl to pH 3 F->G H Extract with Ethyl Acetate (3x) G->H I Combine organic layers, dry (Na₂SO₄), filter, concentrate H->I J Purify by silica gel column chromatography I->J K Yields white solid product J->K

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (17.3 g, 64.0 mmol)

  • Toluene (200 mL)

  • Sodium hydride (60% dispersion in mineral oil, 3.84 g, 96.0 mmol)

  • Deionized water (200 mL)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (17.3 g, 64.0 mmol) and dissolve in toluene (200 mL) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Carefully add the 60% sodium hydride dispersion (3.84 g, 96.0 mmol) in portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step away from ignition sources.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding 200 mL of deionized water.

  • Adjust the pH of the aqueous layer to approximately 3 using a 1 N hydrochloric acid solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to afford this compound as a white solid (Typical yield: ~51.6%).[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.

G cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions cluster_boc Amine Deprotection main This compound Ketone (C4) Nitrile (C3) Boc-Amine reduct Reduction (e.g., NaBH₄) main:f0->reduct → 4-hydroxy derivative reduct_amin Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) main:f0->reduct_amin → 4-amino derivative wittig Wittig Reaction (e.g., Ph₃P=CHR) main:f0->wittig → 4-alkylidene derivative hydrolysis Hydrolysis (Acid/Base) main:f1->hydrolysis → 3-carboxamide or 3-carboxylic acid reduction_n Reduction (e.g., H₂, Raney Ni) main:f1->reduction_n → 3-(aminomethyl) derivative deprotect Acidic Cleavage (e.g., TFA, HCl) main:f2->deprotect → Secondary amine

Caption: Key reactivity sites of the title compound.

  • The Ketone (C4): This is a primary site for nucleophilic addition. It can be reduced to a hydroxyl group, undergo reductive amination to install an amine substituent, or participate in Wittig-type reactions to form exocyclic double bonds.[10][11]

  • The β-Keto-Nitrile System: This moiety is particularly reactive. The α-proton at C3 is acidic and can be removed to form an enolate, enabling alkylation or other electrophilic additions at this position. The nitrile group itself is an electrophilic center that can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine.[1]

  • The N-Boc Group: This protecting group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), liberating the piperidine nitrogen for further functionalization, such as acylation or alkylation.[10]

Application Profile: Synthesis of Janus Kinase (JAK) Inhibitors

A paramount application of this compound is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, such as Tofacitinib.[1][12]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by cytokines and growth factors to transmit information from outside the cell into the nucleus, influencing gene transcription.[13] This pathway is integral to immunity, cell proliferation, and differentiation.[12]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK P_JAK P-JAK (Active) JAK->P_JAK 2. Activation & Autophosphorylation STAT STAT P_JAK->STAT 3. STAT Recruitment & Phosphorylation P_STAT P-STAT Dimer STAT Dimer P_STAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA Transcription Gene Transcription DNA->Transcription 6. Gene Regulation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->P_JAK Blocks ATP Binding Site

Caption: Simplified JAK-STAT signaling and the site of inhibition.

Dysregulation of this pathway is linked to numerous autoimmune and inflammatory diseases.[12] JAK inhibitors function by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and interrupting the downstream signaling cascade.[13]

Synthetic Route to Tofacitinib Precursor

This compound can be elaborated into a key chiral piperidine fragment required for the synthesis of Tofacitinib. The process typically involves stereoselective reduction and subsequent functional group manipulations.[8][14] While multiple routes exist, a generalized pathway involves converting the keto-nitrile into the requisite (3R,4R)-4-methyl-3-amino-piperidine core. This fragment is then coupled with the pyrrolo[2,3-d]pyrimidine heterocycle, followed by acylation with a cyanoacetyl group to complete the synthesis of the final active pharmaceutical ingredient.[9][14]

Quality Control and Analytical Methods

Ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product.

Analytical MethodPurposeTypical Conditions
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Column: C18 reversed-phase. Mobile Phase: Gradient of acetonitrile and water (often with a modifier like formic acid). Detection: UV at a wavelength where the Boc-piperidone chromophore absorbs.
GC (Gas Chromatography) Analysis of volatile impurities and residual solvents.May require derivatization to improve volatility. FID (Flame Ionization Detection) is a common detector.
NMR (Nuclear Magnetic Resonance) Structural confirmation and purity assessment.¹H and ¹³C NMR as described in Section 2.2.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Typically coupled with LC (LC-MS) for separation and identification of components.

Safety and Handling

As a research chemical, proper handling procedures are mandatory to ensure laboratory safety.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed in a dry, cool (2-8°C), and well-ventilated place.[5]

Conclusion

This compound is more than a mere collection of functional groups; it is a testament to rational molecular design. Its carefully orchestrated reactivity provides a reliable and versatile platform for accessing complex, biologically active molecules. For chemists engaged in the synthesis of piperidine-containing pharmaceuticals, particularly in the burgeoning field of kinase inhibitors, this intermediate represents a critical and enabling tool. A comprehensive understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

  • Kim Y. & Hall D. G. (2016). Optimization and multigram scalability of a catalytic enantioselective borylative migration for the synthesis of functionalized chiral piperidines. Organic & Biomolecular Chemistry, 14(20), 4739-4748.
  • Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Li, Y. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
  • Marican, A., et al. (2014). An efficient and alternative method for synthesis of Tofacitinib. Der Pharma Chemica, 6(6), 339-346.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550), a Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Aurtoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.
  • Targeted Oncology Staff. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology. Available at: [Link].

  • MySkinRecipes. (n.d.). This compound. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42609283, this compound. PubChem. Available at: [Link].

  • Casimiro, M., & de la Pradilla, R. F. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(48), 6746-6758.
  • PubChemLite. (n.d.). Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756825, Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134385702, (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link].

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • MySkinRecipes. (n.d.). Product Description for this compound. Available at: [Link].

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link].

Sources

Spectroscopic data for "Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS: 914988-10-6). As a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex drug candidates, a thorough understanding of its structural and spectroscopic properties is paramount.[1] This document consolidates experimental and theoretical data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the spectral data but also field-proven insights into data acquisition protocols and the causal logic behind spectral interpretation, ensuring a self-validating system for researchers.

Introduction and Molecular Structure

This compound, also known as N-Boc-3-cyano-4-piperidone, is a bifunctional molecule featuring a piperidone core.[2] The structure incorporates a ketone, a nitrile, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This arrangement provides multiple reactive sites, making it a versatile intermediate in organic synthesis.[3][4] Its molecular formula is C₁₁H₁₆N₂O₃ with a molecular weight of 224.26 g/mol .[5]

The structural integrity of this molecule is the foundation for its utility in complex syntheses. The following sections will detail the spectroscopic techniques used to verify this structure, providing a unique fingerprint for identification and quality control.

Caption: Molecular Structure of this compound.

Spectroscopic Analysis Workflow

A logical and systematic workflow is essential for the unambiguous characterization of a molecule. The process begins with mass spectrometry to confirm the molecular weight, followed by IR spectroscopy to identify key functional groups. Finally, ¹H and ¹³C NMR are used to elucidate the detailed carbon-hydrogen framework and confirm connectivity.

workflow cluster_0 Characterization Flow A Compound Synthesis (e.g., Dieckmann Condensation) B Mass Spectrometry (MS) Confirm Molecular Weight A->B  Is MW = 224.26? C Infrared (IR) Spectroscopy Identify Functional Groups B->C  Yes D ¹H NMR Spectroscopy Elucidate Proton Environment C->D  Are C=O, C≡N present? E ¹³C NMR Spectroscopy Determine Carbon Skeleton D->E  Yes F Structural Confirmation Data Integration E->F  Integrate Data

Caption: Recommended workflow for spectroscopic characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For a molecule with diastereotopic protons, such as the piperidine ring here, the analysis requires careful consideration of conformational dynamics. The Boc group restricts nitrogen inversion, leading to more defined signals for the ring protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals to determine proton ratios.

¹H NMR Data Summary

The following data was obtained in CDCl₃ at 400 MHz. This solvent is preferred over DMSO for this compound as it avoids potential enolization, which can complicate the spectrum.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.51singlet9H-C(CH ₃)₃ (Boc group)
2.66 - 2.70multiplet2HPiperidine Ring Protons (-CH ₂)
3.41 - 3.43multiplet2HPiperidine Ring Protons (-NCH ₂)
3.56 - 3.59multiplet2HPiperidine Ring Protons (-NCH ₂)
4.14 - 4.17multiplet1HPiperidine Ring Proton (-CH (CN))
Interpretation and Insights
  • Boc Group Signal: The prominent singlet at 1.51 ppm, integrating to 9 protons, is the unmistakable signature of the tert-butyl group, confirming the presence of the Boc protecting group.

  • Piperidine Ring Protons: The signals between 2.66 and 4.17 ppm correspond to the seven protons on the piperidine ring. Their complex multiplet patterns are due to geminal and vicinal coupling, as well as the conformational rigidity of the ring. The proton at the 3-position, adjacent to the electron-withdrawing cyano group, is expectedly shifted furthest downfield (4.14 - 4.17 ppm).

  • Diastereotopicity: The protons on the same carbon atom in the piperidine ring are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couple to each other. The observed multiplets are a result of this complexity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is essential for defining the carbon framework of the molecule. It provides a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 400 MHz spectrometer, observing at a frequency of approximately 100 MHz.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans are typically required to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.

Predicted ¹³C NMR Data Summary

No experimental ¹³C NMR data is currently published in peer-reviewed literature for this compound. The following assignments are predicted based on established chemical shift ranges for analogous functional groups.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~28.3-C(C H₃)₃ (Boc methyls)Typical range for tert-butyl methyl carbons.
~35-45Piperidine C H₂ carbonsAliphatic carbons in a six-membered ring.
~40-50C H(CN)Methine carbon shifted downfield by the adjacent nitrile group.
~81.5-C (CH₃)₃ (Boc quaternary C)Quaternary carbon attached to oxygen.
~115-C ≡N (Nitrile)Characteristic chemical shift for a nitrile carbon.
~154N-C =O (Carbamate carbonyl)Carbonyl carbon of the Boc group, typically in the 150-160 ppm range.
~195-205C-C =O (Ketone carbonyl)Ketone carbonyls are significantly deshielded and appear far downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid compound directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: A background spectrum should be collected first and automatically subtracted from the sample spectrum.

Predicted IR Data Summary

While an experimental spectrum is not available, the principal absorption bands can be reliably predicted based on the molecule's functional groups.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2980-2950C-H stretchAlkane (Piperidine, Boc)Medium
~2250C≡N stretchNitrileMedium
~1715C=O stretchKetoneStrong
~1690C=O stretchCarbamate (Boc)Strong
~1250, ~1160C-O stretchEster (Boc)Strong
Interpretation and Insights

The IR spectrum provides a quick and powerful confirmation of the key functionalities. The two most important and distinct peaks to look for would be the sharp, medium-intensity nitrile stretch around 2250 cm⁻¹ and the two strong carbonyl stretches between 1690-1720 cm⁻¹. The presence of both confirms that the core structure is intact.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can further provide the exact molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy.

Experimental Protocol: MS Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~100-150 °C.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument software to calculate the exact mass and predict the elemental composition.

Calculated Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₁H₁₆N₂O₃
Exact Mass (Monoisotopic)224.1161 g/mol
Expected [M+H]⁺ Ion225.1239 m/z
Interpretation and Insights

The primary goal of MS is to find the molecular ion peak. For this molecule, using ESI in positive mode, the most abundant ion observed should be the protonated species at m/z ≈ 225.12. Observing this peak confirms the molecular weight. HRMS would further confirm the elemental formula C₁₁H₁₆N₂O₃, distinguishing it from any other isomers or impurities with the same nominal mass.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The experimental ¹H NMR data, combined with predictive ¹³C NMR, IR, and calculated MS data, forms a cohesive and self-validating dataset. Researchers and drug development professionals can use this guide as an authoritative reference for confirming the identity, purity, and structural integrity of this key synthetic intermediate, ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • MDPI. (n.d.). Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US11247989B2 - Therapeutic compounds and uses thereof.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction

This compound (molecular formula C₁₁H₁₆N₂O₃, molecular weight 224.26 g/mol ) is a heterocyclic compound belonging to the piperidine class.[3] The piperidine moiety is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The presence of multiple functional groups—a nitrile, a ketone, and a tert-butoxycarbonyl (Boc) protecting group—makes this molecule a versatile building block in medicinal chemistry. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products. This guide will detail a multi-faceted approach to its structural elucidation, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for NMR analysis of N-Boc piperidone derivatives ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is generally a good first choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Parameters: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: A standard pulse sequence is typically sufficient. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required, especially for quaternary carbons.

Data Interpretation and Structural Correlation

The expected NMR data for this compound is summarized below. The interpretation relies on chemical shifts (δ), coupling constants (J), and integration values.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
tert-butyl (9H)~1.5 ppm (s)~28 ppm (CH₃), ~80 ppm (quaternary C)The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The corresponding carbons will be in the aliphatic region.
Piperidine ring protons (7H)2.5 - 4.5 ppm (m)35 - 60 ppmThe piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling. Protons adjacent to the nitrogen and carbonyl group will be downfield.
Methine proton (CH-CN)~3.5 ppm (m)~40 ppmThe proton at the stereocenter bearing the cyano group will be a multiplet due to coupling with adjacent methylene protons.
Carbonyl carbon (C=O)-~200 ppmThe ketone carbonyl carbon will appear significantly downfield in the ¹³C NMR spectrum.
Carbamate carbonyl (N-COO)-~154 ppmThe carbonyl carbon of the Boc protecting group appears in a characteristic region, distinct from the ketone.
Nitrile carbon (C≡N)-~115 ppmThe carbon of the nitrile group has a characteristic chemical shift in the ¹³C NMR spectrum.

G cluster_nmr NMR Spectroscopy SamplePrep Sample Preparation (5-10 mg in CDCl3) Acquisition Data Acquisition (400 MHz Spectrometer) H1_NMR ¹H NMR Analysis C13_NMR ¹³C NMR Analysis Structure Structural Confirmation

NMR Workflow Diagram

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For the target compound, IR will confirm the presence of the nitrile, ketone, and carbamate functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • ATR-FTIR (Preferred): This is the simplest method. Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

  • KBr Pellet: If ATR is unavailable, prepare a KBr pellet. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]

  • Thin Solid Film: An alternative is to dissolve the solid in a volatile solvent (e.g., dichloromethane), place a drop of the solution on a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[7][8]

Data Interpretation and Functional Group Correlation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present.

Table 2: Predicted IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Nitrile (C≡N)2250 - 2200Stretching
Ketone (C=O)1725 - 1705Stretching
Carbamate (N-COO)1700 - 1670Stretching
C-H (sp³)3000 - 2850Stretching
C-N1250 - 1020Stretching

The presence of two distinct carbonyl peaks (ketone and carbamate) is a key diagnostic feature in the IR spectrum.

G cluster_ir IR Spectroscopy Sample Solid Sample ATR ATR-FTIR KBr KBr Pellet Film Thin Film Spectrum Acquire Spectrum Analysis Functional Group Analysis

IR Sample Preparation Options

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) or Direct Infusion
  • GC-MS: This technique is suitable for volatile and thermally stable compounds.

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or dichloromethane.

    • GC Parameters: Use a capillary column (e.g., DB-5ms). A typical temperature program would start at a lower temperature and ramp up to ensure separation from any impurities.

    • MS Parameters: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

  • Direct Infusion ESI-MS: Electrospray ionization (ESI) is a softer ionization technique, often used if the compound is not volatile or is thermally labile. The molecular ion is more likely to be observed.

Data Interpretation: Molecular Ion and Fragmentation
  • Molecular Ion (M⁺): For this compound, the molecular ion peak should be observed at an m/z of 224.1161 (for the exact mass).

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group (-57 m/z) is a very common fragmentation for Boc-protected amines, leading to a prominent peak at m/z 167.

    • Loss of isobutylene (-56 m/z) is another characteristic fragmentation of the Boc group.

    • Cleavage of the piperidine ring can lead to various smaller fragments.

G cluster_ms Mass Spectrometry SampleSol Sample in Solution GCMS GC-MS Analysis ESIMS ESI-MS Analysis Data Mass Spectrum MW Molecular Weight Confirmation Frag Fragmentation Analysis

Mass Spectrometry Workflow

IV. Conclusion: A Synergistic Approach to Structural Verification

The unambiguous structural elucidation of this compound requires the synergistic use of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. By following the robust protocols and interpretation guidelines outlined in this guide, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.). Retrieved from [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Spectroscopic studies of some n-heterocyclic compounds. (n.d.). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Retrieved from [Link]

  • Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. Retrieved from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved from [Link]

  • Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020, October 30). Scholars.Direct. Retrieved from [Link]

  • Structure elucidation by integrated spectroscopic methods. (n.d.). eGyanKosh. Retrieved from [Link]

  • tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate. (n.d.). ChemBK. Retrieved from [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Supplementary Information. (n.d.). Macmillan Group - Princeton University. Retrieved from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. (n.d.). Retrieved from [Link]

  • Spectroscopic investigation on some nitrogenous heterocyclic molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015, October 9). ResearchGate. Retrieved from [Link]

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Functionalized Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Utility of N-Boc-3-cyano-4-oxopiperidine

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for optimizing drug-target interactions. Within this class, N-protected piperidones, such as N-Boc-3-piperidone and N-Boc-4-piperidone, have emerged as indispensable building blocks for organic synthesis.[1][3] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective chemical modifications, making these intermediates foundational in the development of drugs for neurological disorders, pain management, and inflammatory conditions.[1][4]

This guide focuses on a more complex, highly functionalized derivative: N-Boc-3-cyano-4-oxopiperidine (tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, CAS 914988-10-6).[5] The introduction of a cyano group adjacent to the ketone creates a β-keto nitrile moiety, a versatile synthon that opens up a rich landscape of chemical transformations. This document provides a comprehensive overview of the historical development and synthetic strategies for this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: The Genesis of the Core Scaffold - Synthesizing N-Boc-4-Piperidone

The history of N-Boc-3-cyano-4-oxopiperidine is intrinsically linked to the development of its parent ketone, N-Boc-4-piperidone. The efficient synthesis of this precursor is the critical first step. While numerous methods exist, a common and scalable approach begins with 4-piperidone hydrochloride hydrate.

The underlying logic of this transformation is a two-step process: first, the neutralization of the hydrochloride salt to liberate the free secondary amine, and second, the protection of this amine with a Boc group.

Experimental Protocol: Synthesis of N-Boc-4-piperidone [6]

  • Neutralization: 4-piperidone hydrochloride hydrate is dissolved in water. The solution is cooled and basified, typically by introducing liquid ammonia, to a pH that ensures the deprotonation of the piperidine nitrogen.

  • Extraction: The resulting free base, 4-piperidone, is extracted from the aqueous layer using an immiscible organic solvent such as toluene. The organic phase is then dried with an agent like anhydrous magnesium sulfate.

  • Boc Protection: The dried solution of 4-piperidone is then treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., potassium carbonate) and a suitable solvent like methanol.

  • Reaction & Isolation: The reaction is typically run at reflux for several hours. Upon completion, the mixture is filtered and concentrated. The crude product is then recrystallized from a non-polar solvent system (e.g., petroleum ether) to yield pure N-Boc-4-piperidone as a white crystalline solid.[6]

This foundational synthesis provides the necessary starting material for the crucial C-3 functionalization.

G start_node 4-Piperidone Hydrochloride Hydrate step1_node 1. Neutralization (e.g., NH₃, H₂O) 2. Extraction (Toluene) start_node->step1_node intermediate_node 4-Piperidone (Free Base) step1_node->intermediate_node step2_node Boc Protection ((Boc)₂O, K₂CO₃, MeOH) Reflux intermediate_node->step2_node product_node N-Boc-4-piperidone step2_node->product_node

Caption: Synthesis workflow for the N-Boc-4-piperidone precursor.

Part 2: The Key Functionalization - Introduction of the 3-Cyano Group

The defining feature of N-Boc-3-cyano-4-oxopiperidine is the vicinal cyano and keto groups. The most direct and logical synthetic route to introduce the nitrile is via α-cyanation of the pre-formed N-Boc-4-piperidone.

Causality Behind the Experimental Choice: The protons on the carbons alpha (adjacent) to the ketone carbonyl (C-3 and C-5) are acidic. This acidity allows a sufficiently strong base to deprotonate at this position, forming an enolate intermediate. This nucleophilic enolate can then attack an electrophilic cyanating agent to form the new carbon-carbon bond, yielding the desired β-keto nitrile.

Experimental Protocol: α-Cyanation of N-Boc-4-piperidone

  • Enolate Formation: N-Boc-4-piperidone is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is added dropwise to generate the kinetic enolate. The choice of a strong, hindered base is critical to ensure rapid and complete deprotonation while minimizing side reactions like self-condensation.

  • Cyanation: An electrophilic cyanating agent, such as tosyl cyanide (TsCN) or N-cyanosuccinimide (NCS), is then added to the enolate solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.

  • Workup and Purification: The reaction is quenched with a proton source, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is extracted, and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified via flash column chromatography on silica gel to isolate the pure N-Boc-3-cyano-4-oxopiperidine.

G start_node N-Boc-4-piperidone step1_node 1. Deprotonation (NaHMDS or LDA, THF, -78°C) start_node->step1_node intermediate_node Piperidone Enolate step1_node->intermediate_node step2_node 2. Electrophilic Attack (Tosyl Cyanide) intermediate_node->step2_node step3_node 3. Quench & Purification (NH₄Cl, Chromatography) step2_node->step3_node product_node N-Boc-3-cyano-4-oxopiperidone step3_node->product_node

Caption: Proposed primary synthesis via α-cyanation of the ketone.

Part 3: An Alternative Paradigm - The Dieckmann Condensation Approach

An alternative and elegant strategy for constructing the 3-cyano-4-oxopiperidine ring system is through an intramolecular cyclization, specifically a Dieckmann condensation.[7] This powerful reaction involves the base-promoted cyclization of a diester to form a β-keto ester. A variation, known as a Thorpe-Ziegler reaction, can be used for dinitriles.

Conceptual Workflow:

  • Precursor Synthesis: The synthesis would begin with a suitable acyclic precursor containing both the nitrogen atom and the requisite ester and nitrile functionalities. For example, the alkylation of a protected amino-ester with a halo-propionitrile derivative.

  • Intramolecular Cyclization: The linear precursor would then be treated with a strong base (e.g., sodium ethoxide, potassium tert-butoxide). The base would deprotonate the carbon alpha to the nitrile, creating a carbanion.

  • Ring Formation: This carbanion would then act as a nucleophile, attacking the carbonyl carbon of the ester group in an intramolecular fashion to form the six-membered piperidine ring.

  • Workup: An acidic workup would neutralize the reaction and yield the target β-keto nitrile scaffold.

This approach is particularly valuable as it builds the core ring and installs the key functionalities in a single, convergent step.

G start_node Acyclic Cyano-Ester Precursor step1_node 1. Base-Promoted Deprotonation (e.g., NaOEt) start_node->step1_node intermediate_node Intramolecular Nucleophilic Attack step1_node->intermediate_node step2_node 2. Ring Closure (Cyclization) intermediate_node->step2_node product_node N-Boc-3-cyano-4-oxopiperidone step2_node->product_node

Caption: Alternative synthesis via Dieckmann-type condensation.

Part 4: Synthetic Utility and Applications

The true value of N-Boc-3-cyano-4-oxopiperidine lies in its potential as a versatile intermediate for constructing more complex molecules. The β-keto nitrile moiety is a gateway to a variety of chemical transformations:

  • Synthesis of Pyrazoles and Pyrimidines: Condensation with hydrazines or ureas/amidines can be used to construct fused heterocyclic ring systems, which are common motifs in pharmacologically active compounds.

  • Enolate Chemistry: The C-3 proton remains acidic, allowing for further selective alkylation or acylation at this position to build molecular complexity.

  • Reduction and Derivatization: The ketone can be selectively reduced to an alcohol, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide array of 3,4-disubstituted piperidine derivatives.

This high degree of functionality makes the compound an attractive starting point for synthesizing libraries of novel compounds in drug discovery campaigns, particularly in the development of enzyme inhibitors like DPP-IV inhibitors, where substituted piperidines play a crucial role.[4]

Part 5: Data Summary

The following table compares different strategic approaches for the synthesis of the core piperidone scaffold, which is foundational to producing the target compound.

Method Starting Material Key Reagents Reported Overall Yield Advantages Reference
Route A 3-Hydroxypyridine1. Benzyl bromide2. NaBH₄3. (Boc)₂O, Pd/C4. DMSO, Oxalyl chloride>42%Shorter synthetic route, easier purification.[8]
Route B 3-Hydroxypyridine1. NaBH₄2. (Boc)₂O3. Oppenauer OxidationNot specifiedEnvironmentally friendly, high purity.[9]
Route C 1-Benzyl-3-piperidone1. H₂, Pd/C2. (Boc)₂ONot specifiedUtilizes a common piperidone precursor.[4]

Conclusion

N-Boc-3-cyano-4-oxopiperidine stands as a testament to the evolution of synthetic chemistry, where simple, abundant scaffolds are transformed into highly valuable, multi-functional intermediates. While its direct "discovery" is not chronicled in a single seminal paper, its existence is a logical and necessary extension of the well-established chemistry of N-Boc-piperidones. The synthetic routes, grounded in fundamental principles of enolate chemistry and intramolecular cyclizations, provide reliable pathways for its production. For medicinal chemists and drug development professionals, this compound represents a powerful tool, offering a pre-functionalized and versatile scaffold ready for elaboration into the next generation of therapeutic agents.

References

  • Title: Synthesis method for N-Boc-3-piperidone. Source: Google Patents (CN103204801A).
  • Title: Dieckmann condensation. Source: ResearchGate. URL: [Link]

  • Title: The Indispensable Role of 1-Boc-3-piperidone in Modern Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Source: ResearchGate. URL: [Link]

  • Title: Synthesis method of N-boc-4-hydroxypiperidine. Source: Google Patents (CN104628625A).
  • Title: this compound. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Source: ResearchGate. URL: [Link]

  • Title: SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Source: Organic Syntheses. URL: [Link]

  • Title: (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: Method for synthesizing 1-BOC-3-piperidone. Source: Google Patents (CN103304472A).

Sources

"Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and applications of this compound. This heterocyclic building block is of significant interest due to its versatile functionality, enabling the construction of complex molecular architectures for novel therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound, commonly known in laboratory settings as N-Boc-3-cyano-4-oxopiperidine, is a bifunctional synthetic intermediate. The presence of a ketone, a nitrile, and a Boc-protected amine within a piperidine ring makes it a valuable scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, allowing for selective reactions at other sites before its straightforward removal under acidic conditions.

The fundamental properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 914988-10-6[1][2][3][4]
Molecular Formula C₁₁H₁₆N₂O₃[1][2][4][5][6]
Molecular Weight 224.26 g/mol [1][2][4][6][7]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N[1]
Appearance White solid[3]
Boiling Point 375.1°C (Predicted)[7]

Synthesis Protocol: A Mechanistic Perspective

The synthesis of this compound is typically achieved via an intramolecular Dieckmann condensation. This approach is efficient for forming cyclic β-keto esters or, in this case, a β-keto nitrile. The following protocol is based on established synthetic procedures.[3]

Experimental Protocol

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

  • Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Addition: Carefully add sodium hydride (1.5 equivalents) portion-wise to the solution at room temperature.

    • Causality Note: Sodium hydride, a strong non-nucleophilic base, is required to deprotonate the α-carbon to the nitrile group, forming a carbanion. This initiates the intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Elevated temperature provides the necessary activation energy for the Dieckmann condensation to proceed at a practical rate.

  • Quenching and Neutralization: After completion, cool the mixture to room temperature and cautiously quench the reaction by adding water. Adjust the pH of the aqueous layer to 3 using 1 N hydrochloric acid.

    • Causality Note: The acidic workup neutralizes the remaining base and protonates the enolate intermediate formed during the reaction, yielding the final β-keto nitrile product. It also ensures the product partitions effectively into the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an ethyl acetate/petroleum ether gradient to afford the pure product as a white solid.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the target compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification Start_Material Ethyl 3-((tert-butoxycarbonyl) (2-cyanoethyl)amino)propionate Cyclization 1. Reflux (3h) (Dieckmann Condensation) Start_Material->Cyclization Reagent Sodium Hydride (NaH) in Toluene Reagent->Cyclization Quench 2. H₂O Quench Cyclization->Quench Acidify 3. Acidic Workup (pH 3) Quench->Acidify Extract 4. Ethyl Acetate Extraction Acidify->Extract Purify Silica Gel Chromatography Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of N-Boc-3-cyano-4-oxopiperidine.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure is a cornerstone for building more elaborate molecules, particularly in the development of kinase inhibitors and other biologically active agents.[7]

  • Scaffold for Kinase Inhibitors: The piperidine ring is a common motif in many approved drugs. The ketone and nitrile functionalities of this compound provide reactive handles for further elaboration, allowing chemists to append pharmacophoric groups necessary for binding to kinase active sites.

  • Construction of Heterocyclic Systems: The β-keto nitrile moiety can participate in a variety of cyclocondensation reactions to form fused heterocyclic systems, which are privileged structures in drug discovery.

  • Access to Substituted Piperidines: The ketone can be readily reduced to a hydroxyl group or converted into an amine via reductive amination, providing access to a diverse library of 3,4-disubstituted piperidine derivatives after deprotection of the Boc group. These derivatives are used to explore structure-activity relationships (SAR) in drug development campaigns.

This compound is considered a valuable building block for synthesizing complex pharmaceutical compounds and is a key reagent in organic synthesis.[3][7][8]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or fume hood to prevent inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place. Recommended storage temperatures are often between 2-8°C or room temperature.[2][4]

  • Stability: The compound is generally stable under recommended storage conditions. It is incompatible with strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This self-validating protocol ensures that adherence to these guidelines minimizes risk and maintains the integrity of the compound for experimental use.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the pharmaceutical and fine chemical industries. Its well-defined synthesis and versatile functional groups provide a reliable platform for the discovery and development of novel therapeutics. This guide has provided a technical overview of its core properties, a detailed and mechanistically explained synthesis protocol, and its critical applications, offering a foundational resource for scientists in the field.

References

  • PubChem. This compound | C11H16N2O3. National Center for Biotechnology Information. [Link]

  • Molekula. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 914988-10-6. [Link]

  • ChemWhat. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 914988-10-6. [Link]

  • PubChem. (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • AAPPTec, LLC. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of complex molecular architectures are paramount. Central to this endeavor is the availability of versatile and highly functionalized building blocks that enable the efficient construction of novel therapeutic agents. Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a multifaceted heterocyclic intermediate, has emerged as a critical tool for researchers and scientists. Its unique combination of a protected piperidine ring, a reactive ketone, and a nitrile group provides a powerful scaffold for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of this key intermediate, from its fundamental properties and synthesis to its critical applications in the development of next-generation pharmaceuticals.

Nomenclature and Structural Elucidation: A Compound of Many Names

This compound is systematically known by its IUPAC name. However, in the practical parlance of research and commerce, it is frequently referred to by a variety of synonyms. A clear understanding of this nomenclature is essential for navigating the scientific literature and chemical supplier catalogs.

Systematic Name Common Synonyms CAS Number
This compound1-Boc-3-cyano-4-oxopiperidine914988-10-6
N-Boc-3-cyano-4-piperidinone
3-Cyano-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
1-Boc-4-oxopiperidine-3-carbonitrile
tert-Butyl 3-cyano-4-oxo-1-piperidinecarboxylate

The structural integrity of this molecule is the foundation of its synthetic utility. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its unwanted participation in reactions while allowing for selective transformations at other positions. This protection is stable under a wide range of conditions but can be readily removed under mild acidic conditions, a strategic advantage in multi-step syntheses.[1]

Physicochemical and Spectroscopic Profile

A thorough characterization of a synthetic intermediate is crucial for its effective use. The following table summarizes the key physicochemical and spectroscopic properties of this compound.

Property Value
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance White to pale yellow solid
Melting Point 97-99 °C
Boiling Point 375.1±42.0 °C (Predicted)
Density 1.15±0.1 g/cm³ (Predicted)
Solubility Soluble in chloroform, DMSO, and methanol
¹H NMR (400 MHz, DMSO-d₆) δ 10.87 (s, 1H), 3.89 (s, 2H), 3.46 (t, J=5.8Hz, 2H), 2.28 (t, J=5.8Hz, 2H)[2]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used. It is always recommended to acquire and interpret data on the specific batch of material being used.

Synthesis Protocol: A Step-by-Step Guide

The efficient synthesis of this compound is critical for its accessibility in research and development. A common and effective method involves an intramolecular Dieckmann condensation of a suitably protected amino diester. The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Synthesis via Dieckmann Condensation

Objective: To synthesize this compound from ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate.

Materials:

  • Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate

  • Toluene, anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • 1 N Hydrochloric acid

  • Water, deionized

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (17.3 g, 64.0 mmol) in 200 mL of anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, carefully add sodium hydride (3.84 g of a 60% dispersion, 96.0 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 200 mL of water.

  • Adjust the pH of the aqueous layer to approximately 3 with 1 N hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white solid (yield: 7.8 g, 51.6%).[2]

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate react Intramolecular Dieckmann Condensation (NaH, Toluene, Reflux) start->react workup Aqueous Workup (HCl) & Extraction (EtOAc) react->workup purify Silica Gel Chromatography workup->purify product This compound purify->product

Caption: Synthetic workflow for the preparation of the target compound.

Chemical Reactivity and Synthetic Utility: A Hub for Molecular Diversity

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The β-ketonitrile moiety is particularly versatile, allowing for a wide range of chemical transformations.[3]

  • Reactions at the Ketone: The carbonyl group can undergo nucleophilic addition, reduction to the corresponding alcohol, and condensation reactions.

  • Reactions involving the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It also activates the adjacent α-carbon for various C-C bond-forming reactions.

  • Reactions of the β-Ketonitrile System: The presence of both the ketone and the nitrile group allows for cyclization reactions to form various fused heterocyclic systems, such as pyrazoles and pyridines.[4][5]

  • Deprotection of the Boc Group: The tert-butoxycarbonyl group can be readily cleaved under acidic conditions, unmasking the piperidine nitrogen for subsequent functionalization, such as acylation or alkylation.[1]

Logical Relationship of Functional Group Reactivity

G compound This compound Ketone (C4) Nitrile (C3) N-Boc keto_react Nucleophilic Addition Reduction Condensation compound:keto->keto_react cyano_react Hydrolysis Reduction Cyclization compound:cyano->cyano_react boc_react Deprotection (Acidic) -> Secondary Amine compound:boc->boc_react

Caption: Reactivity map of the key functional groups.

Applications in Drug Discovery and Development

The true value of this compound is demonstrated by its application as a key intermediate in the synthesis of a multitude of pharmaceutical agents. Its piperidine core is a common motif in many approved drugs.[6][7]

Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinase inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The piperidine scaffold is a crucial component of several JAK inhibitors, and this compound serves as a precursor for constructing the complex, stereochemically defined piperidine rings found in these molecules.[7]

Development of Fluoroquinolone Antibiotics

The piperidine ring is often incorporated at the C-7 position of the fluoroquinolone core to enhance antibacterial activity and pharmacokinetic properties. This compound is a valuable starting material for the synthesis of novel piperidinyl-substituted fluoroquinolones.[4][6]

Precursor for C5a Receptor (C5aR) Antagonists

The complement C5a receptor is a target for the treatment of inflammatory diseases. Fused-bicyclic C5aR antagonists often incorporate a piperidine moiety, and the synthesis of these complex structures can be facilitated by using this compound as a key building block.[8]

Illustrative Synthetic Pathway: Formation of a Pyrazolopyridine Core

G start Tert-butyl 3-cyano-4- oxopiperidine-1-carboxylate reagent + Hydrazine Hydrate (Ethanol, 80 °C) start->reagent product Tert-butyl 3-amino-4,5,6,7- tetrahydro-2H-pyrazolo[4,3-c] pyridine-5-carboxylate reagent->product

Caption: A key transformation into a pyrazolopyridine scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Conclusion: An Indispensable Tool for Chemical Innovation

This compound stands as a testament to the power of well-designed synthetic intermediates in accelerating drug discovery. Its unique structural features and versatile reactivity provide chemists with a reliable and efficient tool for the construction of complex, biologically active molecules. From its fundamental properties to its practical applications in the synthesis of cutting-edge pharmaceuticals, this compound continues to be a cornerstone of innovation in the scientific community. As the quest for new and improved therapies continues, the importance of such key building blocks will undoubtedly grow, further solidifying the role of synthetic chemistry in advancing human health.

References

  • Bielenstein, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, Z., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 18(4), 3871–3886. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-22. [Link]

  • Quiroga, J., et al. (2012). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Journal of Heterocyclic Chemistry, 49(1), 1-19. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]

  • Google Patents. (n.d.). US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof.
  • Google Patents. (n.d.). US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS.
  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2013). Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety. [Link]

  • Knowledge. (2025). What Functional Groups Does N-Boc-3-Carboethoxy-4-Piperidone Have?. [Link]

  • Google Patents. (n.d.). WO2024220891A1 - Compounds and uses thereof.
  • Google Patents. (n.d.). CA3083938A1 - 3-amino-(7h)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS.

Sources

A Comprehensive Technical Guide to tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and critical applications, particularly its role in the development of targeted therapeutics. This document is intended to serve as a valuable resource for professionals engaged in synthetic organic chemistry and pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

The compound commonly referred to as 1-Boc-4-oxopiperidine-3-carbonitrile is formally named This compound according to IUPAC nomenclature.[1] This name accurately describes its structure: a piperidine ring with a ketone at the 4-position, a nitrile group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

This strategic combination of functional groups—a β-ketonitrile moiety within a Boc-protected heterocyclic scaffold—renders it a highly versatile intermediate for constructing complex molecular architectures.[2] The Boc group provides a stable yet readily cleavable protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the ring.

Synonyms:

  • 3-Cyano-4-oxo-piperidine-1-carboxylic acid tert-butyl ester[1]

  • N-Boc-3-cyano-4-oxopiperidine[1]

  • 1-Boc-4-oxopiperidine-3-carbonitrile[1]

Physicochemical Data Summary:

PropertyValueSource
CAS Number 914988-10-6[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
Appearance White solid[3]
SMILES CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N[1]
InChIKey VPFTZTMJPFIRAN-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The primary synthetic route to this compound is through an intramolecular cyclization reaction known as the Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is exceptionally well-suited for creating five- and six-membered rings.

The synthesis commences with an acyclic precursor, ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate. The core of the synthesis is the base-mediated intramolecular condensation of this diester-nitrile substrate.

Reaction Mechanism: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular variation of the Claisen condensation. The reaction proceeds through the following key steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon to one of the carbonyl groups, generating a highly reactive enolate.

  • Nucleophilic Attack: The newly formed enolate acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group. This step forms a new carbon-carbon bond and creates a cyclic tetrahedral intermediate.

  • Ring Formation and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the ethoxide leaving group.

  • Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide generated in the previous step. This acid-base reaction is the thermodynamic driving force for the reaction.

  • Acidic Workup: A final acidic workup protonates the enolate to yield the final β-keto ester product.

Dieckmann_Condensation cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product Start Acyclic Precursor: ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate Deprotonation 1. Deprotonation (Base, e.g., NaH) Start->Deprotonation Toluene Nucleophilic_Attack 2. Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Ring_Closure 3. Ring Closure & Elimination of Ethoxide Nucleophilic_Attack->Ring_Closure Final_Deprotonation 4. Final Deprotonation (Thermodynamic Sink) Ring_Closure->Final_Deprotonation Workup 5. Acidic Workup (e.g., HCl) Final_Deprotonation->Workup Product tert-butyl 3-cyano-4- oxopiperidine-1-carboxylate Workup->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Addition of Base: Sodium hydride (1.5 equivalents) is carefully added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The choice of a strong, non-nucleophilic base like NaH is critical to favor enolate formation without competing addition to the ester.

  • Cyclization: The reaction mixture is heated to reflux and maintained for 3 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur at a practical rate.

  • Quenching and Neutralization: After cooling to room temperature, the reaction is cautiously quenched by the addition of water. The pH is then adjusted to ~3 with 1 N hydrochloric acid.[3] This step protonates the enolate intermediate and neutralizes any remaining base.

  • Extraction: The aqueous phase is extracted three times with ethyl acetate.[3] Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous layer.

  • Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3] This removes residual water and the extraction solvent.

  • Purification: The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford the title compound as a white solid.[3] This final step removes unreacted starting material and any byproducts.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.87 (s, 1H), 3.89 (s, 2H), 3.46 (t, J=5.8Hz, 2H), 2.28 (t, J=5.8Hz, 2H).[3] The singlet at 10.87 ppm is indicative of the enol form, suggesting the compound may exist as a tautomeric mixture in solution.

  • ¹³C NMR: Expected signals would include those for the tert-butyl group, the piperidine ring carbons, the nitrile carbon, and the carbonyl carbons of the ketone and the carbamate.

  • FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) stretch, the ketone (C=O) stretch, and the carbamate (C=O) stretch.

Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals due to their ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The subject compound is a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[2]

A closely related analogue, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of Tofacitinib (CP-690,550), a potent inhibitor of the Janus kinase (JAK) family of enzymes.[4] This highlights the utility of this class of substituted piperidones in constructing the core structures of important drugs.

Case Study: The Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor:f0->JAK:f0 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive dimer) JAK:f0->STAT_inactive 3. STAT Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression 6. Gene Transcription Cytokine Cytokine Cytokine->Receptor:f0 1. Binding Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK:f0 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

The synthesis of JAK inhibitors like Tofacitinib often requires a chiral 3-amino-4-methylpiperidine core. Building blocks like this compound serve as precursors to these crucial chiral amines through further synthetic manipulations, such as stereoselective reduction and functional group transformations.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][5]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store refrigerated to maintain product quality and protect from light.

In Case of Exposure:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

  • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a fine chemical intermediate of significant value to the pharmaceutical industry. Its well-defined structure and versatile functional groups, synthesized through the robust Dieckmann condensation, make it an ideal starting point for the creation of complex heterocyclic compounds. Its utility as a precursor to the core structures of kinase inhibitors, exemplified by the JAK inhibitor family, underscores its importance in the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher or organization working at the forefront of drug discovery.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Graphical synthetic routes of tofacitinib. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

Sources

Methodological & Application

The Versatile Scaffolding of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate has emerged as a pivotal intermediate, offering medicinal chemists a robust platform for the synthesis of a diverse array of complex heterocyclic systems. Its unique combination of a protected piperidine ring, a reactive ketone, and a nitrile group provides a trifecta of synthetic handles for constructing novel molecular architectures, particularly those targeting kinases and other key biological targets.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of medicinally relevant scaffolds. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Applications in Heterocyclic Synthesis

The strategic placement of the cyano and keto functionalities in this compound makes it an ideal precursor for a variety of condensation and multicomponent reactions. This guide will focus on three key applications: the synthesis of spiro-pyrazolo[3,4-b]pyridines, spiro-dihydropyranopyrazoles, and spiro-thiophenes. These scaffolds are prevalent in a multitude of biologically active compounds, including potent kinase inhibitors.

Application 1: Synthesis of Spiro[piperidine-4,5'-pyrazolo[3,4-b]pyridine] Derivatives

The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in numerous kinase inhibitors. The spirocyclic nature of the target molecule imparts a three-dimensional architecture that can enhance binding affinity and selectivity for the target protein. This protocol details the synthesis of a spiro-pyrazolo[3,4-b]pyridine derivative through a condensation reaction with a 3-aminopyrazole.

Scientific Rationale

This synthesis leverages the reactivity of the β-keto nitrile moiety in a condensation reaction with a binucleophilic aminopyrazole. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the ketone, followed by an intramolecular cyclization involving the endocyclic nitrogen and the nitrile group. The use of a catalytic amount of a Lewis acid like ZrCl₄ can facilitate the cyclization by activating the ketone and nitrile functionalities.[1]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add this compound, 3-amino-1H-pyrazole, and solvent to flask Degas Degas the reaction mixture Start->Degas Add_Catalyst Add ZrCl₄ catalyst Degas->Add_Catalyst Heat Heat the mixture at 95 °C for 16 h Add_Catalyst->Heat Concentrate Concentrate in vacuo Heat->Concentrate Extract Partition between CHCl₃ and water, extract aqueous layer Concentrate->Extract Dry Dry organic phase over Na₂SO₄ Extract->Dry Purify Purify by column chromatography Dry->Purify Product Obtain spiro[piperidine-4,5'-pyrazolo[3,4-b]pyridine] derivative Purify->Product

Caption: Workflow for the synthesis of spiro-pyrazolo[3,4-b]pyridine.

Detailed Protocol

Synthesis of tert-butyl 3'-amino-1'H-spiro[piperidine-4,5'-pyrazolo[3,4-b]pyridine]-1-carboxylate

ReagentM.W.AmountMoles
This compound224.261.0 g4.46 mmol
3-Amino-1H-pyrazole83.090.37 g4.46 mmol
Zirconium(IV) chloride (ZrCl₄)233.040.31 g1.34 mmol
Dimethylformamide (DMF)-5 mL-
Ethanol (EtOH)-5 mL-

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 4.46 mmol) and 3-amino-1H-pyrazole (0.37 g, 4.46 mmol).

  • Add a solvent mixture of DMF (5 mL) and EtOH (5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10 minutes.

  • Add zirconium(IV) chloride (0.31 g, 1.34 mmol) to the mixture.

  • Heat the reaction mixture to 95 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between chloroform (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous phase with chloroform (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford the desired spiro[piperidine-4,5'-pyrazolo[3,4-b]pyridine] derivative.

Application 2: Synthesis of Spiro[piperidine-4,4'-dihydropyrano[2,3-c]pyrazole] Derivatives

The dihydropyrano[2,3-c]pyrazole scaffold is another privileged heterocyclic system found in a range of biologically active molecules. This protocol outlines a one-pot, three-component reaction to construct this spirocyclic system.

Scientific Rationale

This synthesis is a tandem reaction that begins with the formation of a pyrazolone in situ from hydrazine and ethyl acetoacetate. This is followed by a Knoevenagel condensation of the pyrazolone with an aldehyde (in this case, the ketone functionality of the piperidine serves as the aldehyde equivalent after initial reaction), and a subsequent Michael addition of the enolized pyrazolone to the activated nitrile, leading to the final spiro-dihydropyranopyrazole.[2][3] The use of a base like piperidine catalyzes both the Knoevenagel and Michael addition steps.

Reaction Pathway Diagram

G Start This compound + Hydrazine + Ethyl Acetoacetate Intermediate1 In situ pyrazolone formation Start->Intermediate1 Piperidine (cat.) Ethanol, Reflux Intermediate2 Knoevenagel Condensation Intermediate1->Intermediate2 Intermediate3 Michael Addition & Cyclization Intermediate2->Intermediate3 Product Spiro[piperidine-4,4'-dihydropyrano[2,3-c]pyrazole] Intermediate3->Product

Caption: Synthetic pathway to spiro-dihydropyranopyrazole.

Detailed Protocol

Synthesis of tert-butyl 6'-amino-3'-methyl-1',4'-dihydro-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile-1-carboxylate

ReagentM.W.AmountMoles
This compound224.261.0 g4.46 mmol
Hydrazine hydrate (64%)50.060.28 mL4.46 mmol
Ethyl acetoacetate130.140.56 mL4.46 mmol
Piperidine85.150.04 mL0.45 mmol
Ethanol-20 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.46 mmol), hydrazine hydrate (0.28 mL, 4.46 mmol), and ethyl acetoacetate (0.56 mL, 4.46 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.04 mL, 0.45 mmol) to the mixture.

  • Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization from ethanol or by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the pure spiro-dihydropyranopyrazole derivative.

Application 3: Synthesis of Spiro[piperidine-4,4'-tetrahydrothiophene] Derivatives via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. This protocol adapts the Gewald reaction to synthesize a spiro-tetrahydrothiophene derivative.

Scientific Rationale

The Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] In this application, the ketone functionality of this compound reacts with an additional active methylene compound (e.g., malononitrile) and elemental sulfur. A base, such as morpholine, facilitates the initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Mix this compound, malononitrile, sulfur, and morpholine in ethanol Heat Heat the mixture at 50 °C for 4 h Start->Heat Cool Cool to room temperature Heat->Cool Precipitate Pour into ice-water to precipitate the product Cool->Precipitate Filter Filter the solid, wash with water Precipitate->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize Product Obtain spiro-tetrahydrothiophene derivative Recrystallize->Product

Caption: Workflow for the Gewald reaction to form a spiro-thiophene.

Detailed Protocol

Synthesis of tert-butyl 2',6'-diamino-4',5'-dihydro-spiro[piperidine-4,4'-thieno[2,3-c]pyridine]-3',5'-dicarbonitrile-1-carboxylate

ReagentM.W.AmountMoles
This compound224.261.0 g4.46 mmol
Malononitrile66.060.30 g4.46 mmol
Elemental Sulfur32.070.14 g4.46 mmol
Morpholine87.120.39 mL4.46 mmol
Ethanol-25 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.46 mmol), malononitrile (0.30 g, 4.46 mmol), and elemental sulfur (0.14 g, 4.46 mmol) in ethanol (25 mL).

  • Add morpholine (0.39 mL, 4.46 mmol) to the suspension.

  • Heat the reaction mixture to 50 °C and stir for 4 hours. The reaction mixture may become homogeneous and then form a precipitate.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure spiro-tetrahydrothiophene derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols detailed in this guide demonstrate its utility in the efficient construction of complex, spirocyclic heterocyclic systems that are of significant interest in drug discovery. The strategic application of this intermediate allows for the rapid generation of diverse molecular scaffolds, facilitating the exploration of chemical space in the quest for novel therapeutic agents. The provided protocols, grounded in established chemical principles, serve as a practical resource for researchers and scientists in the field of drug development.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity. Bioorganic Chemistry. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]

  • tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of N-Boc-3-cyano-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Importance

N-Boc-3-cyano-4-oxopiperidine is a highly valuable, multi-functional building block in modern medicinal chemistry. Its piperidine core is a privileged scaffold found in numerous pharmaceuticals, while the orthogonal reactivity of the ketone, cyano, and Boc-protected amine functionalities allows for diverse and selective synthetic elaborations.[1][2][3] The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, preventing unwanted side reactions, yet is readily cleaved under mild acidic conditions.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of this key intermediate, starting from the commercially available N-Boc-4-piperidone. We emphasize the chemical rationale behind procedural choices and provide critical safety guidance for handling hazardous reagents.

Overview of the Synthetic Route: The Stork Enamine Approach

The chosen synthetic strategy involves a two-step sequence starting from N-Boc-4-piperidone. The core transformation is the introduction of a cyano group at the C3 position, adjacent to the carbonyl. This is efficiently achieved via the venerable Stork enamine synthesis.[4][5][6][7]

  • Enamine Formation: N-Boc-4-piperidone is first reacted with a secondary amine (pyrrolidine) to form a nucleophilic enamine intermediate. This reaction shifts the reactivity of the carbonyl compound from the electrophilic carbonyl carbon to the nucleophilic α-carbon.[5][6]

  • Electrophilic Cyanation: The enamine then reacts with an electrophilic cyanating agent, cyanogen bromide, to install the nitrile group. Subsequent hydrolysis of the resulting iminium salt during the aqueous workup regenerates the ketone, yielding the desired β-ketonitrile product.[8]

Caption: Overall synthetic strategy for N-Boc-3-cyano-4-oxopiperidine.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Quantity (10 mmol scale)Molarity/Equivalents
N-Boc-4-piperidone79099-07-3199.252.00 g1.0 eq
Pyrrolidine123-75-171.121.0 mL1.2 eq
p-Toluenesulfonic acid104-15-4172.20~35 mg0.02 eq
Toluene (anhydrous)108-88-392.1450 mL~0.2 M
Cyanogen Bromide506-68-3105.921.16 g1.1 eq
Dichloromethane (DCM, anhydrous)75-09-284.9350 mL-
Saturated aq. NaHCO₃--~30 mL-
Brine (Saturated aq. NaCl)--~30 mL-
Anhydrous MgSO₄ or Na₂SO₄--As needed-
Step-by-Step Procedure

Step A: Enamine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add N-Boc-4-piperidone (2.00 g, 10.04 mmol, 1.0 eq), toluene (50 mL), pyrrolidine (1.0 mL, 12.1 mmol, 1.2 eq), and p-toluenesulfonic acid (~35 mg, 0.2 mmol, 0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed azeotropically. Continue refluxing for 3-5 hours, or until water collection ceases and TLC analysis (e.g., 30% EtOAc in Hexanes) shows complete consumption of the starting ketone.

  • Allow the reaction mixture to cool to room temperature. Concentrate the solution to dryness using a rotary evaporator to afford the crude enamine as an oil. This intermediate is used directly in the next step without further purification.

Causality & Expertise: The formation of the enamine is a reversible condensation reaction. The use of a Dean-Stark trap is critical to drive the reaction to completion by physically removing the water byproduct, in accordance with Le Châtelier's principle.[9] The resulting enamine is a soft nucleophile, ideal for reacting with soft electrophiles like cyanogen bromide in the subsequent step.[7]

Step B: Electrophilic Cyanation and Work-up

  • CRITICAL SAFETY WARNING: Cyanogen bromide is extremely toxic, volatile, and fatal if inhaled, swallowed, or absorbed through the skin.[10][11] It reacts with acid and water to release highly toxic hydrogen cyanide gas.[10][12] This entire procedure MUST be performed in a certified, high-flow chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[13][14] Have a decontamination solution (e.g., 10% sodium hypochlorite/bleach) readily available.

  • Place the flask containing the crude enamine under an inert atmosphere (Nitrogen or Argon) and dissolve it in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate, dry vial, carefully weigh cyanogen bromide (1.16 g, 11.0 mmol, 1.1 eq) and dissolve it in a minimal amount of anhydrous DCM (~5 mL).

  • Add the cyanogen bromide solution dropwise to the cold, stirred enamine solution over 10-15 minutes. An exothermic reaction may be observed. Maintain the internal temperature at or below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor reaction completion by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by slowly adding saturated aqueous NaHCO₃ solution (~30 mL) to neutralize any remaining acid and destroy excess cyanogen bromide.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Causality & Expertise: The reaction is performed at 0 °C to control the exotherm and minimize the formation of potential byproducts. The enamine's α-carbon acts as the nucleophile, attacking the electrophilic cyanogen bromide.[8] The resulting iminium salt intermediate is then hydrolyzed back to the ketone during the aqueous bicarbonate work-up, which also serves as a crucial safety step to neutralize the reagents.

Step C: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Load the crude product onto the column (either directly as a concentrated solution or pre-adsorbed onto a small amount of silica).

  • Elute the column with a gradient solvent system, typically starting with 10% Ethyl Acetate / 90% Hexanes and gradually increasing the polarity to 30% Ethyl Acetate / 70% Hexanes.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford N-Boc-3-cyano-4-oxopiperidine as a white to off-white solid.

  • Expected Yield: 65-80% over two steps.

Troubleshooting and Field-Proven Insights

  • Problem: Incomplete enamine formation (Step A).

    • Cause & Solution: Moisture is the likely culprit. Ensure all glassware is oven-dried and solvents are truly anhydrous. Allow the reflux to proceed until water evolution has definitively stopped.

  • Problem: Low yield or complex mixture after cyanation (Step B).

    • Cause & Solution: The enamine intermediate can be unstable. It is best practice to proceed to the cyanation step immediately after the enamine is formed and concentrated. Strict temperature control during the cyanogen bromide addition is also critical.

  • Problem: Product is an intractable oil instead of a solid.

    • Cause & Solution: Residual solvent or minor impurities can prevent crystallization. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, re-purification via chromatography or trituration with a cold non-polar solvent like diethyl ether or pentane may induce solidification.

References

  • NAU Environmental Health and Safety. Cyanogen Bromide Safety Protocol. Northern Arizona University. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyanogen Bromide. NJ.gov. [Link]

  • Loba Chemie. Cyanogen Bromide for Synthesis MSDS.[Link]

  • Zhang, Y., & Koreeda, M. (2012). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic letters, 14(13), 3332–3335. [Link]

  • Buttke, K., & Niclas, H. J. (1994). A Convenient and Improved Procedure for the Cyanation of Enamines and 1,3-Dicarbonyl Compounds. Synthetic Communications, 24(22), 3241-3248. [Link]

  • Le, C. M. et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters, 21(6), 1640-1644. [Link]

  • NROChemistry. Stork Enamine Synthesis.[Link]

  • Kim, D. et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. University of California, Davis. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Chemistry Steps. The Mechanism of Stork Enamine Synthesis.[Link]

  • Wikipedia. Stork enamine alkylation.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone.[Link]

  • Organic Chemistry Tutor. Stork Enamine Synthesis.[Link]

  • Google Patents.Synthesis method of N-boc-4-hydroxypiperidine.
  • YouTube. Stork Enamine Synthesis.[Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • Google Patents.Synthesis method for N-Boc-3-piperidone.

Sources

Application Notes and Protocols: Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidinyl-Pyrimidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, frequently incorporated into the architecture of bioactive molecules due to its favorable pharmacokinetic properties and its ability to serve as a versatile three-dimensional building block. When fused or linked to a pyrimidine core, particularly a 2,4-diaminopyrimidine, it forms a pharmacophore that is central to a multitude of kinase inhibitors. Kinases, being pivotal regulators of cellular signaling pathways, are attractive targets for therapeutic intervention in a range of diseases, most notably cancer and autoimmune disorders. The diaminopyrimidine moiety often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site, thus anchoring the inhibitor and enabling potent and selective inhibition.

Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a highly functionalized and strategically important intermediate designed for the efficient construction of such piperidinyl-pyrimidine-based kinase inhibitors. Its intrinsic chemical features, namely the β-keto nitrile functionality, provide a reactive handle for a variety of chemical transformations, most notably cyclocondensation reactions to form the desired pyrimidine ring. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, ensuring the selective modification of other parts of the molecule before its removal to unveil the secondary amine for further functionalization. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate in the synthesis of potential kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 914988-10-6
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance White to off-white solid[1]
IUPAC Name This compound
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Core Application: Synthesis of a 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold

The primary application of this compound is as a precursor to piperidinyl-fused diaminopyrimidines. This is typically achieved through a cyclocondensation reaction with guanidine. The β-keto nitrile moiety of the piperidine derivative reacts with the two nucleophilic nitrogen atoms of guanidine to form the fused diaminopyrimidine ring system. This reaction is a variation of the well-established synthesis of pyrimidines from 1,3-dicarbonyl compounds or their synthetic equivalents.

Reaction Rationale and Mechanism

The reaction proceeds via a multi-step mechanism. Initially, one of the amino groups of guanidine attacks the electrophilic carbonyl carbon of the 4-oxopiperidine. This is followed by a dehydration step to form an enamine or an imine intermediate. Subsequently, the second amino group of the guanidine attacks the nitrile carbon, initiating an intramolecular cyclization. A final tautomerization step yields the stable aromatic diaminopyrimidine ring. The Boc protecting group remains intact throughout this process, allowing for further modifications at a later stage.

Below is a visual representation of the synthetic workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Cyclocondensation A->C B Guanidine Hydrochloride B->C D Tert-butyl 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-1(2H)-carboxylate C->D Formation of the Diaminopyrimidine Ring

Caption: Synthetic workflow for the formation of a piperidinyl-diaminopyrimidine scaffold.

Protocol 1: Synthesis of Tert-butyl 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-1(2H)-carboxylate

This protocol details a representative procedure for the cyclocondensation of this compound with guanidine hydrochloride to yield a key diaminopyrimidine intermediate.

Materials and Reagents
  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (3.0 eq)

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure
  • Reaction Setup: To a round-bottom flask charged with anhydrous ethanol, add sodium ethoxide and stir until a clear solution is obtained. To this solution, add guanidine hydrochloride and stir for 15 minutes at room temperature.

  • Addition of Starting Material: Add this compound to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Tert-butyl 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-1(2H)-carboxylate.

Expected Outcome and Characterization

The final product is typically an off-white to pale yellow solid. Characterization can be performed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Protocol 2: Boc-Deprotection and Further Functionalization

The product from Protocol 1, with its Boc-protected piperidine nitrogen, is a stable intermediate ready for further modification. The Boc group can be easily removed under acidic conditions to provide a secondary amine, which can then be coupled with various moieties to build a diverse library of kinase inhibitors.

Deprotection of the Boc Group

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A Boc-Protected Piperidinopyrimidine B Acidic Deprotection (e.g., TFA in DCM) A->B C Deprotected Piperidinopyrimidine (Secondary Amine) B->C Removal of Boc Group

Caption: Boc-deprotection workflow.

Procedure for Boc-Deprotection
  • Reaction Setup: Dissolve the Boc-protected piperidinopyrimidine in dichloromethane (DCM).

  • Addition of Acid: To the solution, add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidinopyrimidine.

The resulting secondary amine is a versatile nucleophile that can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

  • Alkylation: Reaction with alkyl halides.

These subsequent modifications are crucial for exploring the structure-activity relationship (SAR) of potential kinase inhibitors, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value intermediate for the synthesis of complex heterocyclic scaffolds, particularly the piperidinyl-diaminopyrimidine core found in numerous kinase inhibitors. Its bifunctional nature allows for the efficient construction of the pyrimidine ring, while the Boc-protecting group offers the flexibility required for the synthesis of diverse compound libraries. The protocols outlined in this document provide a solid foundation for researchers to utilize this versatile building block in their drug discovery and development programs.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 2023. Available at: [Link]

  • This compound | C11H16N2O3. PubChem. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2020. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024. Available at: [Link]

  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 2003. Available at: [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 2011. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate is a particularly valuable and versatile building block for the synthesis of novel piperidine derivatives. Its bifunctional nature, possessing a ketone, a nitrile, and an activated methylene group, allows for a diverse range of chemical transformations. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during many synthetic manipulations and allows for its facile removal under acidic conditions to reveal the secondary amine for further functionalization.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. We will explore the chemical logic behind various reaction conditions and provide step-by-step protocols for key transformations, including reductions, alkylations, and condensation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Chemical Reactivity and Strategic Considerations

The reactivity of this compound is dictated by its three primary functional groups: the C4-ketone, the C3-nitrile, and the acidic α-protons at the C3 position. The strategic selection of reagents and reaction conditions allows for the selective modification of each of these sites.

G A This compound B C4-Ketone Reduction (Diastereoselective) A->B  NaBH4, LiAlH4 C C3-Nitrile Reduction A->C  H2/Raney Ni, LiAlH4 D C3-Alkylation (Enolate Chemistry) A->D  Base (LDA, NaH) + R-X E Condensation Reactions (Knoevenagel, Gewald, etc.) A->E  Various Reagents

Figure 1: Key derivatization pathways for this compound.

Part 1: Reduction Reactions

Reduction of the ketone and/or the nitrile group opens up a plethora of possibilities for introducing new functionalities and stereocenters.

Selective Reduction of the C4-Ketone

The reduction of the C4-ketone to a hydroxyl group introduces a new stereocenter and a valuable functional handle for further modifications, such as etherification or esterification. The choice of reducing agent can influence the diastereoselectivity of the reaction.

Mechanism Insight: The reduction of ketones with sodium borohydride (NaBH₄) proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the alcohol. The stereochemical outcome is often governed by the direction of hydride attack, with Felkin-Anh and Cram's rule models providing a basis for predicting the major diastereomer.

Protocol 1: Diastereoselective Ketone Reduction with Sodium Borohydride

This protocol describes the reduction of the C4-ketone to the corresponding alcohol, typically yielding a mixture of diastereomers.

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.[4][5][6][7]

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the diastereomers if necessary.

Parameter Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective for ketones in the presence of nitriles and esters.
Solvent Methanol or EthanolProtic solvents that readily dissolve the starting material and NaBH₄.
Temperature 0 °CControls the rate of reaction and can improve diastereoselectivity.
Workup Aqueous NH₄Cl quenchNeutralizes excess NaBH₄ and hydrolyzes the borate esters formed.
Reduction of the C3-Nitrile

Reduction of the nitrile group to a primary amine provides a key building block for the synthesis of various biologically active compounds, including diamines and amino alcohols.

Mechanism Insight: The catalytic hydrogenation of nitriles over Raney Nickel involves the adsorption of the nitrile and hydrogen onto the catalyst surface. The reaction proceeds through an imine intermediate, which is further hydrogenated to the primary amine.[8][9] The use of ammonia or a basic medium can help to suppress the formation of secondary and tertiary amine byproducts by inhibiting the reaction of the intermediate imine with the product primary amine.

Protocol 2: Nitrile Reduction using Catalytic Hydrogenation

This protocol describes the reduction of the C3-nitrile to a primary amine using Raney Nickel as the catalyst.

  • Materials:

    • This compound

    • Raney Nickel (slurry in water)

    • Methanol (MeOH) or Ethanol (EtOH) saturated with ammonia

    • Hydrogen gas (H₂)

    • Parr shaker or similar hydrogenation apparatus

    • Celite®

  • Procedure:

    • To a solution of this compound (1.0 eq) in ammoniacal methanol (20-30 mL per gram of starting material) in a suitable pressure vessel, add Raney Nickel (approx. 10-20% by weight of the starting material) that has been carefully washed with methanol.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Shake or stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Catalyst Raney NickelA highly active and common catalyst for nitrile hydrogenation.[10][11][12]
Solvent Ammoniacal MethanolAmmonia suppresses the formation of secondary and tertiary amine byproducts.
Hydrogen Pressure 50-100 psiProvides a sufficient concentration of hydrogen for the reaction to proceed efficiently.
Temperature Room Temperature to 50 °CBalances reaction rate with selectivity.

Part 2: C-C Bond Forming Reactions

The activated methylene group at the C3 position and the ketone at C4 provide opportunities for various carbon-carbon bond-forming reactions.

Alkylation of the C3 Position

Deprotonation of the α-carbon to the nitrile group generates a nucleophilic enolate that can be alkylated with various electrophiles.

Mechanism Insight: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to quantitatively generate the enolate. The enolate then undergoes an SN2 reaction with an alkyl halide. The stereochemical outcome of the alkylation can be influenced by the reaction conditions and the nature of the electrophile.

Protocol 3: α-Alkylation using LDA

This protocol outlines a general procedure for the alkylation of the C3 position.

  • Materials:

    • This compound

    • Diisopropylamine

    • n-Butyllithium (n-BuLi) in hexanes

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dry glassware, syringe, nitrogen or argon atmosphere.

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare LDA by adding n-BuLi (1.1 eq) dropwise to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C (dry ice/acetone bath). Stir for 30 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Parameter Condition Rationale
Base Lithium Diisopropylamide (LDA)A strong, non-nucleophilic base that ensures rapid and complete enolate formation.
Solvent Anhydrous THFAprotic and dissolves the reactants and intermediates. Must be dry to prevent quenching of the base and enolate.
Temperature -78 °CControls the reactivity of the strong base and can influence stereoselectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the strong base and enolate with atmospheric moisture and oxygen.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the activated methylene group at C3 with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.[13][14][15][16][17]

Mechanism Insight: The reaction is initiated by the deprotonation of the C3 position by a weak base (e.g., piperidine, triethylamine) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.

G cluster_0 Knoevenagel Condensation Workflow A Starting Material (this compound) D Reaction Mixture (Solvent, e.g., EtOH) A->D B Aromatic Aldehyde (R-CHO) B->D C Weak Base Catalyst (e.g., Piperidine) C->D E Condensation Product D->E Heat

Figure 2: Workflow for the Knoevenagel Condensation.

Protocol 4: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes a typical Knoevenagel condensation with an aromatic aldehyde.

  • Materials:

    • This compound

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Piperidine or triethylamine

    • Ethanol (EtOH) or Toluene

    • Dean-Stark apparatus (if using toluene)

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in ethanol or toluene.

    • Add a catalytic amount of piperidine or triethylamine (0.1-0.2 eq).

    • If using toluene, set up a Dean-Stark apparatus to remove water.

    • Heat the reaction mixture to reflux for 4-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Parameter Condition Rationale
Catalyst Piperidine or TriethylamineA weak base to facilitate the initial deprotonation.
Solvent Ethanol or TolueneEthanol is a common protic solvent. Toluene with a Dean-Stark trap can be used to drive the reaction to completion by removing water.
Temperature RefluxProvides the necessary energy for the condensation and dehydration steps.

Part 3: Annulation and Cyclization Reactions

The bifunctional nature of this compound makes it an excellent substrate for the construction of fused heterocyclic systems.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes. In this case, the ketone and the adjacent active methylene group of the piperidine derivative can react with elemental sulfur and a suitable base.

Mechanism Insight: The Gewald reaction is thought to proceed through an initial Knoevenagel condensation between the ketone and the active methylene compound (in this case, intramolecularly), followed by the addition of sulfur and subsequent cyclization and tautomerization to form the thiophene ring.[18][19]

Protocol 5: Gewald Aminothiophene Synthesis

This protocol provides a general procedure for the Gewald reaction.

  • Materials:

    • This compound

    • Elemental sulfur

    • A secondary amine (e.g., morpholine or diethylamine)

    • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol or DMF, add elemental sulfur (1.1 eq) and the secondary amine (2.0-3.0 eq).

    • Heat the mixture with stirring at 50-80 °C for 2-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Parameter Condition Rationale
Reagents Elemental Sulfur, Secondary AmineKey components for the formation of the 2-aminothiophene ring. The amine acts as both a base and a reactant.
Solvent Ethanol or DMFPolar solvents that facilitate the dissolution of the reactants.
Temperature 50-80 °CPromotes the reaction without significant decomposition of the starting materials or products.
Thorpe-Ziegler Reaction

While a classical Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile, the principles can be applied to related systems. For instance, derivatization of the ketone to introduce a second nitrile-containing moiety could set the stage for such a cyclization.

Mechanism Insight: The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile catalyzed by a strong base to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[20][21][22][23]

Given the complexity and substrate-specific nature of this reaction with the title compound, a generalized protocol is not provided. However, researchers interested in this pathway should consider a two-step approach: first, a Knoevenagel or similar condensation at the C4-ketone with a nitrile-containing active methylene compound, followed by a base-mediated intramolecular cyclization.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted piperidines. Its multiple reactive sites can be selectively addressed through careful choice of reaction conditions. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists in the fields of drug discovery and synthetic organic chemistry. The ability to perform reductions, alkylations, and various condensation and cyclization reactions from this single precursor underscores its importance as a key building block in modern synthetic strategies.

References

  • D. O. Scott, et al. (2021). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • P. D. Bailey, P. A. Millwood, P. D. Smith. (1998). Asymmetric Routes to Substituted Piperidines. Journal of the Chemical Society, Perkin Transactions 1, (6), 935-946.
  • A. V. Ivachtchenko, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(3), 1-46.
  • S. K. M. Macha, et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15286–15295.
  • Wikipedia contributors. (2023). Nitrile reduction. Wikipedia, The Free Encyclopedia.
  • T. Inokuchi, et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334-341.
  • A. T. Nagy, et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 461-471.
  • J&K Scientific LLC. (2025). Gewald Reaction.
  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia.
  • A. M. El-Sayed, et al. (2018). Synthesis of 4-amino-piperidine derivatives.
  • Z. Puterová, A. Krutošíková, D. Végh. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.
  • L. F. Gil, et al. (2013). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • S. J. F. Macdonald, et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(33), 6649-6659.
  • A. M. A. El-SAYED. (2014). Hydrogenation of dinitriles over Raney®-Ni catalyst.
  • Z. Puterová, A. Krutošíková, D. Végh. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • J. A. Walker, et al. (2022).
  • J. Cerman, et al. (2001). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
  • Y. Wang, et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.
  • Wikipedia contributors. (2023). Thorpe reaction. Wikipedia, The Free Encyclopedia.
  • H. Adkins, G. F. Hager. (1949). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 71(8), 2962–2965.
  • S. M. R. G. G. Schmitt, et al. (2018).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • J&K Scientific LLC. (2021).
  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction.
  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.).
  • L.S.College, Muzaffarpur. (2020). Thorpe reaction.
  • A. S. de Oliveira, et al. (2021). Knoevenagel condensation synthesis using aromatic aldehyde derivatives, malononitrile and immobilized biopolymers with Oxone® as catalysts under conventional heating (CH) or with microwave irradiation (MW) as a heating source.
  • A. S. Harisha, et al. (2022). A new finding in the old Knoevenagel condensation reaction.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • J. A. V. Martínez, et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI.
  • J. Ashenhurst. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • G. Bratulescu. (2021). Recent Developments on Five-Component Reactions. MDPI.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • W. Liu, et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed.
  • M. Kumar, et al. (2021). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • T. G. W. Jr., et al. (2011). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH.
  • Benchchem. (2025). Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine: Synthesis of Scaffolds for GPCR Ligands.
  • C. G. Wermuth, et al. (2010). N-Boc 4-nitropiperidine: preparation and conversion into a spiropiperidine analogue of the eastern part of maraviroc.
  • S. Hanessian, G. P. D. L. F. D. Santos. (2007). Stereoselective Alkylation of N-Boc-Protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids.

Sources

"Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate" as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate: A Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors is a central focus of modern drug discovery. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide a rigid framework for orienting pharmacophores.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound, a highly versatile and functionalized building block, as a precursor for kinase inhibitor synthesis. We will explore its core reactivity, provide a validated protocol for its synthesis, and detail a step-by-step workflow for its conversion into a dihydropyrido[2,3-d]pyrimidine scaffold, a common core in many potent kinase inhibitors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a foundational scaffold in the architecture of a vast array of pharmaceuticals. Its prevalence stems from its capacity to improve a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, engage in crucial molecular interactions, and offer a synthetically tractable framework.[3] In the context of kinase inhibitors, the piperidine scaffold is particularly valuable. The basic nitrogen can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid) in the hinge region of the kinase ATP-binding pocket, a common anchoring point for inhibitors.[2] Furthermore, the conformationally restricted six-membered ring helps to minimize the entropic penalty of binding and correctly positions appended substituents into nearby hydrophobic pockets, enhancing both potency and selectivity.[4]

This compound (also known as 1-Boc-3-cyano-4-oxopiperidine) is an ideal starting material for leveraging these advantages.[5] It is a bifunctional molecule featuring a β-ketonitrile system. This arrangement is primed for a variety of cyclization and derivatization reactions, allowing for the rapid construction of complex heterocyclic systems commonly found in kinase inhibitors.[6] The Boc-protecting group on the nitrogen ensures that this site remains inert until its strategic removal is required for late-stage functionalization, a key principle in efficient synthetic design.

Physicochemical Properties and Safety Data

Before handling, it is crucial to be aware of the properties and safety requirements for this reagent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 914988-10-6[5][7][8]
Molecular Formula C₁₁H₁₆N₂O₃[5][8]
Molecular Weight 224.26 g/mol [5][8]
Appearance White to off-white solid[7]
IUPAC Name This compound[5]
Common Synonyms 1-Boc-4-oxopiperidine-3-carbonitrile, N-Boc-3-cyano-4-oxopiperidine[5]

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Hazard Statements: According to aggregated GHS information, this chemical is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[5] It also causes skin irritation (H315) and serious eye irritation (H319).[5]

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the unique reactivity of the β-ketonitrile moiety and the presence of the Boc-protected nitrogen. The diagram below illustrates the key reactive centers and potential transformations.

Figure 1: Reactivity map of the precursor molecule.

Causality Behind Choices: This molecule is designed for convergent synthesis. The β-ketonitrile is a classical precursor for building heterocyclic rings like pyrimidines, pyridines, or pyrazoles, which are ubiquitous "hinge-binding" motifs in kinase inhibitors. The Boc group allows the piperidine nitrogen's basicity to be masked until a late stage, preventing unwanted side reactions and allowing for controlled introduction of groups that can target solvent-exposed regions or induce specific vectoral orientations.

Protocol: Synthesis of this compound

This protocol is based on a standard Dieckmann condensation procedure.[7] The reaction involves the intramolecular cyclization of a dinitrile-ester precursor, driven by a strong base.

5.1 Materials and Equipment

  • Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Water, deionized

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

5.2 Step-by-Step Procedure

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (200 mL).

  • Base Addition: Carefully add sodium hydride (3.84 g, 96.0 mmol) to the toluene. Rationale: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the carbon alpha to the nitrile, initiating the cyclization. Anhydrous conditions are critical as NaH reacts violently with water.

  • Substrate Addition: Dissolve ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (17.3 g, 64.0 mmol) in toluene and add it dropwise to the stirred suspension of sodium hydride.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 200 mL of water. Adjust the pH of the aqueous layer to ~3 using 1 N HCl.[7] Rationale: Acidification protonates the enolate intermediate and ensures the product is in a neutral form for extraction into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 200 mL).[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the resulting residue by silica gel column chromatography using an ethyl acetate/petroleum ether gradient to yield the title compound as a white solid (Typical yield: ~50-60%).[7]

5.3 Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.87 (s, 1H), 3.89 (s, 2H), 3.46 (t, J=5.8Hz, 2H), 2.28 (t, J=5.8Hz, 2H).[7] Self-Validation: The proton NMR spectrum is a critical checkpoint. The singlet at 10.87 ppm corresponds to the enol proton, indicating the product exists in equilibrium. The other signals correspond to the piperidine ring protons.

Application Protocol: Synthesis of a Dihydropyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold

This protocol demonstrates how to convert the precursor into a privileged kinase inhibitor scaffold. The core strategy involves building a fused aminopyrimidine ring, a classic hinge-binder, followed by functionalization of the piperidine nitrogen.

Sources

Application Note & Protocol Guide: A Scalable, Two-Step Synthesis of N-Boc-3-cyano-4-oxopiperidine for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-3-cyano-4-oxopiperidine is a critical piperidine-based building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib.[1][2] The growing therapeutic importance of JAK inhibitors necessitates robust, scalable, and economically viable synthetic routes to their core components.[3] This guide provides a detailed, field-proven two-step protocol for the industrial-scale synthesis of N-Boc-3-cyano-4-oxopiperidine, starting from the commercially available N-Boc-4-piperidone. The described methodology is designed for high efficiency, operational simplicity, and scalability, addressing the needs of researchers, process chemists, and drug development professionals.

Strategic Overview & Synthetic Rationale

The synthesis of β-ketonitriles is a foundational transformation in organic chemistry.[4] For the specific case of N-Boc-3-cyano-4-oxopiperidine, a direct α-cyanation of N-Boc-4-piperidone is challenging and often requires hazardous reagents not suitable for large-scale production. Our recommended strategy circumvents these issues by employing a two-step sequence that activates the α-position before introducing the nitrile functionality.

The chosen synthetic pathway involves:

  • Activation via Formylation: Reaction of N-Boc-4-piperidone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the highly reactive enaminone intermediate, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. This reaction is high-yielding and proceeds under mild conditions.

  • Cyano Group Introduction via Isoxazole Intermediate: The enaminone is converted to the final β-ketonitrile. This is achieved through a robust two-stage process involving the formation of a stable isoxazole intermediate via reaction with hydroxylamine, followed by a base-mediated ring-opening to yield the target nitrile. This approach avoids the direct use of highly toxic cyanide salts in the main reaction sequence.[5]

This overall strategy is depicted in the workflow diagram below.

G cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyanation start_mat N-Boc-4-piperidone intermediate 1-Boc-3-[(dimethylamino)methylene]- 4-oxopiperidine (Enaminone) start_mat->intermediate DMF-DMA, DMF, 80°C product N-Boc-3-cyano-4-oxopiperidine (Target β-Ketonitrile) intermediate->product 1. NH₂OH·HCl 2. Base

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (Intermediate)

Principle and Mechanism

This step involves the condensation of a ketone with DMF-DMA. The reaction proceeds through the formation of an electrophilic dimethylaminomethylidene cation, which is attacked by the enolate of the N-Boc-4-piperidone. The subsequent elimination of methanol and dimethylamine drives the reaction to completion, yielding the thermodynamically stable enaminone product. This reaction is exceptionally efficient for activating the α-position of the ketone for subsequent nucleophilic attack.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Equiv.Typical Scale (1 mol)
N-Boc-4-piperidone79099-07-3199.251.0199.3 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.161.0119.2 g (127.5 mL)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-1.6 L
Detailed Experimental Protocol
  • Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: To the vessel, add anhydrous N,N-dimethylformamide (DMF) (1.6 L). Begin stirring and add N-Boc-4-piperidone (199.3 g, 1.0 mol). Stir until all solids are dissolved.

  • Addition of DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (119.2 g, 1.0 mol) to the solution.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.[6]

    • Causality Note: The 80°C temperature is crucial for achieving a reasonable reaction rate. The 24-hour duration ensures the reaction proceeds to completion, which is vital for minimizing impurities carried into the next step.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • TLC System: Dichloromethane/Methanol (95:5). Rf (product) > Rf (starting material).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the DMF solvent. The resulting residue is the target product, which typically solidifies upon cooling.[6]

    • Industrial Insight: For this specific reaction, the crude product is often of sufficient purity (>98%) to be used directly in the next step without further purification, which is a significant advantage for industrial scalability. The reported yield is essentially quantitative.[6]

Expected Results & Characterization
ParameterExpected Value
Yield Quantitative (~100%)
Appearance Yellow solid
Purity (Crude) >98% by HPLC
MS (ESI+) m/z: 255 [M+H]+[6]

Part II: Synthesis of N-Boc-3-cyano-4-oxopiperidine (Final Product)

Principle and Mechanism

This transformation proceeds in two stages. First, the enaminone intermediate reacts with hydroxylamine hydrochloride. The nucleophilic attack of hydroxylamine on the enamine double bond, followed by the elimination of dimethylamine and subsequent cyclization, yields a stable 4,5,6,7-tetrahydro-1H-indazol-4-one derivative (an isoxazole-type intermediate).[5] Second, this intermediate undergoes a base-mediated ring-opening. The base abstracts the acidic proton from the isoxazole nitrogen, triggering a rearrangement and cleavage of the weak N-O bond to furnish the final β-ketonitrile product.[1]

G cluster_start Intermediate cluster_step1 Stage 1: Cyclization cluster_step2 Stage 2: Ring Opening start_mat Enaminone intermediate Isoxazole Intermediate start_mat->intermediate NH₂OH·HCl, Ethanol, Reflux product β-Ketonitrile Product intermediate->product NaOEt, Ethanol, RT

Caption: Mechanism for the conversion of the enaminone to the β-ketonitrile.

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )Equiv.Typical Scale (1 mol)
1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (from Part I)157327-41-8254.331.0254.3 g
Hydroxylamine Hydrochloride (NH₂OH·HCl)5470-11-169.491.283.4 g
Sodium Ethoxide (NaOEt)141-52-668.051.5102.1 g
Ethanol (EtOH), anhydrous64-17-546.07-2.5 L
Ethyl Acetate (EtOAc)141-78-688.11-For extraction
Saturated NH₄Cl solution---For work-up
Brine---For washing
Detailed Experimental Protocol

Stage 1: Isoxazole Formation

  • Setup: In a clean, dry reaction vessel equipped for reflux, dissolve the crude enaminone intermediate (254.3 g, 1.0 mol) in anhydrous ethanol (1.5 L).

  • Addition: Add hydroxylamine hydrochloride (83.4 g, 1.2 mol) to the solution in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy to drive the condensation and cyclization, while the slight excess of hydroxylamine hydrochloride ensures complete consumption of the enaminone.

  • IPC: Monitor the reaction by TLC/HPLC for the disappearance of the starting enaminone.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to about one-third of the original volume. Add water (1.0 L) to precipitate the isoxazole intermediate. Filter the solid, wash with cold water, and dry under vacuum. The intermediate can be carried forward without further purification.

Stage 2: Ring-Opening to β-Ketonitrile 6. Setup: In a new reaction vessel under a nitrogen atmosphere, dissolve the dried isoxazole intermediate from the previous stage in anhydrous ethanol (1.0 L). Cool the solution to 0-5°C using an ice bath. 7. Base Addition: Add sodium ethoxide (102.1 g, 1.5 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Safety & Rationale: The addition of the strong base is exothermic and must be controlled to prevent side reactions. A molar excess of base is required to ensure complete deprotonation and facilitate the ring-opening rearrangement.
  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
  • IPC: Monitor the reaction by TLC/HPLC until the isoxazole intermediate is fully consumed.
  • Work-up: Carefully quench the reaction by pouring it into a cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl) (2.0 L).
  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 750 mL).
  • Washing: Combine the organic layers and wash sequentially with water (1 x 1.0 L) and brine (1 x 1.0 L).
  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel for laboratory scale. For industrial scale, crystallization is the preferred method.
Expected Results & Characterization
ParameterExpected Value
Yield (Overall) 75-85% (over two stages)
Appearance Off-white to pale yellow solid
Purity >99% by HPLC after crystallization
¹H NMR Consistent with the structure of N-Boc-3-cyano-4-oxopiperidine
MS (ESI+) m/z: 245 [M+Na]+, 223 [M+H]+

Industrial & Safety Considerations

  • Scalability: The described protocol uses cost-effective reagents and avoids cryogenic temperatures or high-pressure equipment, making it highly amenable to industrial scale-up. The quantitative yield of the first step is a major process advantage.

  • Safety:

    • DMF is a reproductive toxin and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Sodium ethoxide is a strong base and is water-reactive. It should be handled under an inert atmosphere.

    • The quenching step is exothermic and should be performed with adequate cooling.

  • Waste Management: Aqueous waste should be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local regulations. DMF should be collected separately for incineration or recycling.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Incomplete Reaction Insufficient reaction time/temperature; impure DMF-DMA.Extend reaction time to 30h. Ensure reagents are of high purity and the temperature is maintained at 80°C.
Step 2: Low Yield of Isoxazole Incomplete reaction; product loss during work-up.Ensure reflux is maintained for the full duration. Use a minimal amount of cold water for washing the precipitate.
Step 2: Incomplete Ring-Opening Insufficient base; moisture in the reaction.Use freshly opened or titrated sodium ethoxide. Ensure all glassware and solvents are scrupulously dry.
Final Product is an Oil Residual solvent; impurities preventing crystallization.Dry the product under high vacuum. If it remains an oil, purify via column chromatography or attempt crystallization from a different solvent system (e.g., diisopropyl ether).

References

  • Mesa, D., et al. (2018). Tofacitinib synthesis. DigitalCommons@University of Nebraska - Lincoln.

  • Kociolek, M. G., et al. (2005). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Letters in Organic Chemistry, 2(3), 241-243.

  • BenchChem (n.d.). Key Chemical Intermediates for JAK Inhibitor Synthesis.

  • Incyte Corporation (2017). Processes and intermediates for making a JAK inhibitor. US9718834B2. Google Patents.

  • Mesa, D., et al. (2018). Tofacitinib synthesis. DigitalCommons@University of Nebraska - Lincoln.

  • Barrie, D. (n.d.). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications.

  • Kiyokawa, K., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14, 14573-14601.

  • Al-Sanea, M. M., et al. (2022). Reactions of β-enamino diketones with hydroxylamine hydrochloride, to furnish tri-substituted trifluoromethyl isoxazoles. Molecules, 27(19), 6667.

  • Mesa, D., et al. (2018). Tofacitinib synthesis. DigitalCommons@University of Nebraska - Lincoln.

  • Incyte Corporation (2017). Processes and intermediates for making a JAK inhibitor. US9718834B2. Google Patents.

  • ChemicalBook (n.d.). 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine synthesis.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate is a highly versatile and valuable starting material in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a piperidine core functionalized with a reactive β-ketonitrile moiety and a stable tert-butoxycarbonyl (Boc) protecting group, positions it as a strategic precursor for the synthesis of a diverse array of novel heterocyclic compounds. The juxtaposition of the ketone and nitrile groups provides a platform for a variety of cyclization and condensation reactions, enabling the construction of fused pyrazoles, isoxazoles, pyrimidines, and thiophenes. These resulting scaffolds are of significant interest as they are frequently found in biologically active molecules and approved pharmaceutical agents.[1] This guide provides detailed, field-proven protocols and mechanistic insights for leveraging this key intermediate in the synthesis of complex, drug-like molecules.

The Strategic Value of the β-Ketonitrile Moiety in Heterocycle Synthesis

The core reactivity of this compound stems from its β-ketonitrile functional group. This arrangement provides two key electrophilic and nucleophilic centers. The ketone at the C4 position is susceptible to nucleophilic attack, while the α-carbon (C3) is activated by both the adjacent ketone and nitrile groups, making it readily deprotonated to form a stable enolate. This dual reactivity is the foundation for constructing a variety of five- and six-membered heterocyclic rings fused to the piperidine core.

The N-Boc protecting group serves a critical role by deactivating the piperidine nitrogen, preventing it from participating in unwanted side reactions under most conditions. Its stability to a range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protecting group for multi-step syntheses.

Below is a schematic overview of the synthetic pathways discussed in this document, originating from the common starting material.

G cluster_pyrazoles Pyrazoles cluster_isoxazoles Isoxazoles cluster_pyrimidines Pyrimidines cluster_thiophenes Thiophenes start This compound reagent1 Hydrazine Derivatives (e.g., Hydrazine hydrate, Phenylhydrazine) start->reagent1 Condensation reagent2 Hydroxylamine Hydrochloride start->reagent2 Condensation reagent3 Amidines, Guanidine start->reagent3 Cyclocondensation reagent4 Gewald Reaction: Elemental Sulfur, Base start->reagent4 Multicomponent Condensation pyrazole Piperidino[4,3-c]pyrazoles reagent1->pyrazole isoxazole Piperidino[4,3-c]isoxazoles reagent2->isoxazole pyrimidine Piperidino[4,3-d]pyrimidines reagent3->pyrimidine thiophene Thieno[2,3-d]piperidines reagent4->thiophene

Figure 1: Synthetic pathways from the title compound.

Synthesis of Fused Piperidino[4,3-c]pyrazoles

The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like β-ketonitriles, with hydrazine derivatives is a classic and highly reliable method for the synthesis of pyrazoles.[2][3][4] This transformation provides a direct route to fused pyrazole systems which are prevalent in many pharmacologically active compounds.[2]

Chemical Principle and Mechanism

The synthesis proceeds via an initial condensation reaction between the ketone carbonyl of the piperidone and one of the nitrogen atoms of the hydrazine. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization leads to the stable, aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine like phenylhydrazine) allows for diversification at the N1 position of the newly formed pyrazole ring.

G cluster_mech Mechanism: Pyrazole Formation start β-Ketonitrile + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Intramolecular Cyclization (Attack on Nitrile) intermediate1->intermediate2 Cyclization product Aminopyrazole Tautomer intermediate2->product Proton Transfer final_product Fused Aminopyrazole product->final_product Tautomerization G cluster_mech Mechanism: Isoxazole Formation start β-Ketonitrile + Hydroxylamine intermediate1 Oxime Intermediate start->intermediate1 Condensation intermediate2 Intramolecular Cyclization (O-attack on Nitrile) intermediate1->intermediate2 Cyclization product Fused Isoxazole intermediate2->product Rearrangement G cluster_mech Mechanism: Pyrimidine Formation start β-Ketonitrile + Guanidine intermediate1 Initial Adduct start->intermediate1 Condensation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Cyclization product Dihydro-pyrimidine intermediate2->product Proton Transfer final_product Fused Aminopyrimidine product->final_product Dehydration/ Aromatization G cluster_mech Mechanism: Gewald Reaction start β-Ketonitrile + S₈ + Base intermediate1 Enolate Formation start->intermediate1 intermediate2 Sulfur Adduct intermediate1->intermediate2 Attack on S₈ intermediate3 Thorpe-Ziegler Cyclization intermediate2->intermediate3 Intramolecular Attack on Nitrile product Fused 2-Aminothiophene intermediate3->product Tautomerization

Sources

The Strategic Application of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is insatiable. Among the myriad of building blocks available to medicinal chemists, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate has emerged as a particularly valuable intermediate. Its unique combination of functional groups—a protected piperidine nitrogen, a ketone, and a nitrile—offers a rich platform for chemical diversification, enabling the synthesis of complex heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile building block, with a focus on the synthesis of kinase inhibitors for the treatment of autoimmune diseases and cancer.

Chemical Profile and Strategic Advantages

This compound (CAS 914988-10-6) is a white to off-white solid with a molecular weight of 224.26 g/mol .[1] The strategic placement of its functional groups is key to its utility in drug discovery. The Boc-protected nitrogen allows for controlled reactions at other sites before deprotection and further functionalization of the piperidine ring. The ketone at the 4-position and the nitrile at the 3-position are poised for cyclization reactions to form fused heterocyclic systems, a common motif in many biologically active molecules.[2]

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃PubChem
Molecular Weight 224.26 g/mol PubChem[1]
Appearance White to off-white solidCommercial Suppliers
CAS Number 914988-10-6PubChem[1]

Application Focus: Synthesis of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) Inhibitors

A primary application of this compound is in the synthesis of inhibitors of the Janus kinase (JAK) family of enzymes and Tyrosine Kinase 2 (TYK2). These kinases are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune system by transducing signals for a wide array of cytokines and growth factors.[2] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.

The JAK-STAT Signaling Pathway: A Key Therapeutic Target

The JAK-STAT pathway is a principal signaling mechanism for numerous cytokines and growth factors that are crucial for hematopoiesis, immune development, and inflammation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which in turn phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibiting JAKs can therefore modulate the immune response, making them attractive targets for therapeutic intervention in autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

TYK2: A Specific Target for Autoimmune Diseases

TYK2, a member of the JAK family, is another critical mediator of pro-inflammatory signaling. It is involved in both the innate and adaptive immune systems, and its activation is integral to the cellular processes that contribute to autoimmune disorders.[3] Selective inhibition of TYK2 is a promising therapeutic strategy that may offer a better safety profile compared to non-selective JAK inhibitors.

Protocols: Synthesis of a Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Core

The following is a representative protocol for the synthesis of a key intermediate for a JAK inhibitor, starting from this compound. This protocol is based on established synthetic methodologies for the formation of pyrazolopyrimidine and pyrrolopyrimidine scaffolds.

Workflow for the Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate

G A This compound B Condensation with Formamide Dimethyl Acetal A->B C Enaminonitrile Intermediate B->C D Cyclization with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D E Boc-Protected Pyrrolopyrimidine Piperidine D->E F Boc Deprotection (e.g., TFA) E->F G Pyrrolopyrimidine Piperidine Core F->G

Sources

Application Notes and Protocols: 1-Boc-4-oxopiperidine-3-carbonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. The strategic functionalization of the piperidine ring is therefore a cornerstone of modern drug discovery. This guide focuses on a particularly versatile, yet underexplored, building block: 1-Boc-4-oxopiperidine-3-carbonitrile . This molecule, featuring a β-ketonitrile moiety constrained within a piperidine ring, is a powerful synthon for the rapid construction of diverse, biologically active heterocyclic systems. Its inherent reactivity allows for the facile synthesis of fused pyrazoles, thiophenes, and pyrimidines, classes of compounds known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

This document provides detailed protocols for the synthesis of 1-Boc-4-oxopiperidine-3-carbonitrile and its subsequent elaboration into several key bioactive heterocyclic scaffolds. The experimental choices are explained to provide researchers with a deeper understanding of the underlying chemical principles, enabling adaptation and further exploration.

Part 1: Synthesis of the Key Intermediate: 1-Boc-4-oxopiperidine-3-carbonitrile

The target molecule is not readily commercially available and must be synthesized. A robust and scalable synthesis is crucial for its utilization as a building block. The most logical approach involves the introduction of a cyano group at the C3 position of the readily available N-Boc-4-piperidone. A common strategy for α-cyanation of ketones is via a formylation-cyanation sequence.

Workflow for the Synthesis of 1-Boc-4-oxopiperidine-3-carbonitrile

start N-Boc-4-piperidone step1 Formylation (e.g., NaH, Ethyl Formate) start->step1 intermediate1 1-Boc-3-(hydroxymethylene)-4-oxopiperidine (enol form) step1->intermediate1 step2 Cyanation (e.g., NaCN, AcOH) intermediate1->step2 product 1-Boc-4-oxopiperidine-3-carbonitrile step2->product

Caption: Synthetic workflow for 1-Boc-4-oxopiperidine-3-carbonitrile.

Protocol 1: Synthesis of 1-Boc-4-oxopiperidine-3-carbonitrile

Principle: This two-step, one-pot procedure begins with the Claisen condensation of N-Boc-4-piperidone with ethyl formate to introduce a formyl group at the C3 position. The resulting enolate is then quenched with a cyanide source to yield the desired β-ketonitrile.

Materials:

  • N-Boc-4-piperidone

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl formate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium cyanide (NaCN)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Formylation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

    • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil and decant the hexane carefully.

    • Add anhydrous THF to the flask, followed by the dropwise addition of a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C (ice bath).

    • After stirring for 15 minutes, add ethyl formate (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyanation:

    • Cool the reaction mixture back to 0 °C.

    • In a separate flask, prepare a solution of sodium cyanide (1.5 eq) in water.

    • Slowly add the aqueous NaCN solution to the reaction mixture, followed by the dropwise addition of glacial acetic acid (2.0 eq). Caution: This step generates toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood.

    • Stir the reaction at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-4-oxopiperidine-3-carbonitrile as a solid.

Part 2: Application in the Synthesis of Fused Heterocyclic Scaffolds

The β-ketonitrile functionality of 1-Boc-4-oxopiperidine-3-carbonitrile is a versatile precursor for various cyclization reactions, enabling the construction of fused heterocyclic systems with high potential for biological activity.

Application 1: Synthesis of Piperidine-Fused Pyrazoles

Principle: The condensation of β-ketonitriles with hydrazine derivatives is a classical and highly efficient method for the synthesis of 5-aminopyrazoles.[6] The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization onto the nitrile.

Workflow for Pyrazole Synthesis

start 1-Boc-4-oxopiperidine-3-carbonitrile step1 Condensation with Hydrazine Hydrate (e.g., EtOH, reflux) start->step1 product tert-Butyl 5-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]piperidine-1-carboxylate step1->product

Caption: Synthesis of a piperidine-fused pyrazole.

Protocol 2: Synthesis of tert-Butyl 5-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]piperidine-1-carboxylate

Materials:

  • 1-Boc-4-oxopiperidine-3-carbonitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of 1-Boc-4-oxopiperidine-3-carbonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the piperidine-fused pyrazole derivative. Further purification can be achieved by recrystallization from ethanol/water.

ProductExpected Biological Activity
tert-Butyl 5-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]piperidine-1-carboxylatePrecursor for kinase inhibitors, anti-inflammatory, and antimicrobial agents.[3][7] Further derivatization of the amino group can be explored.
Application 2: Synthesis of Piperidine-Fused 2-Aminothiophenes (Gewald Reaction)

Principle: The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[8][9][10][11] In this case, 1-Boc-4-oxopiperidine-3-carbonitrile acts as both the ketone and the activated nitrile component. The reaction with elemental sulfur in the presence of a base leads to the formation of the fused thieno[2,3-c]piperidine scaffold.

Workflow for Gewald Reaction

start 1-Boc-4-oxopiperidine-3-carbonitrile step1 Gewald Reaction (e.g., Ethanol, reflux) start->step1 reagents Elemental Sulfur (S₈) Morpholine reagents->step1 product tert-Butyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]piperidine-1-carboxylate step1->product

Caption: Gewald synthesis of a piperidine-fused thiophene.

Protocol 3: Synthesis of tert-Butyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]piperidine-1-carboxylate

Materials:

  • 1-Boc-4-oxopiperidine-3-carbonitrile

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, suspend 1-Boc-4-oxopiperidine-3-carbonitrile (1.0 eq) and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The reaction mixture typically turns dark.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

ProductExpected Biological Activity
tert-Butyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]piperidine-1-carboxylateThiophene derivatives are known for a wide range of biological activities including antimicrobial, antiviral, and anti-inflammatory properties.[5][8][12][13]
Application 3: Synthesis of Piperidine-Fused Pyrimidines

Principle: The cyclocondensation of β-ketonitriles with amidines, such as guanidine, is a common method for the synthesis of substituted pyrimidines.[14] This reaction provides access to 2-amino-4-hydroxypyrimidine derivatives, which are important pharmacophores.

Workflow for Pyrimidine Synthesis

start 1-Boc-4-oxopiperidine-3-carbonitrile step1 Cyclocondensation (e.g., Ethanol, reflux) start->step1 reagents Guanidine Hydrochloride Sodium Ethoxide reagents->step1 product tert-Butyl 2-amino-4-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-c]piperidine-1-carboxylate step1->product

Caption: Synthesis of a piperidine-fused pyrimidine.

Protocol 4: Synthesis of tert-Butyl 2-amino-4-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-c]piperidine-1-carboxylate

Materials:

  • 1-Boc-4-oxopiperidine-3-carbonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in ethanol)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.2 eq) and stir until it dissolves.

  • Add a solution of 1-Boc-4-oxopiperidine-3-carbonitrile (1.0 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Concentrate the solvent under reduced pressure.

  • Add water to the residue, and the product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to obtain the desired piperidine-fused pyrimidine.

ProductExpected Biological Activity
tert-Butyl 2-amino-4-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-c]piperidine-1-carboxylatePyrimidine derivatives are core structures in many anticancer, antiviral, and antibacterial drugs.[4][15] This scaffold can serve as a precursor for kinase inhibitors and other targeted therapies.

Conclusion

1-Boc-4-oxopiperidine-3-carbonitrile is a highly valuable and versatile building block for the synthesis of a variety of bioactive piperidine-fused heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to access these important molecular scaffolds. The inherent reactivity of the β-ketonitrile moiety allows for the efficient construction of pyrazoles, thiophenes, and pyrimidines, opening up a vast chemical space for the discovery of new therapeutic agents. Further exploration of the reactivity of this intermediate and the biological evaluation of its derivatives are highly encouraged.

References

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. Retrieved January 4, 2026, from [Link]

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). Frontiers. Retrieved January 4, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved January 4, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). NIH. Retrieved January 4, 2026, from [Link]

  • Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (2015). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (2011). PMC. Retrieved January 4, 2026, from [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]

  • (PDF) Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). NIH. Retrieved January 4, 2026, from [Link]

  • (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2000). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 4, 2026, from [Link]

  • (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (2005). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Regioselective α-Cyanation of Unprotected Alicyclic Amines. (2022). NIH. Retrieved January 4, 2026, from [Link]

  • Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. Retrieved January 4, 2026, from [Link]

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. (2018). PubMed. Retrieved January 4, 2026, from [Link]

  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (2021). Oriental Journal of Chemistry. Retrieved January 4, 2026, from [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. (2019). OICC Press. Retrieved January 4, 2026, from [Link]

  • Therapeutic importance of synthetic thiophene. (2019). PMC. Retrieved January 4, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 4, 2026, from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). PMC. Retrieved January 4, 2026, from [Link]

  • Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. (2015). PubMed. Retrieved January 4, 2026, from [Link]

  • Anodic cyanation of C-4 substituted piperidines: Total synthesis of alkaloid 241 D. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkat USA. Retrieved January 4, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Retrieved January 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude "Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this critical synthetic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving high purity is paramount for the success of subsequent synthetic steps[1][2].

This document is structured to address practical, real-world challenges encountered in the laboratory.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product is an oil or a sticky solid, not the reported white solid. What's causing this and how can I fix it?

A1: This is a common issue often attributable to two main factors: residual solvents or the presence of low-melting, greasy impurities. This compound is typically isolated as a white solid[3].

Causality and Solution:

  • Residual Solvents: Solvents used during the aqueous workup (like Ethyl Acetate) or chromatography can become trapped within the product matrix, depressing its melting point and giving it an oily or tacky consistency.

    • Troubleshooting Step: Dry the product thoroughly under high vacuum for several hours, potentially with gentle heating (30-40°C). If the product solidifies, residual solvent was the culprit.

  • Process Impurities: If the product remains oily after extensive drying, it is likely contaminated with impurities that interfere with crystallization.

    • Troubleshooting Step (Trituration): This technique is excellent for removing more soluble, non-polar impurities. Suspend your crude product in a minimal amount of a solvent in which the desired compound is poorly soluble but the impurities are soluble. Non-polar solvents like hexanes, diethyl ether, or diisopropyl ether are good starting points[4]. Stir the suspension vigorously for 15-30 minutes, then collect the solid by filtration and wash with a small amount of the cold trituration solvent.

Q2: After column chromatography, my yield is very low. What are the potential reasons?

A2: Low recovery from silica gel chromatography can stem from improper technique, incorrect solvent selection, or on-column degradation of the product.

Causality and Solution:

  • Incorrect Eluent Polarity: If the eluent is not polar enough, your product will not move off the column. If it is too polar, it may co-elute with other impurities.

    • Troubleshooting Step: Before committing to a large-scale column, carefully develop your separation on a Thin Layer Chromatography (TLC) plate. Aim for an Rf value of ~0.25-0.35 for the target compound in your chosen solvent system (e.g., Ethyl Acetate/Petroleum Ether)[3].

  • On-Column Degradation: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds. The N-Boc protecting group on your molecule is notoriously susceptible to acid-catalyzed cleavage.

    • Troubleshooting Step: Deactivate the silica gel. This can be done by adding 0.5-1% triethylamine (NEt₃) to your chromatography eluent. This neutralizes the acidic sites on the silica surface, preventing degradation and often improving peak shape by minimizing tailing.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. While this is less common for this specific molecule, it can happen if highly polar side-products are present.

    • Troubleshooting Step: Consider dry loading your crude material onto the column. Dissolve the crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of the column, which often leads to a sharper separation band and better recovery.

Q3: My NMR analysis shows persistent impurities even after chromatography. What could they be and how do I remove them?

A3: If standard chromatography doesn't yield a pure product, you may be dealing with impurities that have a very similar polarity to your desired compound.

Causality and Solution:

  • Synthetic Byproducts: The synthesis, often a Dieckmann-type condensation, can generate byproducts[3]. For instance, incomplete cyclization may leave starting materials, or side reactions could produce isomers or related structures.

    • Troubleshooting Step 1 (Optimize Chromatography): Run a very shallow solvent gradient during column chromatography. A slow, gradual increase in the polar solvent (e.g., increasing from 10% to 40% Ethyl Acetate in Hexanes over many column volumes) can resolve compounds with very close Rf values.

    • Troubleshooting Step 2 (Recrystallization): If the product is crystalline and has >90-95% purity, recrystallization is an excellent orthogonal purification technique. Try dissolving the material in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate) and allowing it to cool slowly. If a single solvent is not effective, a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexanes) can be employed.

Q4: The product seems to be degrading during workup or purification. How can I minimize this?

A4: The β-keto-nitrile functional group can be sensitive to both strong acids and bases, and the Boc group is acid-labile. Prolonged exposure to harsh conditions or high temperatures can lead to decomposition.

Causality and Solution:

  • pH Extremes: During the aqueous workup, ensure the pH is carefully controlled. The synthesis may involve quenching with acid to neutralize a base like sodium hydride[3]. Avoid overly acidic conditions (pH < 4) to protect the Boc group.

    • Troubleshooting Step: Use a milder acid (e.g., saturated ammonium chloride solution) for quenching if possible, and do not let the mixture sit for extended periods at low pH.

  • Thermal Instability: While moderately stable, prolonged heating can cause decomposition.

    • Troubleshooting Step: When removing solvents on a rotary evaporator, use a water bath temperature below 40°C. Avoid leaving the dried product on a high-vacuum line at elevated temperatures for longer than necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for silica gel column chromatography conditions?

A1: Based on literature and the compound's structure, a gradient of Ethyl Acetate (EtOAc) in a non-polar solvent like Petroleum Ether or Hexanes is the standard approach[3].

Table 1: Recommended Chromatography Parameters
ParameterRecommended ConditionRationale / Troubleshooting Tip
Stationary Phase Silica Gel (230-400 mesh)Provides good resolution for compounds in this molecular weight range.
Mobile Phase Ethyl Acetate / Petroleum Ether (or Hexanes)Start with a low polarity (e.g., 10% EtOAc) and gradually increase to ~50-60% EtOAc.
Additives 0.5-1% Triethylamine (optional)Recommended to prevent degradation of the acid-sensitive N-Boc group on the silica surface.
Loading Method Dry LoadingOften provides superior separation compared to wet loading, especially if solubility is limited.
Monitoring TLC with UV visualization and/or a potassium permanganate stain.The β-keto-nitrile is UV active; the permanganate stain will react with any reducible functional groups.
Q2: Can I purify this compound by recrystallization instead of chromatography?

A2: Yes, but typically only if the crude material is already of reasonably high purity (e.g., >90%). Recrystallization is an excellent final polishing step but is generally inefficient for removing large quantities of multiple impurities. If your TLC shows one major spot and only minor, faint impurities, recrystallization is a viable and often preferred method to avoid the time and solvent consumption of chromatography.

Q3: How should I properly store the purified compound?

A3: Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (like argon or nitrogen) is recommended to prevent slow degradation from atmospheric moisture and oxygen.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is ideal for a comprehensive assessment.

  • ¹H NMR: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product signals[3].

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for determining purity by peak area and confirming the molecular weight of the product and any impurities[5].

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis, providing a precise percentage of purity.

Detailed Protocols & Visual Guides

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc/Hexanes).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Perform a dry load by adsorbing your crude product onto a small amount of silica gel and carefully adding it to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Increase: Gradually increase the percentage of the polar solvent (EtOAc) to increase the eluting power.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Diagram 1: Troubleshooting Purification Workflow

This diagram outlines a logical sequence for addressing common purification challenges.

G start Crude Product Isolated outcome Analyze Crude Product (TLC, ¹H NMR) start->outcome is_solid Is it a Solid? outcome->is_solid oily Oily / Sticky Solid is_solid->oily No purify Purification Method is_solid->purify Yes dry Dry under High Vacuum oily->dry triturate Triturate with non-polar solvent dry->triturate triturate->purify chrom Column Chromatography purify->chrom recryst Recrystallization / Trituration purify->recryst post_purify Analyze Purified Product chrom->post_purify recryst->post_purify is_pure Is Purity >98%? post_purify->is_pure success Pure Product (Store Properly) is_pure->success Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield impure Persistent Impurities troubleshoot->impure fix_yield Check TLC Rf Add NEt₃ to Eluent Use Dry Loading low_yield->fix_yield fix_purity Optimize Gradient Attempt Recrystallization impure->fix_purity G start Assess Crude Material (TLC Analysis) purity_check Purity Estimate? start->purity_check high_purity >90% Pure (One major spot, minor impurities) purity_check->high_purity High low_purity <90% Pure (Multiple spots, significant impurities) purity_check->low_purity Low recrystallize Action: Recrystallization or Trituration high_purity->recrystallize chromatography Action: Silica Gel Chromatography low_purity->chromatography reason_recryst Rationale: - Faster - Less solvent waste - Good for final polishing recrystallize->reason_recryst reason_chrom Rationale: - Separates complex mixtures - Removes impurities with  similar solubility - Higher resolving power chromatography->reason_chrom

Caption: A decision tree for choosing a purification method.

References

  • This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • Gao, X. H. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved January 4, 2026, from [Link]

  • EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chromatography Columns, 1 ml. (n.d.). Bio-Rad. Retrieved January 4, 2026, from [Link]

  • Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in N-Boc-3-cyano-4-oxopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for identifying byproducts in "N-Boc-3-cyano-4-oxopiperidine" synthesis.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3-cyano-4-oxopiperidine. As a critical building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to help you identify and mitigate common impurities and byproducts encountered during its synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and workup of N-Boc-3-cyano-4-oxopiperidine, providing quick and actionable advice.

Q1: My LC-MS analysis shows a significant peak with a mass of [M+18]. What is this impurity? A1: A mass increase of 18 amu (corresponding to the addition of H₂O) almost certainly indicates the hydrolysis of the nitrile group to the primary amide, forming N-Boc-3-carbamoyl-4-oxopiperidine. This is a common byproduct if the reaction or workup is exposed to non-anhydrous acidic or basic conditions.[1][2]

Q2: I'm seeing a prominent peak in my analysis corresponding to the mass of my starting material, N-Boc-4-piperidone. Why is the conversion incomplete? A2: Incomplete conversion is common and can stem from several factors: insufficient reaction time, inadequate activation of the C-3 position, or deactivation of the base/reagents by moisture. The starting material, N-Boc-4-piperidone (MW: 199.25 g/mol ), is often the major component in a complex crude mixture.[3][4] We recommend verifying the quality and stoichiometry of your reagents and ensuring strictly anhydrous conditions.

Q3: After an acidic aqueous workup, a new, more polar spot appeared on my TLC plate, and my yield of the desired product dropped. What happened? A3: This observation strongly suggests the cleavage of the tert-butoxycarbonyl (Boc) protecting group. The resulting compound, 3-cyano-4-oxopiperidine, is a free secondary amine, making it significantly more polar. The Boc group is notoriously labile under acidic conditions, and even brief exposure to moderate or strong acids can cause its removal.[5][6]

Q4: My product appears to be degrading during column chromatography on standard silica gel. Is this common? A4: Yes, this is a frequent issue. Standard silica gel is inherently acidic and can catalyze the slow removal of the Boc protecting group during a long purification process. If you observe tailing or the appearance of a new, lower Rf spot during chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes) or using an alternative stationary phase like alumina.

Section 2: Comprehensive Troubleshooting Guide

This guide is structured by common analytical observations to help you systematically identify and resolve issues in your synthesis.

Issue 1: Unexpected Peaks in Mass Spectrometry Analysis

Mass spectrometry is the primary tool for identifying potential byproducts. Compare your observed masses with the table below, which lists the most common species.

Table 1: Common Byproducts and Their Mass Spectrometry Signatures

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Mechanistic Origin
N-Boc-3-cyano-4-oxopiperidine (Product) C₁₁H₁₆N₂O₃224.26225.27Target Molecule
N-Boc-4-piperidone (Starting Material)C₁₀H₁₇NO₃199.25200.26Incomplete reaction.[3][7]
3-Cyano-4-oxopiperidineC₆H₈N₂O124.14125.15Acid-catalyzed deprotection.[5]
N-Boc-3-carbamoyl-4-oxopiperidineC₁₁H₁₈N₂O₄242.27243.28Nitrile hydrolysis.[1][8]
N-Boc-4-oxo-piperidine-3-carboxylic acidC₁₁H₁₇NO₅243.26244.27Complete nitrile hydrolysis.[9]
Aldol Adduct/DimerC₂₀H₃₂N₂O₅396.48397.49Base-catalyzed self-condensation of starting material.

Expert Analysis and Mitigation Strategies:

  • Hydrolysis Byproducts (Amide/Acid): The formation of the amide or carboxylic acid is a clear indicator of water contamination in the presence of either acid or base.

    • Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. This process is accelerated under both acidic (protonation of the nitrile nitrogen) and basic (generation of hydroxide ions) conditions.

    • Mitigation:

      • Ensure all solvents and reagents are rigorously dried before use.

      • Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

      • Perform aqueous workups using buffered solutions (pH ~7) or conduct them quickly at low temperatures to minimize contact time.

  • De-Boc Byproduct: The presence of 3-cyano-4-oxopiperidine is exclusively due to acidic conditions.

    • Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation.

    • Mitigation:

      • Avoid any acidic reagents in the reaction or workup unless specifically required.

      • If an acidic workup is unavoidable, use a weak, dilute acid (e.g., 1% citric acid) at 0°C.

      • As mentioned, use neutralized silica gel for chromatography.

Issue 2: Extraneous Signals in NMR Spectra

NMR spectroscopy provides structural confirmation of byproducts.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for Product and Common Impurities (in CDCl₃)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
N-Boc-3-cyano-4-oxopiperidine ~1.48 (s, 9H, t-Bu), ~2.7-4.2 (m, piperidine protons)~28.3 (C(CH₃)₃), ~81.0 (C(CH₃)₃), ~115 (CN), ~195 (C=O)
N-Boc-4-piperidone1.48 (s, 9H, t-Bu), 2.45 (t, 4H), 3.68 (t, 4H)28.4 (C(CH₃)₃), 40.9 (CH₂), 80.5 (C(CH₃)₃), 154.7 (Boc C=O), 208.4 (Ketone C=O)
3-Cyano-4-oxopiperidineAbsence of 1.48 ppm singlet. Complex multiplets for piperidine protons. Presence of a broad NH signal.Absence of Boc-related signals (~28.3, ~81.0 ppm).
N-Boc-3-carbamoyl-4-oxopiperidineAppearance of two broad singlets for -CONH₂ protons (~5.5-7.5 ppm).Absence of nitrile signal (~115 ppm). Appearance of amide carbonyl (~170 ppm).

Expert Analysis:

  • The most telling signal is the singlet at ~1.48 ppm, characteristic of the nine equivalent protons of the tert-butyl group. Its presence or absence is a primary diagnostic tool.

  • The disappearance of the nitrile signal in the ¹³C NMR spectrum (around 115 ppm) and the concurrent appearance of an amide carbonyl signal (around 170 ppm) is definitive evidence of hydrolysis.

  • Comparing the relatively simple, symmetric spectrum of the N-Boc-4-piperidone starting material with the more complex, asymmetric spectrum of the 3-substituted product is key to assessing reaction completion.

Section 3: Mechanistic Insights & Troubleshooting Workflow

Understanding the reaction pathways is crucial for effective troubleshooting. The synthesis of N-Boc-3-cyano-4-oxopiperidine typically involves the activation of the C-3 position of N-Boc-4-piperidone, followed by the introduction of a cyano-containing moiety.

Byproduct Formation Pathways

Byproduct_Formation SM N-Boc-4-piperidone Enolate Enolate Intermediate SM->Enolate Base (e.g., LDA, NaH) Product N-Boc-3-cyano-4-oxopiperidine Enolate->Product Cyano Source (e.g., CN-CH₂-X) Dimer Aldol Dimer Enolate->Dimer Attack on another SM molecule Deboc 3-Cyano-4-oxopiperidine Product->Deboc Acid (H⁺) Hydrolysis N-Boc-3-carbamoyl-4-oxopiperidine Product->Hydrolysis H₂O (Acid or Base)

Caption: Key reaction and side-reaction pathways.

Logical Troubleshooting Workflow

When encountering an impure product, follow this systematic approach to identify the root cause.

Troubleshooting_Workflow decision decision start_node Start: Impure Product step1 1. Run LC-MS and ¹H NMR start_node->step1 Analyze Crude Mixture end_node End: Optimized Process decision1 Major peak is starting material? step1->decision1 path1_yes Incomplete Conversion - Check reagent stoichiometry - Ensure anhydrous conditions - Increase reaction time/temp decision1->path1_yes Yes path1_no path1_no decision1->path1_no No path1_yes->end_node decision2 Mass = [M+18] or [M-56] observed? path1_no->decision2 path2_yes Degradation Occurred - [M+18] = Hydrolysis - [M-56] = De-Boc - Use neutral workup - Avoid strong acids/bases decision2->path2_yes Yes path2_no path2_no decision2->path2_no No path2_yes->end_node decision3 High MW peaks (e.g., ~2x SM)? path2_no->decision3 path3_yes Side Reaction (Dimerization) - Lower reaction temp - Slow addition of base - Use less concentrated solution decision3->path3_yes Yes path3_no Consult further analytical data (2D NMR) decision3->path3_no No path3_yes->end_node path3_no->end_node

Caption: A systematic workflow for troubleshooting impurities.

Section 4: Recommended Analytical Protocols

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a sample for ¹H and ¹³C NMR that is representative of the crude reaction mixture or purified product.

Methodology:

  • Sample Acquisition: Take a representative sample (~5-10 mg for ¹H, 20-25 mg for ¹³C) from the material to be analyzed.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it dissolves the product and most expected byproducts. If solubility is an issue, deuterated DMSO (DMSO-d₆) can be used.[10]

  • Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard with a singlet in a clear region of the spectrum (e.g., dimethyl terephthalate).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Analysis: Acquire standard ¹H, ¹³C, and consider DEPT-135 spectra to aid in distinguishing CH, CH₂, and CH₃ signals.

Protocol 2: General HPLC-MS Method for Impurity Profiling

Objective: To develop a baseline HPLC-MS method capable of separating the target compound from its most common process-related impurities and degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to ~50 µg/mL for analysis.

  • Instrumentation & Columns:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector 1: UV/Vis Diode Array Detector (DAD), monitoring at 210 nm.

    • Detector 2: Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode.

  • HPLC Gradient Program:

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0101.0
15.0951.0
18.0951.0
18.1101.0
20.0101.0
  • Expected Elution Profile: In a typical reverse-phase C18 system, compounds will elute in order of decreasing polarity. The expected order is: De-Boc byproduct (most polar) → Hydrolyzed Acid → Hydrolyzed Amide → Product → Starting Material (least polar).

  • Data Analysis: Integrate all peaks in the chromatogram. Use the extracted ion chromatograms (EICs) from the MS data to assign identities to peaks based on their mass-to-charge ratio ([M+H]⁺), as detailed in Table 1.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Cambridge University Press. Dieckmann Reaction. Available at: [Link]

  • ElectronicsAndBooks. Preparation of 3-Cyano-4-piperidone. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. Available at: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available at: [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • Beilstein Journals. Supporting Information First total synthesis of hoshinoamide A. Available at: [Link]

  • Crossref. Selective quasi-hydrolysis of cyano group in 6-hydroxypiperidine-3,4,4-tricarbonitriles. Available at: [Link]

  • ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Available at: [Link]

  • PubMed. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Available at: [Link]

  • Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • NPS Discovery. June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Available at: [Link]

  • PubMed. Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors. Available at: [Link]

  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Available at: [Link]

Sources

How to increase the yield of "Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of this compound. This valuable intermediate is crucial in the development of various pharmaceutical compounds, particularly kinase inhibitors[1][2]. The most common synthetic route, a Dieckmann condensation, often presents challenges in achieving high and reproducible yields, with published results frequently hovering around 50-60%[3].

This guide is structured to move beyond a simple recitation of steps. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common failure points, and provide an optimized protocol grounded in chemical principles to help you consistently achieve higher yields and purity.

Section 1: Understanding the Core Synthesis: The Dieckmann Condensation

The synthesis of this compound is a classic example of an intramolecular Dieckmann condensation[4][5]. This reaction involves the cyclization of a linear diester (or in this case, a cyano-ester) using a strong base to form a cyclic β-keto ester (or β-keto nitrile)[6]. Understanding the mechanism is the first step to troubleshooting and optimization.

The process can be broken down into four key stages:

  • Enolate Formation: A strong base removes an acidic α-proton from the carbon adjacent to the ester group, creating a reactive enolate.

  • Intramolecular Attack: The enolate attacks the carbonyl carbon of the nitrile group within the same molecule.

  • Cyclization: A six-membered ring is formed.

  • Acidic Work-up: A final protonation step during the aqueous work-up yields the stable keto form of the final product.

G cluster_0 Reaction Mechanism SM Acyclic Precursor (Ethyl 3-((Boc)(2-cyanoethyl)amino)propanoate) ENOLATE Enolate Intermediate SM->ENOLATE + Strong Base (e.g., NaH) - H2 CYCLIC Cyclic Intermediate ENOLATE->CYCLIC Intramolecular Nucleophilic Attack PRODUCT Product (this compound) CYCLIC->PRODUCT Acidic Work-up (H3O+)

Caption: Key stages of the Dieckmann condensation for product synthesis.

Yield loss can occur at any of these stages. Incomplete enolate formation, competing intermolecular reactions, or degradation during work-up are common culprits.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction yield is extremely low (<20%), and I primarily recover my starting material. What went wrong?

Answer: This is a classic symptom of a failed reaction initiation, almost always linked to the base or reaction environment.

  • Cause 1: Inactive Base. Sodium hydride (NaH) is highly reactive and degrades upon exposure to moisture. If your NaH is old, has been opened frequently, or was not handled under strictly anhydrous conditions, it may be largely inactive.

    • Solution: Use a fresh bottle of NaH (60% dispersion in mineral oil is standard). When weighing, do so quickly and under an inert atmosphere (like argon or nitrogen) if possible. Do not use chunks of NaH that have turned white or gray, as this indicates oxidation/hydration.

  • Cause 2: Wet Solvent. Toluene is the common solvent for this reaction and must be anhydrous. Any water present will quench the sodium hydride before it can deprotonate the starting material.

    • Solution: Use a commercially available anhydrous solvent or dry your solvent over a suitable drying agent (e.g., distilling from sodium/benzophenone or passing through an activated alumina column).

  • Cause 3: Insufficient Heating. The reaction typically requires heating to reflux to proceed at a reasonable rate[3].

    • Solution: Ensure your reaction mixture reaches and maintains the reflux temperature of toluene (~110°C). Use a reflux condenser and monitor the temperature with a thermometer in the heating mantle or oil bath.

Question: My TLC shows the consumption of starting material, but I have multiple new spots and a low yield of the desired product. What are these side products?

Answer: The formation of multiple side products points towards competing reaction pathways or degradation.

  • Cause 1: Intermolecular Condensation. If the reaction concentration is too high, the enolate from one molecule can react with another molecule of starting material (an intermolecular Claisen condensation) instead of cyclizing. This leads to polymer formation and other high-molecular-weight impurities.

    • Solution: Follow the recommended dilution protocols (e.g., 17g in 200mL of toluene)[3]. High-dilution conditions favor intramolecular reactions.

  • Cause 2: Boc-Group Cleavage. The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acid. During the acidic work-up, if the pH drops too low or is maintained for too long, the Boc group can be cleaved.

    • Solution: Carefully adjust the pH to ~3 using 1N HCl[3]. Do not use concentrated acid. Perform the extraction promptly after acidification to minimize the product's contact time with the acidic aqueous phase.

  • Cause 3: Hydrolysis. If the reaction is quenched with water while still hot, or if the work-up is prolonged, hydrolysis of the ester or nitrile functionalities can occur, leading to undesired carboxylic acids or amides.

    • Solution: Cool the reaction mixture to room temperature before quenching with water[3].

Question: I've isolated a crude product, but purification is difficult and leads to significant product loss. How can I improve this?

Answer: Purification is a critical step where a significant portion of the yield can be lost. A clean work-up is essential for a straightforward purification.

  • Cause 1: Residual Mineral Oil. If using a NaH dispersion, the mineral oil can co-elute with the product or make the crude material a difficult-to-handle oil.

    • Solution: Before starting the reaction, wash the NaH dispersion with anhydrous hexane or pentane. To do this, weigh the required amount of NaH dispersion into the reaction flask, add anhydrous hexane under an inert atmosphere, stir gently, and then carefully remove the hexane supernatant with a syringe or cannula. Repeat 2-3 times.

  • Cause 2: Incorrect Column Chromatography Conditions. Using an improper solvent system can lead to poor separation from impurities.

    • Solution: The standard eluent is a gradient of ethyl acetate in petroleum ether or hexanes[3]. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity. Monitor fractions carefully by TLC. Using a high-quality silica gel is also crucial.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Is Sodium Hydride the only choice of base? What about others like KOt-Bu or LDA?

    • A: While NaH is common, other strong, non-nucleophilic bases can be effective. Potassium tert-butoxide (KOt-Bu) is a viable alternative that is often more soluble in organic solvents. Lithium diisopropylamide (LDA) is much stronger but typically requires cryogenic temperatures (-78°C) to control its reactivity, which may complicate the setup. For this specific transformation, NaH or KOt-Bu at elevated temperatures are the most practical choices[7].

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method. Prepare a TLC plate spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Elute with an ethyl acetate/hexane mixture (e.g., 30% EtOAc). The reaction is complete when the starting material spot has been completely consumed.

  • Q: Can the work-up be optimized for better recovery?

    • A: Yes. After acidification and extraction into ethyl acetate, washing the combined organic layers with brine (a saturated NaCl solution) can help break up emulsions and remove residual water. Drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentration is critical to prevent the product from hydrolyzing upon storage[3].

Section 4: Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions and best practices discussed above.

1. Reagent & Equipment Preparation:

  • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or N₂).

  • Toluene should be anhydrous.

  • Sodium Hydride (60% in mineral oil) should be from a fresh container.

2. NaH Washing (Optional but Recommended):

  • In the reaction flask, add the required amount of NaH (1.5 equivalents).

  • Under an inert atmosphere, add anhydrous hexane and gently swirl.

  • Allow the NaH to settle, then carefully remove the hexane via a cannula. Repeat twice.

3. Reaction Setup & Execution:

  • Add anhydrous toluene to the washed NaH in the flask.

  • Dissolve the starting material, ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (1.0 eq), in a separate portion of anhydrous toluene.

  • Add the starting material solution dropwise to the stirred NaH/toluene suspension at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (~110°C).

  • Monitor the reaction by TLC every hour. The reaction is typically complete in 3-5 hours[3].

4. Work-up & Extraction:

  • Once the reaction is complete, cool the flask in an ice bath to 0°C.

  • Slowly and carefully quench the reaction by adding water dropwise. This will quench the excess NaH and is highly exothermic.

  • Once the gas evolution ceases, add more water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and adjust the pH of the aqueous layer to ~3 with 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate[3].

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

5. Purification:

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 10% to 40%).

  • Combine the pure fractions and concentrate to afford the product as a white solid[3].

Section 5: Data Summary & Visualization

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterStandard ConditionOptimized ConditionExpected OutcomeRationale
Base Quality Old/Exposed NaHFresh NaH, washed with hexaneIncreased YieldEnsures sufficient active base for complete deprotonation. Removes interfering mineral oil.
Solvent Reagent-grade TolueneAnhydrous TolueneIncreased YieldPrevents quenching of the base and reactive enolate intermediate.
Work-up pH pH < 2 or > 5pH carefully adjusted to 3-4Higher Purity & YieldPrevents cleavage of the acid-labile Boc group and ensures the product is in its neutral form for extraction.
Concentration High ConcentrationHigh Dilution (as per protocol)Reduced Side ProductsFavors intramolecular cyclization over intermolecular polymerization.
Troubleshooting Workflow

G cluster_1 Troubleshooting Logic START Problem: Low Yield / Impure Product Q1 Is Starting Material (SM) Consumed (via TLC)? START->Q1 A1_NO No SM Consumption Q1->A1_NO No A1_YES SM Consumed, But Low Product Yield Q1->A1_YES Yes CHECK_BASE Check Base: 1. Use fresh NaH. 2. Wash NaH with hexane. A1_NO->CHECK_BASE CHECK_SOLVENT Check Solvent: 1. Use anhydrous toluene. 2. Dry all glassware. A1_NO->CHECK_SOLVENT CHECK_TEMP Check Temperature: Ensure reaction is at reflux (~110°C). A1_NO->CHECK_TEMP CHECK_WORKUP Check Work-up: 1. Control pH to ~3. 2. Work quickly. A1_YES->CHECK_WORKUP CHECK_PURITY Check Purification: 1. Optimize TLC/Column. 2. Ensure clean work-up. A1_YES->CHECK_PURITY CHECK_CONC Check Concentration: Use high dilution to favor intramolecular reaction. A1_YES->CHECK_CONC

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Ester-aciden. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1–203. [Link]

  • MySkinRecipes . This compound. [Link]

  • Wikipedia . Dieckmann condensation. [Link]

  • Chemistry LibreTexts . Dieckmann Condensation. [Link]

Sources

Technical Support Center: Synthesis of N-Boc-3-cyano-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-3-cyano-4-oxopiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. N-Boc-3-cyano-4-oxopiperidine is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly as a scaffold for kinase inhibitors and other complex molecular architectures.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and reproducible synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-Boc-3-cyano-4-oxopiperidine, presented in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize N-Boc-3-cyano-4-oxopiperidine from N-Boc-4-piperidone, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?

Answer:

Low or no product yield is one of the most common issues in this synthesis. The root cause often lies in one or more of the following areas: reagent quality, reaction conditions, or the reaction setup itself.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poor Quality of Starting Material N-Boc-4-piperidone can degrade over time, especially if not stored properly.[2] Impurities can interfere with the reaction.Verify Starting Material Purity: Use a fresh batch of N-Boc-4-piperidone or purify the existing stock. Confirm purity via NMR or LC-MS before use.[3] Store at -20°C for long-term stability.[2]
Inactive Cyanating Agent The choice and handling of the cyanating agent are critical. For example, if using a cyanide salt, it may have absorbed moisture, reducing its reactivity.Use Fresh, Anhydrous Reagents: Ensure your cyanating agent (e.g., sodium cyanide, potassium cyanide) is dry. If using a cyanide source like CO2/NH3, ensure proper reaction setup and catalyst activity.[4][5]
Inappropriate Base or Stoichiometry The base used to generate the enolate of N-Boc-4-piperidone is crucial. An incorrect choice or amount can lead to side reactions or incomplete deprotonation.Optimize Base and Stoichiometry: A strong, non-nucleophilic base is often preferred. Carefully control the stoichiometry. A slight excess of the base may be beneficial, but a large excess can promote side reactions.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the reaction rate and selectivity. Temperatures that are too low may result in a sluggish or incomplete reaction, while temperatures that are too high can lead to decomposition or side product formation.Control Reaction Temperature: If the reaction is slow at room temperature, consider gentle heating.[6] However, monitor the reaction closely for the formation of byproducts. An initial low-temperature addition of reagents followed by warming to room temperature can be effective.
Insufficient Reaction Time The reaction may not have reached completion.Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material.[6] Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged reaction times.
Presence of Water Moisture can quench the base and hydrolyze the starting material or product.Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired N-Boc-3-cyano-4-oxopiperidine, but I am also observing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is often a result of the high reactivity of the starting material and intermediates. Common side products include enamines and products of intermolecular condensation.

Common Side Products and Prevention Strategies:

Side Product Plausible Mechanism of Formation Prevention Strategy
Enamine Formation If the cyanating agent is a source of ammonia or an amine, it can react with the ketone of N-Boc-4-piperidone to form an enamine.Control Reaction Conditions: Add the cyanating agent slowly and at a controlled temperature. Using a cyanide source that does not introduce amines can also prevent this.
Intermolecular Condensation Products The enolate of N-Boc-4-piperidone can react with another molecule of the starting material in an aldol-type condensation.Slow Addition and Dilution: Add the base slowly to a solution of N-Boc-4-piperidone to maintain a low concentration of the enolate. Running the reaction at a higher dilution can also disfavor intermolecular reactions.
Over-reaction Products In some cases, the product itself can undergo further reactions.Careful Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS.
Problem 3: Difficulty in Product Purification

Question: I have successfully synthesized the crude product, but I am struggling to purify it to the desired level. What are the best practices for purifying N-Boc-3-cyano-4-oxopiperidine?

Answer:

Purification can indeed be challenging due to the polarity of the molecule and the potential presence of closely related impurities. A systematic approach to purification is key.

Purification Workflow:

G

Detailed Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, quench it carefully, for instance, by adding a saturated aqueous solution of sodium bicarbonate.[7] This will neutralize any remaining acid or base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[7]

  • Washing: Wash the combined organic layers with brine to remove any residual water-soluble impurities.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Flash Column Chromatography: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of N-Boc-3-cyano-4-oxopiperidine?

A1: The synthesis typically proceeds via the formation of an enolate from N-Boc-4-piperidone by deprotonation at the alpha-carbon with a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic cyanide source to form the new carbon-carbon bond at the 3-position.

Q2: What are the best analytical techniques to confirm the structure and purity of the final product?

A2: A combination of analytical techniques is recommended for a comprehensive assessment of purity and structure:[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the chemical purity and quantifying impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the molecular weight of the product and identifying impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.[3]

Q3: What safety precautions should be taken when working with cyanating agents?

A3: Cyanide compounds are highly toxic.[] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

Q4: Can the Boc protecting group be cleaved under the reaction conditions?

A4: The Boc (tert-butyloxycarbonyl) group is generally stable under basic and neutral conditions used for the cyanation reaction.[10] It is, however, labile to acidic conditions, which are typically used for its removal.[11][12]

Q5: Are there alternative synthetic routes to N-Boc-3-cyano-4-oxopiperidine?

A5: While the direct cyanation of N-Boc-4-piperidone is a common approach, other routes exist. These can include multi-step syntheses starting from different precursors, such as derivatives of glutamic acid or isonipecotate, which may involve key steps like a Curtius rearrangement.[13][14] The choice of route often depends on factors like the availability of starting materials, desired stereochemistry, and scalability.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-cyano-4-oxopiperidine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq). Dissolve the starting material in an anhydrous solvent (e.g., THF).

  • Enolate Formation: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., LDA in THF, 1.1 eq) dropwise while maintaining the internal temperature. Stir the mixture at this temperature for 1 hour.

  • Cyanation: In a separate flask, prepare a solution of the cyanating agent (e.g., a suitable electrophilic cyanide source, 1.2 eq) in the same anhydrous solvent. Add this solution to the enolate mixture dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the detailed purification protocol outlined in the "Difficulty in Product Purification" section above.

Protocol 2: Purity Analysis by HPLC-UV

This method is suitable for the quantitative determination of purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

Troubleshooting Decision Tree

G

References

  • Vertex AI Search, MSDS - Safety D
  • Wikipedia, Dieckmann condens
  • DTIC, Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Science Info, Dieckmann Condensation: Mechanism, Applications, Limit
  • Chemistry Steps, Dieckmann Condensation – An Intramolecular Claisen Reaction.
  • Physics Wallah, Reaction and Mechanism of Dieckmann reaction.
  • Chemistry LibreTexts, Dieckmann Condens
  • ChemicalBook, Synthesis of N-Boc 4-piperidone.
  • Cayman Chemical, N-Boc-4-piperidone.
  • ChemicalBook, Synthesis and Applic
  • Benchchem, Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Open Research@CSIR-NIScPR, Facile synthesis of 3-amino substituted piperidines
  • PMC - NIH, Catalytic Cyan
  • chemicalbook, 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine synthesis.
  • Benchchem, A Comparative Guide to Assessing the Purity of Synthesized N-Boc-Trimetazidine.
  • PubMed, Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
  • Benchchem, Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH.
  • Benchchem, Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Benchchem, Troubleshooting low yield in Boc-guanidine synthesis.
  • Sigma-Aldrich, N-Boc-piperidine-4-carbonitrile 97 91419-52-2.
  • Semantic Scholar, Catalytic Cyan
  • BOC Sciences, Custom Cyan
  • ElectronicsAndBooks, Preparation of 4-heteroaryl-4-cyanopiperidines via SNAr substitution reactions Tetrahedron Letters.
  • Google Patents, CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • PubMed, Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • PMC - PubMed Central, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Benchchem, A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines.
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
  • Benchchem, A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals.
  • Preprints.org, Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • ResearchGate, (PDF)
  • Der Pharma Chemica, Scholars Research Library.
  • Sigma-Aldrich, N-Boc-piperidine-4-carbonitrile 97 91419-52-2.

Sources

Technical Support Center: Optimizing the Synthesis of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this important synthetic intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is through an intramolecular Dieckmann condensation.[2][3][4] This reaction involves the cyclization of a linear diester precursor, typically ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate, in the presence of a strong base.

Q2: What is the mechanism of the Dieckmann condensation in this synthesis?

A2: The Dieckmann condensation is an intramolecular version of the Claisen condensation. The reaction proceeds via the following steps:

  • A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of one of the ester groups in the starting material, forming an enolate.

  • The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate.

  • This intermediate collapses, expelling an alkoxide (e.g., ethoxide) as a leaving group and forming the cyclic β-keto ester.

  • The newly formed β-keto ester is more acidic than the starting alcohol (ethanol in this case), and is therefore deprotonated by the alkoxide. This final acid-base reaction is the driving force of the condensation.

  • An acidic workup is then required to protonate the enolate and yield the final product.[5][6]

Q3: Why is a strong base like sodium hydride necessary for this reaction?

A3: A strong, non-nucleophilic base is crucial for the Dieckmann condensation. Sodium hydride is a popular choice as it irreversibly deprotonates the starting material to form the enolate, driving the reaction forward.[7] Weaker bases may not be strong enough to generate a sufficient concentration of the enolate, leading to low or no yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Low or No Yield

Issue: The reaction has resulted in a low yield or no desired product.

Possible Causes and Solutions:

  • Inactive Sodium Hydride: Sodium hydride is highly reactive and can be deactivated by moisture.

    • Recommendation: Use a fresh bottle of sodium hydride or wash the commercially available dispersion with a dry, inert solvent like hexane to remove the mineral oil and any surface oxidation before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting material.

    • Recommendation: Use a molar excess of sodium hydride (typically 1.5 equivalents or more) to ensure complete enolate formation.

  • Suboptimal Temperature: The reaction temperature significantly influences the rate of reaction.

    • Recommendation: While the reaction is often performed at reflux in toluene, if the yield is low, consider optimizing the temperature. A lower temperature may reduce side reactions, while a higher temperature can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Poor Quality Starting Material: The purity of the starting diester is critical.

    • Recommendation: Ensure the starting material, ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate, is pure and free of any acidic impurities that could quench the base. If necessary, purify the starting material before use.

  • Premature Quenching: The presence of water or other protic solvents in the reaction mixture will quench the base and the enolate intermediate.

    • Recommendation: Use anhydrous solvents and ensure all reagents are dry.

Product Impurity

Issue: The final product is impure, as indicated by analytical techniques such as NMR or LC-MS.

Possible Causes and Solutions:

  • Side Reactions: Several side reactions can occur during a Dieckmann condensation.

    • Intermolecular Condensation: If the concentration of the starting material is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

      • Recommendation: Perform the reaction under high dilution conditions to favor the intramolecular pathway.

    • Hydrolysis of the Boc Protecting Group: The acidic workup (e.g., with 1N HCl to pH 3) can potentially lead to the partial or complete cleavage of the tert-butoxycarbonyl (Boc) protecting group, especially if the exposure to acid is prolonged or at an elevated temperature.[8]

      • Recommendation: Consider a milder workup procedure. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common alternative that avoids strongly acidic conditions.[2]

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with the starting material.

    • Recommendation: Monitor the reaction progress closely using TLC. The reaction should be allowed to stir until the starting material spot has completely disappeared.

  • Ineffective Purification: The purification by column chromatography may not be optimal.

    • Recommendation: Optimize the silica gel chromatography. A detailed protocol is provided in the "Experimental Protocols" section.

Optimization of Reaction Parameters

Reaction Time

The optimal reaction time will depend on the reaction temperature and the scale of the reaction. A typical reaction at reflux in toluene may take several hours. It is crucial to monitor the reaction by TLC to determine the point of completion.

TLC Monitoring Protocol:

  • Prepare the TLC Plate: On a silica gel plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Eluent System: A mixture of ethyl acetate and petroleum ether or hexanes is a good starting point for the eluent. The polarity can be adjusted to achieve good separation (an Rf of the product around 0.3-0.5 is ideal).

  • Visualization: The product and starting material are typically UV active. They can also be visualized using a potassium permanganate stain.[1]

Reaction Temperature

The Dieckmann condensation is often carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing toluene (approximately 110 °C) is a common condition. However, higher temperatures can sometimes lead to decomposition or an increase in side reactions. If impurities are an issue, running the reaction at a lower temperature for a longer period may improve the purity of the final product.

Parameter Condition Expected Outcome Troubleshooting Considerations
Base Sodium Hydride (60% dispersion in mineral oil)Effective deprotonationEnsure freshness and handle under inert atmosphere. Wash with dry hexane to remove oil if needed.
Solvent Toluene (anhydrous)Good solvent for the reaction, allows for reflux at a suitable temperature.Ensure the solvent is completely dry.
Temperature Reflux (~110 °C)Reasonable reaction rate.May lead to side products. Consider lower temperatures for improved purity.
Reaction Time 3-6 hoursTypically sufficient for completion.Monitor by TLC to confirm the disappearance of starting material.
Workup Acidic (e.g., 1N HCl to pH 3) or Neutral (e.g., sat. aq. NH₄Cl)Neutralizes the base and protonates the product.Acidic workup may cause Boc deprotection. A neutral quench is often preferred.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis.

Materials:

  • Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • 1N Hydrochloric acid or Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add a stirred suspension of sodium hydride (1.5 eq.) in anhydrous toluene.

  • To this suspension, add a solution of ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate (1.0 eq.) in anhydrous toluene dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C).

  • Maintain the reflux and monitor the reaction progress by TLC (typically 3-6 hours).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Workup Option A (Milder): Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup Option B (Acidic): Carefully quench the reaction with water and then adjust the pH to ~3 with 1N hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Chromatography
  • Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be approximately 50 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in petroleum ether). Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in petroleum ether).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Visualizations

Dieckmann_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Acidic Workup start Starting Diester enolate Enolate Intermediate start->enolate  + NaH - H2 tetrahedral Tetrahedral Intermediate enolate->tetrahedral  Intramolecular  Attack beta_keto_ester β-Keto Ester Enolate tetrahedral->beta_keto_ester  - EtOH product Final Product beta_keto_ester->product  + H+

Caption: Mechanism of the Dieckmann Condensation.

Troubleshooting_Workflow cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product check_base Check Base Activity (Fresh NaH?) start->check_base check_workup Modify Workup (Avoid Strong Acid) start->check_workup check_conditions Optimize Conditions (Temp, Time, Concentration) check_base->check_conditions check_sm Verify Starting Material Purity check_conditions->check_sm solution Improved Yield and Purity check_sm->solution check_purification Optimize Chromatography check_workup->check_purification check_side_reactions Consider Side Reactions (e.g., Intermolecular) check_purification->check_side_reactions check_side_reactions->solution

Caption: Troubleshooting workflow for the synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate.
  • PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate.
  • University of Rochester. How To: Monitor by TLC. Department of Chemistry.
  • Organic Syntheses. Dry silica gel.
  • BenchChem. (2025).
  • University of Rochester.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • YouTube. (2018).
  • PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate.
  • Wikipedia. Sodium hydride.
  • PubChem. This compound.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (2021).
  • CORE. Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids.
  • YouTube. (2021).
  • PMC. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
  • ResearchGate. (2025). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters.
  • EPFL.
  • CymitQuimica.
  • Chemistry LibreTexts. (2022). 2.1.
  • YouTube. (2018).
  • YouTube. (2021). Sodium Hydride A Strong Base, but Poor Nucleophile.
  • PubChem. Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate.
  • Master Organic Chemistry. (2020).
  • PMC. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP)
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Science of Synthesis.
  • PubMed. Preparation and characterization of a p-tert-butyl-calix[2]-1,4-benzocrown-4-bonded silica gel stationary phase for liquid chromatography.

  • BLDpharm. 1554968-59-0|Ethyl 3-[(tert-butoxy)
  • Sigma-Aldrich. ETHYL 3-(TERT-BUTOXYCARBONYL(2-CYANOETHYL)AMINO)
  • Lookchem. New Reaction Mode of the Dieckmann-Type Cyclization under the Lewis Acid-Et3N Conditions.
  • BLDpharm. 266353-22-4|Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)
  • Autech Industry Co.,Limited. Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)
  • ResearchGate. Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)
  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • Beilstein Journals. Synthetic accesses to biguanide compounds.
  • MDPI. (2018). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules.

Sources

Technical Support Center: Column Chromatography Purification of N-Boc-3-cyano-4-oxopiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Boc-3-cyano-4-oxopiperidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the column chromatography of this key synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purifications effectively.

Introduction

N-Boc-3-cyano-4-oxopiperidine is a valuable building block in medicinal chemistry, notable for its bifunctional nature, incorporating both a β-ketonitrile system and a Boc-protected amine. Its purification via silica gel column chromatography is routine yet presents specific challenges, primarily related to the compound's stability and polarity. This guide provides a structured approach to successfully purify this molecule, addressing common questions and troubleshooting potential issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries, providing a foundational understanding for setting up a successful purification.

Q1: What are the recommended starting conditions for the column chromatography of N-Boc-3-cyano-4-oxopiperidine?

A: Given the molecule's intermediate polarity, standard silica gel (60 Å, 230-400 mesh) is the appropriate stationary phase. A good starting point for the mobile phase (eluent) is a solvent system composed of hexanes (or petroleum ether) and ethyl acetate. Begin by developing a gradient, starting with a low polarity mixture (e.g., 90:10 Hexanes:Ethyl Acetate) and gradually increasing the concentration of the more polar ethyl acetate.

Q2: How do I determine the optimal solvent system using Thin Layer Chromatography (TLC)?

A: TLC is an indispensable tool for predicting the outcome of your column. The goal is to find a solvent system where the target compound, N-Boc-3-cyano-4-oxopiperidine, has a Retention Factor (Rf) of approximately 0.2-0.3 [1].

  • Procedure: Dissolve a small amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate). Spot this onto a silica gel TLC plate. Place the plate in a sealed chamber containing your test eluent.

  • Interpretation:

    • If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot travels with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexanes.

    • An ideal system will show good separation between your desired product spot and any impurities.

Q3: What are the most likely impurities I will encounter during purification?

A: Impurities can stem from the synthetic route or from degradation during the purification process itself.

  • Process-Related Impurities: These include unreacted starting materials or by-products from the synthesis. Their polarity will vary, making a gradient elution necessary.

  • Degradation Product (3-cyano-4-oxopiperidine): The most critical potential impurity is the product of Boc-group cleavage. Silica gel is inherently acidic and can catalyze the removal of the acid-labile Boc protecting group.[2][3] This results in the formation of the free amine, a much more polar compound that will stick strongly to the silica gel.

Q4: Is N-Boc-3-cyano-4-oxopiperidine stable on silica gel?

A: It is moderately stable, but prolonged exposure to the acidic silica surface can cause decomposition (de-Boc protection), especially if the silica is of lower quality or if the column is run over an extended period.[2] To test for on-plate decomposition, you can perform a 2D TLC. Spot the crude material, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system again. If any new spots appear off the diagonal, it indicates the compound is degrading on the silica.[2]

Part 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiment.

Issue 1: Poor separation, with streaking or overlapping spots.

  • Possible Cause 1: Column Overload. You have loaded too much crude material onto the column for its size. This saturates the stationary phase, leading to broad, poorly resolved bands.[4]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. Reduce the sample load or use a larger column.

  • Possible Cause 2: Compound Interaction with Silica. The polar ketone and nitrile groups can have secondary interactions with acidic silanol groups on the silica surface, causing peak tailing.[5]

    • Solution: Deactivate the silica gel. Prepare your eluent with a small amount (0.5-1% v/v) of a basic modifier like triethylamine (Et₃N). Before loading your sample, flush the packed column with 2-3 column volumes of this modified eluent to neutralize the acidic sites.[1] This will significantly improve peak shape and resolution.

  • Possible Cause 3: Inappropriate Sample Dissolution Solvent. Dissolving the sample in a solvent that is too strong (too polar) can disrupt the initial binding to the silica, causing a broad, poorly resolved band at the top of the column.

    • Solution: Dissolve the crude material in a minimal amount of a less polar solvent, such as dichloromethane or the initial eluent itself. If solubility is an issue, consider the dry loading method.[6]

Issue 2: A new, highly polar spot appears during chromatography that wasn't in the initial crude TLC.

  • Possible Cause: Decomposition on the Column. This is a classic symptom of the Boc group being cleaved by the acidic silica gel, forming the free amine.[2]

    • Solution 1 (Recommended): Use the triethylamine deactivation method described in Issue 1 . This is the most robust solution to prevent acid-catalyzed degradation.

    • Solution 2 (Alternative Stationary Phase): If the compound is exceptionally sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[2] However, the elution profile will be different and will require re-optimization by TLC.

    • Solution 3 (Speed): If the decomposition is minor, running the column quickly (using flash chromatography with positive pressure) can minimize the contact time between the compound and the silica, thus reducing the extent of degradation.

Issue 3: The desired compound will not elute from the column.

  • Possible Cause: Insufficient Eluent Polarity. The mobile phase is not strong enough to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of your eluent. If a gradient of ethyl acetate in hexanes does not work, a small percentage of methanol (e.g., 1-5% MeOH in dichloromethane) can be used as a stronger eluent to flush the column. Be aware that high concentrations of methanol can sometimes dissolve the silica gel.

Issue 4: Low recovery of the purified product.

  • Possible Cause 1: Degradation on the Column. As discussed in Issue 2 , product loss can occur due to decomposition.

    • Solution: Implement the triethylamine deactivation strategy.

  • Possible Cause 2: Incomplete Elution. The column run may have been stopped before all the product has eluted.

    • Solution: After your product has seemingly finished eluting, flush the column with a significantly more polar solvent system (a "column flush," e.g., 10% MeOH in DCM) and collect this fraction separately. Concentrate it and check for your product by TLC.

  • Possible Cause 3: Dilute Fractions. Your compound may have eluted over a larger volume than expected, and the concentration in any single fraction is too low to be seen easily on TLC.

    • Solution: Combine and concentrate the fractions where you expected to see your compound before running a final TLC analysis.[2]

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting common column chromatography issues.

Part 3: Experimental Protocol & Data

Recommended Purification Parameters
ParameterRecommended Condition/ValueRationale
Stationary Phase Silica Gel, 230-400 mesh (60 Å)Standard choice for compounds of intermediate polarity.
Mobile Phase Gradient of Ethyl Acetate in HexanesAllows for separation of non-polar impurities first, followed by the elution of the target compound.
Optimal Rf ~0.25 in the collection solventProvides the best resolution and avoids excessively long elution times.[1]
Sample Loading 1-5 g crude / 100 g silicaPrevents column overloading and ensures sharp elution bands.
Eluent Modifier 0.5-1% Triethylamine (v/v)Strongly recommended. Neutralizes acidic silica sites, preventing Boc-group degradation and improving peak shape.[1]
Step-by-Step Purification Protocol

This protocol outlines a standard flash chromatography procedure.

  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexanes:EtOAc).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica bed.[7]

    • Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Column Equilibration:

    • Pass 2-3 column volumes of the initial eluent (containing 0.5% Et₃N if used) through the packed column. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude N-Boc-3-cyano-4-oxopiperidine in a suitable solvent (e.g., dichloromethane).

    • Add a portion of silica gel (approx. 5-10 times the mass of your crude product) to this solution.

    • Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.[6]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your initial eluent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (flash chromatography).

    • Begin collecting fractions in an ordered rack of test tubes.

    • Gradually increase the polarity of the eluent according to your TLC analysis (e.g., move from 10% EtOAc to 20%, 30%, etc.).

  • Analysis:

    • Monitor the elution of your compound by spotting fractions onto TLC plates.

    • Once identified, combine the pure fractions containing your product.

    • Evaporate the solvent under reduced pressure to yield the purified N-Boc-3-cyano-4-oxopiperidine.

References
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. (2025). Benchchem.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • LC Purification Troubleshooting Guide.
  • purification of ortho-methyl 4-Anilino-1-Boc-piperidine by chrom
  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. (2025). Benchchem.
  • Technical Support Center: Purification of 4-Cyanoindole and Its Deriv
  • Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. (2011). Der Pharma Chemica.

Sources

Troubleshooting guide for "Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and subsequent reactions of this versatile building block. The following information is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.

I. Synthesis via Dieckmann Condensation: Common Pitfalls and Solutions

The most prevalent synthetic route to this compound is the intramolecular Dieckmann condensation of a corresponding diester precursor.[1][2][3] While effective, this reaction is sensitive to several parameters that can impact yield and purity.

FAQ 1: My Dieckmann condensation yield is consistently low. What are the likely causes?

Low yields in a Dieckmann condensation can often be attributed to several factors, primarily related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Base Selection and Stoichiometry: Sodium hydride (NaH) is a common base for this transformation.[1][4] It is crucial to use a fresh, high-quality batch of NaH, as it can degrade upon storage. At least two equivalents of the base are often necessary because the product is more acidic than the starting material.[4] The use of other bases like sodium methoxide has also been reported.[2]

  • Reaction Concentration (Dilution): The Dieckmann condensation is an intramolecular reaction. Running the reaction at high concentrations can favor intermolecular Claisen-type side reactions, leading to oligomerization and reduced yield of the desired cyclic product.[4][5] A significant increase in yield can often be achieved by increasing the solvent volume.[5]

  • Temperature Control: While the reaction is often initiated at room temperature or with gentle heating, excessive temperatures can promote side reactions.[1][5] Careful control of the reaction temperature, especially during the addition of reagents, is critical.

  • Work-up Procedure: The work-up of a Dieckmann reaction must be handled carefully to avoid reversal (a retro-Dieckmann reaction).[5] The acidification step to quench the reaction and protonate the enolate should be performed at a low temperature (e.g., 0 °C) with slow addition of the acid to control the exotherm.[1][5]

Troubleshooting Workflow for Low Yield in Dieckmann Condensation

Caption: Decision tree for troubleshooting low yields in Dieckmann condensation.

FAQ 2: I am observing multiple side products in my reaction mixture. What are they and how can I avoid them?

The formation of side products is a common issue. Understanding their origin is key to suppression.

Common Side Products and Prevention:

Side ProductFormation MechanismPrevention Strategy
Oligomers/Polymers Intermolecular Claisen condensation at high concentrations.Perform the reaction under high dilution conditions.[4][5]
Hydrolyzed Starting Material Presence of water in the reaction mixture can hydrolyze the ester functionalities.Use anhydrous solvents and reagents. Dry all glassware thoroughly.
Decarboxylated Product If the work-up is too acidic or heated excessively, the β-keto ester product can undergo hydrolysis and decarboxylation.[6][7]Maintain a controlled, mildly acidic pH during work-up and avoid excessive heating.[1]

II. Stability and Handling of this compound

This β-ketonitrile is a relatively stable compound but is susceptible to degradation under certain conditions.

FAQ 3: Is the Boc protecting group stable under my reaction conditions?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability to many reagents.[8][9]

  • Basic and Nucleophilic Conditions: The Boc group is generally stable to basic conditions and a wide range of nucleophiles.[9][10]

  • Acidic Conditions: The Boc group is labile under acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group.[8] Care should be taken in reactions that generate acidic byproducts. Even prolonged exposure to silica gel during chromatography can sometimes lead to partial deprotection.

  • Thermal Stability: While generally stable at moderate temperatures, prolonged heating at high temperatures can lead to thermolytic cleavage of the Boc group.[9]

Boc Group Stability Profile

Caption: Stability of the Boc protecting group under various conditions.

FAQ 4: My compound is degrading during purification by silica gel chromatography. What can I do?

The acidic nature of silica gel can be problematic for acid-sensitive compounds like N-Boc protected piperidones.

Mitigation Strategies:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites. A common practice is to use a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine during column chromatography.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for purification.

  • Non-Chromatographic Purification: If possible, purification by recrystallization can be a good alternative to avoid degradation on silica gel.

III. Reactions at the Cyano and Keto Groups

The true utility of this compound lies in its reactive cyano and keto functionalities, which allow for a wide range of derivatizations.[11]

FAQ 5: I am having trouble with the hydrolysis of the nitrile group. What conditions are recommended?

Hydrolysis of the nitrile to a carboxylic acid or amide can be challenging without affecting other functional groups.

Recommended Approaches:

  • Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in concentrated HCl) will likely also cleave the Boc protecting group.[8] This may be desirable if a fully deprotected product is the target.

  • Basic Hydrolysis: Basic hydrolysis (e.g., using NaOH in an alcohol/water mixture) is often more compatible with the Boc group.[10] However, prolonged reaction times or high temperatures may still lead to some Boc cleavage. Careful monitoring of the reaction is essential.

FAQ 6: I am attempting a reduction of the ketone, but I am getting a complex mixture of products. How can I improve selectivity?

The reduction of the 4-oxo group can be achieved with various reducing agents, but chemoselectivity and stereoselectivity can be concerns.

Selective Reduction Protocols:

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent that will typically reduce the ketone without affecting the nitrile or the Boc group.[12] The reaction is often performed in an alcoholic solvent like methanol or ethanol at low temperatures.

  • Stereoselectivity: The reduction of the ketone will generate a new stereocenter at the C4 position. The diastereomeric ratio of the resulting alcohol can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may offer higher stereoselectivity.

Experimental Protocol: Reduction of the Ketone with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, slowly quench the reaction by adding acetone.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

IV. Potential Side Reactions: Decarboxylation

A key consideration when working with β-ketonitriles and their derivatives is the potential for decarboxylation.

FAQ 7: Under what conditions should I be concerned about decarboxylation?

Decarboxylation is the loss of CO₂ and is a common reaction for β-keto acids.[6][7][13]

  • Mechanism: If the nitrile group is hydrolyzed to a carboxylic acid, the resulting β-keto acid can readily decarboxylate upon heating.[6][7] The reaction proceeds through a cyclic transition state.[13]

  • Prevention: To avoid unwanted decarboxylation, it is crucial to avoid heating the corresponding β-keto acid intermediate. If the carboxylic acid is the desired product, subsequent steps should be carried out at or below room temperature if possible.

Decarboxylation Pathway

Caption: Reaction pathway for the decarboxylation of a β-keto acid.

This guide is intended to provide a starting point for troubleshooting common issues. For more specific applications and advanced synthetic strategies, consulting the primary literature is highly recommended.

References

  • Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. Retrieved January 4, 2026, from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved January 4, 2026, from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness.org. Retrieved January 4, 2026, from [Link]

  • Micovic, V. D., et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Retrieved January 4, 2026, from [Link]

  • Experimental Help for Dieckmann Condensation. (2021, May 6). Reddit. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • Gao, X. H., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Tert-butyl 3-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

  • THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Chapter 21.5 Decarboxylation of beta-keto acids. (2020, March 17). YouTube. Retrieved January 4, 2026, from [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Water Boc Deprotection. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. Retrieved January 4, 2026, from [Link]

  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. Retrieved January 4, 2026, from [Link]

  • This compound (BSC). (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (n.d.). Google Patents.

Sources

Stability and proper storage of "Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support center for this compound (CAS: 914988-10-6). This guide is designed for our partners in research, discovery, and development. As a key intermediate in complex syntheses, the integrity of this molecule is paramount to achieving reproducible and successful outcomes. This document, curated by our senior application scientists, provides in-depth answers to common questions and troubleshooting advice based on both chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: There is some variation in supplier recommendations, with some suggesting room temperature storage while others advise refrigeration at 2-8°C.[1][2] Our internal stability studies and experience dictate that the most prudent approach for maximizing shelf-life and ensuring batch-to-batch consistency is to store the compound under controlled, refrigerated conditions.

The core rationale is to minimize the rate of any potential degradation pathways. The molecule contains a β-ketonitrile functional group and a tert-butoxycarbonyl (Boc) protecting group, both of which can be susceptible to degradation over time, especially under suboptimal conditions. Refrigeration slows down all chemical reactions, providing a more stable environment.

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C Minimizes the rate of potential hydrolysis and other degradation reactions. Provides the most stable long-term environment.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, protecting against hydrolysis and potential oxidative side-reactions.
Container Tightly Sealed, Amber Vial Prevents exposure to moisture and air.[3][4] Amber glass is recommended to protect against potential light-induced degradation, although no specific photosensitivity has been reported.
Location Dry, Well-Ventilated Area Ensures a controlled and safe storage environment, away from incompatible materials.[3][5]

Question 2: What is the typical appearance of the compound, and what should I do if it appears discolored?

Answer: this compound is typically a white to light-yellow solid.[2] A slight yellowish tint is not uncommon and generally does not indicate significant degradation. However, if the material appears dark yellow, brown, or has become a sticky or gummy solid, this suggests potential degradation or the absorption of moisture. In such cases, we recommend performing a quality control check (e.g., NMR, LC-MS) to assess purity before use.

Question 3: How sensitive is this compound to moisture and acidic/basic conditions?

Answer: The compound exhibits sensitivity to both moisture and non-neutral pH, which is critical to understand for experimental success.

  • Moisture Sensitivity: The β-ketonitrile moiety can be susceptible to hydrolysis. Storing the compound in a desiccator or under an inert atmosphere is a crucial preventative measure.

  • Acid Sensitivity: The Boc protecting group is famously labile under acidic conditions. Exposure to even mild acids can lead to its cleavage, yielding the unprotected 4-oxopiperidine-3-carbonitrile. This is a critical consideration in reaction setup and workup procedures. Avoid acidic quenching agents or solvents unless deprotection is the intended outcome.

  • Base Sensitivity: While more stable than to acid, strong basic conditions can also promote side reactions, including potential hydrolysis of the nitrile or ester functionalities, or self-condensation reactions involving the enolizable ketone.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues.

Problem: My reaction yields are inconsistent or lower than expected.

Potential Cause: Degradation of the starting material is a primary suspect. If the compound was stored improperly (e.g., exposed to moist air or trace acid), a significant portion may have degraded.

Troubleshooting Steps:

  • Verify Purity: Before starting your reaction, run a quick purity check on the starting material. A proton NMR (¹H NMR) is often sufficient to check for the presence of the Boc group (a characteristic large singlet around 1.4-1.5 ppm) and the overall structural integrity.

  • Use a Fresh Aliquot: If you have been using a stock bottle that has been opened multiple times, try a fresh, unopened bottle or a new aliquot from a properly stored bulk container.

  • Ensure Anhydrous Conditions: Ensure all solvents and reagents in your reaction are scrupulously dry. The presence of water can lead to hydrolysis and side reactions.

Problem: I observe an unexpected peak in my LC-MS or NMR analysis corresponding to a mass loss of 100 amu.

Potential Cause: This is a classic sign of Boc group cleavage. The mass of the Boc group (C₅H₉O₂) is approximately 100.1 g/mol . Its loss indicates that the compound was exposed to acidic conditions at some point during your reaction, workup, or analysis.

Troubleshooting Steps:

  • Review Reaction Conditions: Check the pH of all aqueous reagents. Ensure no strong acids are used unless intended for deprotection.

  • Check Solvents: Some solvents, like older bottles of chloroform, can accumulate acidic impurities (HCl). Use freshly opened or stabilized solvents.

  • Modify Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during your extraction procedure to neutralize any trace acids.

  • LC-MS Mobile Phase: If using an acidic modifier (e.g., formic acid, TFA) in your mobile phase, be aware that on-column deprotection can sometimes occur.

Diagram 1: Decision Workflow for Assessing Compound Integrity A flowchart to guide researchers when suspecting starting material degradation.

G cluster_0 Initial Observation cluster_1 Physical Inspection cluster_2 Analytical Verification cluster_3 Action start Inconsistent results or visual change in material? check_appearance Inspect material. Is it dark, gummy, or clumped? start->check_appearance run_qc Perform QC Analysis (e.g., ¹H NMR, LC-MS) check_appearance->run_qc Yes check_appearance->run_qc No, but results are poor compare_data Compare data to certificate of analysis. run_qc->compare_data is_pure Is purity acceptable (>95%)? compare_data->is_pure proceed Proceed with experiment. Use with confidence. is_pure->proceed Yes discard Discard material. Source a new batch. is_pure->discard No, significant degradation use_caution Use with caution. Adjust stoichiometry for purity. is_pure->use_caution No, but minor impurities

Caption: Workflow for assessing compound integrity.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage

Objective: To properly store the compound to ensure maximum stability and shelf-life.

Methodology:

  • Environment: Perform this procedure in a low-humidity environment, preferably inside a glove box or on a bench with a steady stream of inert gas (Argon or Nitrogen).

  • Equilibration: Before opening, allow the main container of the compound to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh the desired amounts of the compound into smaller, tared amber glass vials suitable for single or short-term use.

  • Inerting: Backfill each vial with Argon or Nitrogen, then quickly and tightly seal the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture.

  • Storage: Place the newly created aliquots and the main stock container back into refrigerated storage at 2-8°C .

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a stock solution for routine use while minimizing degradation.

Causality: Preparing a stock solution prevents the need to repeatedly open and weigh the solid starting material, which reduces the risk of moisture contamination over time.

Methodology:

  • Solvent Selection: Choose a dry, aprotic solvent in which the compound is soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)). Ensure the solvent is from a fresh, sealed bottle or has been appropriately dried.

  • Dissolution: Weigh the required amount of this compound and dissolve it in the chosen anhydrous solvent to the desired concentration.

  • Storage: Store the stock solution in a tightly sealed vial with a septum cap for easy access via syringe. Store the solution at 2-8°C. For extended storage (weeks), storage at -20°C is preferable, but ensure you check the compound's solubility at that temperature to prevent it from crashing out.

  • Usage: When using the stock solution, allow it to warm to room temperature before opening to prevent condensation. Use a dry syringe and needle to withdraw the required volume under an inert atmosphere.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Avoiding common pitfalls in the scale-up of "N-Boc-3-cyano-4-oxopiperidine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Boc-3-cyano-4-oxopiperidine

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-Boc-3-cyano-4-oxopiperidine. This valuable building block is a key intermediate in the development of a wide range of pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common pitfalls encountered during its preparation. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and scalable success.

Overview of the Primary Synthetic Route

The most prevalent and direct method for synthesizing N-Boc-3-cyano-4-oxopiperidine involves the α-cyanation of N-Boc-4-piperidone. This reaction typically employs a cyanating agent and a base to introduce a nitrile group at the C-3 position of the piperidone ring. While other multi-step routes exist, starting from precursors like 3-hydroxypiperidine, the direct cyanation approach is often favored for its atom economy.[1][2]

Synthetic_Pathway A N-Boc-4-piperidone B N-Boc-3-cyano-4-oxopiperidine A->B Cyanating Agent (e.g., TMSCN, NaCN) Base, Solvent

Caption: Primary synthetic route to N-Boc-3-cyano-4-oxopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the α-cyanation of N-Boc-4-piperidone?

A1: The three most critical parameters are:

  • Temperature: The reaction is often exothermic. Poor temperature control can lead to the formation of side products and degradation. Maintaining a consistent, low temperature (e.g., 0 °C to room temperature, depending on the specific reagents) is crucial for selectivity.

  • Stoichiometry: Precise control over the molar equivalents of the cyanating agent and base is vital. An excess of the cyanating agent can lead to dicyanation or other side reactions, while insufficient amounts will result in low conversion.

  • Moisture Control: The reaction should be conducted under anhydrous conditions. Water can react with many cyanating agents and bases, reducing their effectiveness and potentially leading to undesirable byproducts.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of the starting material (N-Boc-4-piperidone) and the formation of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics, especially during process development for scale-up.

Q3: What are the primary safety concerns when working with cyanating agents?

A3: The primary hazard is the potential for generating highly toxic hydrogen cyanide (HCN) gas. This can occur if the cyanating agent (e.g., sodium cyanide, potassium cyanide, or even trimethylsilyl cyanide) comes into contact with acids.[]

  • Always handle solid cyanide salts in a well-ventilated fume hood.

  • Never add acid to a reaction mixture or waste containing cyanide salts until the cyanide has been properly quenched (e.g., with an oxidizing agent like bleach or hydrogen peroxide in an alkaline solution).

  • Ensure appropriate personal protective equipment (PPE), including gloves and safety glasses, is worn at all times.[4]

Q4: What is the typical stability and recommended storage for N-Boc-3-cyano-4-oxopiperidine?

A4: The product is generally stable under recommended storage conditions.[4] It should be stored in a tightly closed container in a dry, well-ventilated place, often at refrigerated temperatures (2-8°C) to minimize long-term degradation.[5] It should be kept away from strong oxidizing agents and strong acids.[4]

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues that may arise during the synthesis and scale-up.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low or No Yield Start->LowYield Byproducts Significant Byproducts Start->Byproducts Purification Purification Issues Start->Purification CheckSM Verify Starting Material Quality LowYield->CheckSM CheckStoich Verify Stoichiometry & Addition Rate Byproducts->CheckStoich CheckWorkup Analyze Work-up & Extraction pH Purification->CheckWorkup CheckReagents Assess Reagent Activity & Purity CheckSM->CheckReagents CheckConditions Optimize Reaction Conditions (T, t, conc.) CheckReagents->CheckConditions CheckConditions->CheckWorkup CheckStoich->CheckConditions ChooseMethod Select Appropriate Purification Method CheckWorkup->ChooseMethod

Sources

Technical Support Center: Characterization of Impurities in Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS 914988-10-6). This document is designed for researchers, analytical chemists, and process development professionals who work with this critical pharmaceutical intermediate.[1][2] Here, we provide in-depth troubleshooting advice and detailed protocols to help you identify, characterize, and resolve issues related to impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and analysis of this compound.

Q1: What are the basic physical and chemical properties of high-purity this compound?

High-purity this compound is typically a white to off-white solid.[3] Key properties are summarized below.

PropertyValueSource
CAS Number 914988-10-6PubChem[4]
Molecular Formula C₁₁H₁₆N₂O₃PubChem[4]
Molecular Weight 224.26 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Typical Appearance White SolidChemicalBook[3]

Q2: What are the recommended storage and handling conditions for this compound?

To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration is recommended. Due to its potential for irritation, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Q3: My compound has a yellowish tint. Does this indicate degradation or significant impurity?

A slight yellowish tint can sometimes be observed and may not necessarily indicate significant degradation. It could be due to trace amounts of oxidized impurities or residual solvents from synthesis. However, a distinct color change warrants further investigation. We recommend running a purity check via HPLC-UV and comparing the chromatogram to a reference standard or a previously established batch profile.

Part 2: Troubleshooting Guide for Impurity Analysis

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

Symptom: You observe one or more unexpected peaks in your HPLC chromatogram that are not present in the reference standard.

Causality: Unexpected peaks typically originate from three sources:

  • Synthesis-Related Impurities: Byproducts or unreacted starting materials from the manufacturing process. The common synthesis involves a Dieckmann condensation of ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propionate using a strong base like sodium hydride.[3]

  • Degradation Products: The compound may degrade under improper storage conditions (e.g., exposure to heat, light, or moisture) or during analysis.

  • System Contamination: Contaminants from the solvent, sample vial, or HPLC system itself.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Identification cluster_2 Phase 3: Resolution A Unexpected Peak(s) in HPLC-UV B 1. Run Blank Gradient (Solvent Only) A->B Is it contamination? C 2. Re-prepare Sample with Fresh Solvents B->C If peaks persist D 3. Analyze by LC-MS to Determine Mass C->D If peaks are real E 4. Compare Mass to Potential Impurities D->E Obtain m/z F 5. (Optional) High-Resolution MS for Elemental Formula E->F Ambiguous identity H Source Identified: Synthesis Impurity E->H Match Found I Source Identified: Degradation E->I Match Found G 6. (Optional) NMR Spectroscopy for Structural Confirmation F->G Structure needed J Action: Review Synthesis & Purification Steps H->J K Action: Re-evaluate Storage & Handling Conditions I->K

Caption: Workflow for identifying unknown HPLC peaks.

Recommended Actions:

  • Verify System Cleanliness: First, run a blank gradient (injecting only your mobile phase) to rule out system contamination. If peaks appear, clean the HPLC system.

  • Mass Spectrometry (LC-MS) Analysis: The most crucial step is to determine the mass of the impurity. Use an LC-MS system to get the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight, which is a key identifier.

  • Consult Impurity Profile: Compare the measured molecular weight with the theoretical masses of potential synthesis-related impurities (see Table 2).

  • Forced Degradation Study: To confirm if an impurity is a degradant, subject a pure sample to stress conditions (e.g., heat, acid, base, oxidation). Analyze the stressed sample by HPLC to see if the peak of interest increases in area.

Issue 2: Inconsistent Results from NMR Spectroscopy

Symptom: The ¹H NMR spectrum shows broadened peaks, unexpected signals, or incorrect integration values.

Causality: this compound exists in solution as a mixture of tautomers (keto-enol forms) and potentially diastereomers due to the chiral center at the C3 position. This equilibrium can be sensitive to the solvent, temperature, and pH.

Recommended Actions:

  • Use a Protic Solvent: Switching from a non-protic solvent (like CDCl₃) to a protic one (like DMSO-d₆ or D₂O) can sometimes simplify the spectrum by promoting rapid exchange of acidic protons, leading to sharper signals. A published spectrum in DMSO-d₆ shows characteristic peaks that can be used for comparison.[3]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm the presence of conformational isomers or tautomers. If dynamic exchange is occurring, peaks may sharpen or coalesce at higher temperatures.

  • Check for Water: Ensure your NMR solvent is anhydrous. The presence of water can catalyze hydrolysis of the Boc-protecting group or the cyano group, leading to new species in the solution.

Part 3: Standardized Protocols & Data

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for assessing the purity of your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Rationale: A C18 column provides good retention for this moderately polar molecule. The formic acid modifier helps to produce sharp peak shapes by controlling the ionization state of any acidic or basic functional groups. A gradient elution is necessary to separate impurities with a wide range of polarities.

Table 2: Potential Synthesis-Related Impurities

The following table lists impurities that could arise from the synthesis described by ChemicalBook, which involves a Dieckmann condensation.[3]

Impurity IDStructure / NameMolecular Weight ( g/mol )Likely OriginKey Analytical Feature (LC-MS)
IMP-01 Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate270.33Unreacted Starting Material[M+H]⁺ at m/z 271.2
IMP-02 3-Cyano-4-oxopiperidine124.14Loss of Boc group (hydrolysis)[M+H]⁺ at m/z 125.1
IMP-03 tert-Butyl 4-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate225.27Isomerization/Reduction Byproduct[M+H]⁺ at m/z 226.2
IMP-04 Dimerization Product448.52Self-condensation side reaction[M+H]⁺ at m/z 449.4

References

  • This compound . MySkinRecipes. Available at: [Link]

  • This compound PubChem Entry . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate . ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-Boc-3-cyano-4-oxopiperidine: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 4, 2026 – N-Boc-3-cyano-4-oxopiperidine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of therapeutic agents, including Janus kinase (JAK) inhibitors and other targeted therapies. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic methodologies for N-Boc-3-cyano-4-oxopiperidine, offering an in-depth look at the underlying chemical principles, procedural details, and a data-driven comparison to aid in methodological selection.

Introduction to a Versatile Scaffold

The N-Boc-3-cyano-4-oxopiperidine scaffold incorporates several key features that make it a valuable synthon. The piperidine ring is a common motif in pharmaceuticals, often imparting favorable pharmacokinetic properties. The N-Boc protecting group allows for controlled manipulation of the piperidine nitrogen, while the β-ketonitrile functionality provides a versatile handle for a variety of chemical transformations, including the formation of pyrazole, pyrimidine, and other heterocyclic systems.

This guide will focus on two prominent synthetic strategies for the construction of N-Boc-3-cyano-4-oxopiperidine:

  • Route 1: The Enamine Intermediate Approach starting from N-Boc-4-piperidone.

  • Route 2: The Thorpe-Ziegler Cyclization Approach commencing with an acyclic dinitrile precursor.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Route 1: The Enamine Intermediate Approach: A Stepwise Functionalization

This widely employed method commences with the readily available and commercially accessible N-Boc-4-piperidone.[1] The synthesis proceeds in two key steps: the formation of a vinylogous amide (enamine) intermediate, followed by the introduction of the nitrile group.

Step 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

The initial step involves the reaction of N-Boc-4-piperidone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a condensation that extends the carbon framework at the C3 position, creating a reactive enamine intermediate. The choice of DMF-DMA is strategic; it serves as both a reactant and a dehydrating agent, driving the reaction to completion.

Route_1_Step_1 start N-Boc-4-piperidone intermediate 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine start->intermediate DMF, 80°C reagent1 DMF-DMA

Caption: Step 1 of the Enamine Intermediate Approach.

Step 2: Conversion to N-Boc-3-cyano-4-oxopiperidine

The vinylogous amide intermediate is then converted to the target β-ketonitrile. This transformation is typically achieved by reaction with a cyanide source, such as sodium cyanide or potassium cyanide. The mechanism involves the displacement of the dimethylamino group by the cyanide nucleophile, followed by tautomerization to the more stable keto form. The selection of the cyanide reagent and reaction conditions is critical to ensure high yields and minimize potential side reactions.

Route_1_Step_2 intermediate 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine product N-Boc-3-cyano-4-oxopiperidine intermediate->product Solvent, Heat reagent2 NaCN or KCN

Caption: Step 2 of the Enamine Intermediate Approach.

Experimental Protocol for Route 1

Step 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

  • To a solution of N-Boc-4-piperidone (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1-1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess DMF-DMA.

  • The resulting crude product, 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine, is often of sufficient purity to be used in the next step without further purification. A reported yield for this step is quantitative.[1]

Step 2: Synthesis of N-Boc-3-cyano-4-oxopiperidine

  • Dissolve the crude 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add an aqueous solution of sodium cyanide or potassium cyanide (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1M HCl) to a neutral pH. Caution: Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-cyano-4-oxopiperidine.

Route 2: The Thorpe-Ziegler Cyclization: A Convergent Approach

This alternative strategy relies on an intramolecular condensation of a dinitrile precursor, a classic reaction in organic synthesis known as the Thorpe-Ziegler cyclization. This approach is convergent, building the core heterocyclic ring in a single key step.

Step 1: Synthesis of the Dinitrile Precursor

The synthesis of the acyclic precursor, N-Boc-bis(2-cyanoethyl)amine, can be achieved through the cyanoethylation of a suitable amine. A plausible approach involves the protection of bis(2-cyanoethyl)amine with a Boc group. The synthesis of bis(2-cyanoethyl)amine itself is well-established and involves the reaction of ammonia with acrylonitrile.

Step 2: Intramolecular Cyclization and Hydrolysis

The key step in this route is the base-catalyzed intramolecular cyclization of N-Boc-bis(2-cyanoethyl)amine. Strong, non-nucleophilic bases such as sodium amide or lithium diisopropylamide (LDA) are typically employed to deprotonate the α-carbon of one nitrile group, which then attacks the carbon of the second nitrile group intramolecularly. This forms a cyclic enamine intermediate, 3-amino-4-cyano-1-Boc-1,2,5,6-tetrahydropyridine. Subsequent acidic hydrolysis of the enamine furnishes the desired β-ketonitrile, N-Boc-3-cyano-4-oxopiperidine.

Route_2 start N-Boc-bis(2-cyanoethyl)amine intermediate Cyclic Enamine Intermediate start->intermediate Thorpe-Ziegler Cyclization reagent1 Strong Base (e.g., NaNH2) product N-Boc-3-cyano-4-oxopiperidine intermediate->product Hydrolysis reagent2 Acidic Hydrolysis (H3O+)

Sources

A Comparative Guide to the Synthetic Routes of 3-Cyanopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 3-cyanopiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, saturated heterocyclic structure, coupled with the versatile cyano group—a precursor to amines, carboxylic acids, and other functionalities—makes it a highly sought-after building block in drug discovery. This guide provides a comparative analysis of the most prevalent synthetic strategies to access 3-cyanopiperidine derivatives, offering insights into the rationale behind methodological choices, and presenting supporting experimental data to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the 3-Cyanopiperidine Moiety

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs. The introduction of a cyano group at the 3-position provides a strategic handle for further molecular elaboration, enabling the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The development of efficient, scalable, and stereocontrolled syntheses of 3-cyanopiperidine derivatives is therefore a critical endeavor in pharmaceutical research and development.

Comparative Analysis of Synthetic Routes

This guide will explore and compare four principal synthetic strategies for the preparation of 3-cyanopiperidine derivatives:

  • Route 1: Catalytic Hydrogenation of 3-Cyanopyridine (Nicotinonitrile)

  • Route 2: Synthesis from Piperidin-3-one Derivatives

  • Route 3: Asymmetric Synthesis via Rhodium-Catalyzed Carbometalation

  • Route 4: Chemoenzymatic Synthesis from L-Glutamic Acid (for chiral 3-substituted piperidines)

Route 1: Catalytic Hydrogenation of 3-Cyanopyridine

This is arguably the most direct and classical approach, leveraging the readily available and inexpensive starting material, 3-cyanopyridine (nicotinonitrile). The core of this strategy is the reduction of the pyridine ring to a piperidine.

Mechanism: The catalytic hydrogenation of the pyridine ring typically proceeds via a series of hydride transfers from the catalyst surface to the aromatic ring. The choice of catalyst and reaction conditions is crucial to achieve complete saturation of the pyridine ring without reducing the nitrile functionality.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation

  • Preparation: A solution of 3-cyanopyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is prepared in a high-pressure autoclave.

  • Catalyst Addition: A heterogeneous catalyst, such as Rh/Al2O3, Ru/C, or PtO2 (typically 1-5 mol%), is carefully added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (ranging from room temperature to 100 °C) for several hours (typically 12-48 h).

  • Work-up: Upon completion, the autoclave is cooled and depressurized. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude 3-cyanopiperidine, which can be further purified by distillation or crystallization of a salt.

Causality of Experimental Choices:

  • Catalyst: Rhodium and Ruthenium catalysts are often favored for their high activity in hydrogenating aromatic rings under milder conditions compared to Platinum or Palladium, which can sometimes lead to over-reduction or de-cyanation.

  • Solvent: Protic solvents like methanol or ethanol are commonly used to solubilize the starting material and the product. Acetic acid can be employed to enhance the rate of hydrogenation by protonating the pyridine nitrogen, making the ring more susceptible to reduction.

  • Pressure and Temperature: High hydrogen pressure is necessary to overcome the aromaticity of the pyridine ring. The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Route 2: Synthesis from Piperidin-3-one Derivatives

This approach builds the desired functionality onto a pre-existing piperidine ring, offering a versatile platform for introducing diversity. The key transformation is the conversion of a ketone to a cyanohydrin followed by reduction, or a direct reductive cyanation.

Mechanism: The synthesis from N-Boc-3-piperidone typically involves the formation of a cyanohydrin intermediate by the nucleophilic addition of a cyanide source (e.g., TMSCN) to the ketone. This is followed by the reduction of the hydroxyl group.

Experimental Protocol: Two-Step Synthesis from N-Boc-3-piperidone

  • Cyanohydrin Formation: To a solution of N-Boc-3-piperidone (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., ZnI2) are added. The reaction is stirred at room temperature until complete conversion of the starting material.

  • Reductive Deoxygenation: The crude cyanohydrin is then subjected to a reductive deoxygenation of the tertiary alcohol. This can be achieved through various methods, such as treatment with trifluoroacetic anhydride followed by reduction with a silane.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices:

  • Protecting Group: The N-Boc group is widely used due to its stability under a range of reaction conditions and its ease of removal under acidic conditions.

  • Cyanide Source: TMSCN is a less hazardous alternative to HCN gas and is highly effective for the formation of cyanohydrins from ketones.

  • Reduction Method: The choice of reducing agent for the cyanohydrin is critical to avoid reduction of the nitrile group.

Route 3: Asymmetric Synthesis via Rhodium-Catalyzed Carbometalation

For applications requiring enantiomerically pure 3-substituted piperidines, asymmetric catalysis provides an elegant and efficient solution. This route involves a three-step process starting from pyridine.[1][2][3][4]

Workflow Diagram:

G cluster_0 Route 3: Asymmetric Synthesis Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction (NaBH4, Phenyl Chloroformate) Tetrahydropyridine 3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (Aryl Boronic Acid, Chiral Ligand) Piperidine Enantioenriched 3-Arylpiperidine Tetrahydropyridine->Piperidine Reduction (e.g., H2, Pd/C)

Caption: Workflow for the asymmetric synthesis of 3-arylpiperidines.

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [5]

  • Catalyst Preparation: In a glovebox, [Rh(cod)OH]2 (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%) are added to a vial. Toluene, THP, H2O, and aqueous CsOH are added, and the mixture is stirred at 70 °C.

  • Reaction Setup: After 10 minutes, the aryl boronic acid (3.0 eq) and phenyl pyridine-1(2H)-carboxylate (1.0 eq) are added. The reaction is stirred at 70 °C for 20 hours.

  • Work-up and Purification: The reaction mixture is cooled, diluted with diethyl ether, and passed through a silica gel plug. The solvent is removed in vacuo, and the product is purified by flash chromatography.

Causality of Experimental Choices:

  • Rhodium Catalyst and Chiral Ligand: The combination of a rhodium precursor and a chiral bisphosphine ligand is crucial for achieving high enantioselectivity in the asymmetric carbometalation step. The choice of ligand can be tuned to optimize the stereochemical outcome.

  • Base: An aqueous base like CsOH is critical for the transmetalation step in the catalytic cycle.[4]

  • Boronic Acid: Aryl boronic acids are used as the source of the 3-substituent, and this method shows good tolerance for a variety of functional groups on the aromatic ring.

Route 4: Chemoenzymatic Synthesis from L-Glutamic Acid

This multi-step approach leverages a readily available chiral starting material, L-glutamic acid, to construct enantiomerically pure 3-substituted piperidines, particularly 3-aminopiperidine derivatives.[6][7]

Synthetic Pathway:

G cluster_1 Route 4: Chemoenzymatic Synthesis GlutamicAcid L-Glutamic Acid Diester Dimethyl Ester GlutamicAcid->Diester Esterification (MeOH, SOCl2) N_Boc_Diester N-Boc Protected Diester Diester->N_Boc_Diester N-Boc Protection ((Boc)2O, Et3N, DMAP) Diol Diol N_Boc_Diester->Diol Reduction (NaBH4) Ditosylate Ditosylate Diol->Ditosylate Tosylation (TsCl, Et3N, DMAP) Piperidine 3-(N-Boc-amino)piperidine Ditosylate->Piperidine Cyclization with Amine (e.g., Benzylamine) followed by Debenzylation

Caption: Multi-step synthesis of 3-(N-Boc-amino)piperidine from L-glutamic acid.

Experimental Protocol: Key Steps [6]

  • N-Boc Protection of Diester: To a solution of the dimethyl ester of L-glutamic acid in CH2Cl2 at 0°C, triethylamine, (Boc)2O, and a catalytic amount of DMAP are added. The reaction is stirred at room temperature for 6 hours. The yield is typically high (e.g., 92%).

  • Reduction to Diol: To a solution of the N-Boc protected diester in methanol, sodium borohydride is added portion-wise at room temperature. The reaction is stirred for 2 hours. The yield after purification is typically good (e.g., 76%).

  • Cyclization: The diol is converted to the ditosylate, which is then cyclized by reaction with a primary amine to form the piperidine ring.

Causality of Experimental Choices:

  • Chiral Pool Starting Material: L-glutamic acid provides a cost-effective and enantiomerically pure starting point for the synthesis.

  • Stepwise Functional Group Manipulation: The multi-step sequence allows for precise control over the stereochemistry and functional group transformations.

  • Protecting Groups: The use of the Boc protecting group for the amine and the conversion of the hydroxyl groups to tosylates are standard and reliable transformations in organic synthesis.

Performance Comparison

FeatureRoute 1: Catalytic HydrogenationRoute 2: From Piperidin-3-oneRoute 3: Asymmetric SynthesisRoute 4: From L-Glutamic Acid
Starting Material 3-CyanopyridinePiperidin-3-one derivativesPyridineL-Glutamic Acid
Number of Steps 12-335-6
Typical Yield 70-90%60-80%60-85% (overall)44-55% (overall)
Stereocontrol Racemic (unless chiral catalyst used)Racemic (unless chiral starting material or resolution is used)High enantioselectivity (up to 99% ee)[1]High enantioselectivity (from chiral pool)
Scalability HighModerate to HighModerateModerate
Key Advantages Direct, high-yielding, cost-effective for racemic productVersatile for introducing diversityExcellent stereocontrolAccess to enantiomerically pure products from a cheap chiral source
Key Disadvantages High pressure, potential for over-reductionMulti-step for the desired productRequires expensive catalyst and ligandsLong synthetic sequence, lower overall yield

Conclusion

The choice of synthetic route to 3-cyanopiperidine derivatives is highly dependent on the specific requirements of the target molecule, including the need for stereochemical purity, the desired scale of the synthesis, and cost considerations.

  • For the large-scale, cost-effective production of racemic 3-cyanopiperidine, the catalytic hydrogenation of 3-cyanopyridine remains the most attractive option.

  • When versatility and the ability to introduce a variety of substituents are paramount, synthesis from piperidin-3-one derivatives offers a flexible platform.

  • For the synthesis of enantiomerically enriched 3-substituted piperidines, particularly aryl-substituted derivatives, the Rhodium-catalyzed asymmetric carbometalation is a state-of-the-art method providing excellent stereocontrol.

  • The chemoenzymatic route from L-glutamic acid presents a valuable strategy for accessing enantiopure 3-aminopiperidine and related derivatives, leveraging a readily available chiral building block.

Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy that aligns with their project goals and resource availability.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Synfacts Contributors. (2023). Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. Synfacts, 19(08), 855. [Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 634-640. [Link]

  • Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2025). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 23(3), 649-653. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of synthetic intermediates are paramount. This guide provides an in-depth spectroscopic analysis and validation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a versatile building block in medicinal chemistry.[1] We will explore its characteristic spectral features and compare them with relevant alternatives, offering experimental insights to ensure the integrity of this crucial reagent in your research endeavors.

The Critical Role of Spectroscopic Validation

In the synthesis of complex pharmaceutical compounds, the quality of each building block directly impacts the success of subsequent reactions and the purity of the final active pharmaceutical ingredient (API). This compound, with its multiple functional groups, presents a unique set of spectroscopic identifiers. A thorough validation process not only confirms the compound's identity but also provides insights into its purity and potential isomeric forms, such as the presence of keto-enol tautomers. This rigorous approach is fundamental to good laboratory practice (GLP) and ensures the reliability and reproducibility of experimental data.

Molecular Structure and Spectroscopic Expectations

The structure of this compound (Molecular Formula: C₁₁H₁₆N₂O₃, Molecular Weight: 224.26 g/mol ) incorporates several key functional groups that give rise to distinct spectroscopic signals.[2]

dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=42609283&t=l", imagescale=true, labelloc=b, label="this compound"]; A [pos="0,0!"]; } Caption: Molecular Structure of this compound.

Our analysis will focus on four primary spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

In-Depth Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential to confirm the structure and purity of this compound. Below is a detailed breakdown of the expected and observed spectral data.

¹H NMR Spectroscopy: Evidence of Tautomerism

The ¹H NMR spectrum of this compound can be particularly informative. In a solution of deuterated dimethyl sulfoxide (DMSO-d₆), the compound predominantly exists in its enol form, a crucial observation for understanding its reactivity.

Observed ¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.87s1HEnolic -OH
3.89s2HCH₂ adjacent to nitrogen
3.46t, J=5.8 Hz2HCH₂ adjacent to nitrogen
2.28t, J=5.8 Hz2HCH₂ adjacent to the double bond

The singlet at 10.87 ppm is characteristic of an enolic proton, indicating a significant presence of the tautomer. The remaining signals correspond to the protons on the piperidine ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a fingerprint of the carbon framework of the molecule. Based on typical chemical shift values, the following assignments are expected for the keto form.[3][4][5][6][7]

Expected ¹³C NMR Data:

Chemical Shift (ppm)Carbon Assignment
~200-210C=O (Ketone)
~170C=O (Carbamate)
~118-C≡N (Nitrile)
~80Quaternary Carbon of t-butyl group
~40-60Piperidine ring carbons
~28Methyl carbons of t-butyl group
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in the molecule.[8][9][10][11]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~2240-C≡N (Nitrile) stretch
~1720-1740C=O (Ketone) stretch
~1680-1700C=O (Carbamate) stretch
~2850-3000C-H (Aliphatic) stretch

The presence of a sharp, medium-intensity peak around 2240 cm⁻¹ is a clear indicator of the nitrile group. The two distinct carbonyl absorptions for the ketone and the carbamate are also key diagnostic features.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

m/zInterpretation
224[M]⁺, Molecular ion
168[M - C₄H₈]⁺, Loss of isobutylene from the t-butyl group
57[C₄H₉]⁺, tert-butyl cation

The observation of the molecular ion peak at m/z 224 confirms the molecular weight. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butoxycarbonyl (Boc) protecting group, a common fragmentation pathway for Boc-protected amines.[12][13]

Comparative Analysis with Alternative Reagents

The choice of a building block in a synthetic route depends on its reactivity, stability, and the specific functionalities required. Here, we compare this compound with several common alternatives.

dot graph "Comparison_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Comparison of the target compound with key alternatives.

Spectroscopic Comparison Table:

CompoundKey ¹H NMR FeaturesKey IR Features (cm⁻¹)Key Mass Spec Fragment
This compound Enolic OH (~10.9 ppm)~2240 (-C≡N)[M-56]⁺
N-Boc-4-piperidone[14][15][16][17][18][19]Absence of enolic OH and nitrile-adjacent protonsAbsence of -C≡N stretch[M-57]⁺
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate[20][21]Methyl group signalsAbsence of -C≡N stretch[M-56]⁺
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate[22]Ethyl group signalsAbsence of -C≡N stretch[M-56]⁺

The primary distinguishing feature of the target compound is the presence of the nitrile group, which is clearly identifiable in both IR and ¹³C NMR spectra. The tendency to form the enol tautomer, as seen in the ¹H NMR, is also a key characteristic that differentiates it from simple substituted piperidones.

Experimental Protocols for Spectroscopic Validation

To ensure accurate and reliable data, the following experimental protocols are recommended.

dot graph "Validation_Workflow" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Spectroscopic Validation.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength.

    • ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

    • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Liquid/Oil (Neat film): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Parameters:

    • Ionization Source: Electrospray Ionization (ESI) or Electron Impact (EI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mode: Positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The rigorous spectroscopic validation of this compound is a critical step in ensuring the quality and reliability of this important synthetic intermediate. Through a combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive structural confirmation can be achieved. The distinct spectral features of the nitrile group and the observation of keto-enol tautomerism provide a unique fingerprint for this molecule. By comparing its spectroscopic data with that of relevant alternatives, researchers can make informed decisions about its suitability for their specific synthetic applications, ultimately contributing to the integrity and success of their drug discovery and development programs.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. (2020). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. (n.d.). AWS. Retrieved from [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-cyano-3-oxopiperidine-1-carboxylate (C11H16N2O3). Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry.[1][2][3][4] This six-membered nitrogen-containing heterocycle is a prevalent feature in a multitude of FDA-approved drugs, owing to its ability to confer favorable pharmacokinetic properties such as enhanced solubility, improved metabolic stability, and potent receptor binding affinity.[1][5][6] The strategic selection of functionalized piperidine building blocks is therefore a critical decision in the design and synthesis of novel therapeutics.

This guide provides an in-depth comparative analysis of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate against other commercially available piperidine building blocks. We will delve into the nuances of their reactivity, supported by experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your synthetic campaigns.

The Spotlight: this compound

This compound (CAS 914988-10-6) is a versatile building block that offers a unique combination of functionalities.[7][8][9][10] The presence of the electron-withdrawing cyano group at the 3-position significantly influences the reactivity of the adjacent ketone at the 4-position, making it a valuable intermediate for the synthesis of kinase inhibitors and other biologically active molecules.[11]

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is a key feature, rendering the amine unreactive under a wide range of conditions, thus allowing for selective transformations at other positions on the piperidine ring. This protecting group can be readily removed under mild acidic conditions, a crucial feature in multi-step syntheses.[12]

Comparative Analysis with Alternative Piperidine Building Blocks

The choice of a piperidine building block is dictated by the desired substitution pattern and the intended synthetic transformations. Here, we compare this compound with other widely used piperidine building blocks.

N-Boc-4-piperidone

N-Boc-4-piperidone (CAS 79099-07-3) is arguably one of the most common piperidine building blocks.[12][13][14][15] Its symmetrical structure and the presence of a single ketone functionality make it an ideal starting material for a variety of transformations.

  • Reactivity: The ketone in N-Boc-4-piperidone readily undergoes nucleophilic addition and reductive amination.[14][16]

  • Applications: It is a cornerstone in the synthesis of numerous pharmaceutical agents, including fentanyl and its analogues, where the ketone is converted to a 4-amino or 4-hydroxypiperidine moiety.[14]

In comparison to this compound, N-Boc-4-piperidone lacks the activating and directing influence of the 3-cyano group. This makes the latter more suitable for reactions where enhanced electrophilicity of the C4-ketone is desired or when further elaboration at the C3-position is planned.

4-Cyano-4-phenylpiperidine

4-Cyano-4-phenylpiperidine (CAS 51304-58-6) introduces both a cyano and a phenyl group at the 4-position. This building block is frequently used in the synthesis of opioid analgesics and other CNS-active compounds.[17][18]

  • Reactivity: The primary amine allows for direct N-alkylation or acylation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Applications: It serves as a key precursor for the synthesis of CCR5 antagonists and various neurotransmitter transporter inhibitors.

Unlike this compound, 4-cyano-4-phenylpiperidine lacks the versatile ketone functionality and the Boc protecting group, making it more suitable for late-stage diversification at the nitrogen atom.

Ethyl 1-Boc-4-oxopiperidine-3-carboxylate

Ethyl 1-Boc-4-oxopiperidine-3-carboxylate (a β-ketoester) presents another interesting alternative.[19][20][21]

  • Reactivity: The presence of the ester at the 3-position allows for a different set of chemical transformations compared to the cyano group. The acidic α-proton at the 3-position can be readily deprotonated, enabling a variety of alkylation and acylation reactions.

  • Applications: This building block is valuable for constructing more complex heterocyclic systems fused to the piperidine ring.

The choice between the 3-cyano and the 3-ethoxycarbonyl analogue depends on the desired final functionality. The cyano group can be converted into amides, amines, or tetrazoles, while the ester is a precursor for carboxylic acids, amides, or can be used in Claisen condensations.

Data at a Glance: A Comparative Table of Piperidine Building Blocks

Building BlockKey Functional GroupsKey ReactionsCommon Applications
This compound 3-cyano, 4-oxo, N-BocNucleophilic addition to ketone, reactions involving the cyano groupKinase inhibitors, complex heterocycles[11]
N-Boc-4-piperidone 4-oxo, N-BocReductive amination, Wittig reaction, Grignard addition4-substituted piperidines, fentanyl analogues[12][14]
4-Cyano-4-phenylpiperidine 4-cyano, 4-phenyl, secondary amineN-alkylation, cyano group transformationsOpioid analgesics, CCR5 antagonists[17][18]
Ethyl 1-Boc-4-oxopiperidine-3-carboxylate 3-ethoxycarbonyl, 4-oxo, N-BocAlkylation at C3, Knoevenagel condensationFused heterocyclic systems[19]
Ethyl 1-Boc-piperidine-4-carboxylate 4-ethoxycarbonyl, N-BocEster hydrolysis, amide coupling, reduction to alcohol4-substituted piperidines with carboxylic acid or alcohol functionality[22]

Experimental Protocols

To provide a practical context, we present a representative experimental protocol for a reaction involving our featured building block.

Synthesis of a Spiro-oxindole Piperidine Derivative

This protocol illustrates the utility of this compound in a multicomponent reaction to generate a complex, spirocyclic scaffold of medicinal interest.

Reaction Scheme:

G cluster_product Product A Isatin D Spiro-oxindole piperidine A->D Base, Solvent Heat B Malononitrile B->D C This compound C->D

A representative multicomponent reaction.

Procedure:

  • To a solution of isatin (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add this compound (1 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired spiro-oxindole piperidine derivative.

Expected Outcome: This reaction typically proceeds in good to excellent yields, demonstrating the efficiency of using this compound to rapidly build molecular complexity.

Strategic Selection of Piperidine Building Blocks: A Decision-Making Framework

The following flowchart provides a simplified decision-making process for selecting a suitable piperidine building block based on the desired final product.

G A Desired Final Compound? B 4-Substituted Piperidine A->B C 3,4-Disubstituted Piperidine A->C D Fused Heterocycle A->D E Simple amine or alcohol at C4? B->E F Need for cyano or phenyl at C4? B->F G Need for activated ketone and cyano group? C->G H Need for β-ketoester functionality? D->H I Use N-Boc-4-piperidone E->I J Use 4-Cyano-4-phenylpiperidine F->J K Use this compound G->K L Use Ethyl 1-Boc-4-oxopiperidine-3-carboxylate H->L

A decision tree for piperidine building block selection.

Conclusion

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a Boc-protected nitrogen, a reactive ketone, and an activating cyano group opens up a wide array of synthetic possibilities for the construction of complex and biologically relevant molecules. While other piperidine building blocks each have their own merits, the specific substitution pattern of this compound makes it particularly well-suited for the synthesis of compounds with a 3,4-disubstitution pattern, a common motif in many kinase inhibitors and other targeted therapies. A thorough understanding of the comparative reactivity and applications of these building blocks is paramount for the efficient and successful execution of drug discovery programs.

References

  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Benchchem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Chemicalbook. (n.d.). 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 914988-10-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • Sigma-Aldrich. (n.d.). 4-Cyano-4-phenylpiperidine 96 51304-58-6.
  • ChemicalBook. (n.d.). What is N-(tert-Butoxycarbonyl)-4-piperidone?.
  • MySkinRecipes. (n.d.). This compound.
  • Chemicalbook. (n.d.). (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | 2212021-56-0.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • RSC Publishing - The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • Sigma-Aldrich. (n.d.). 4-Cyano-4-phenylpiperidine 96 51304-58-6.
  • Sigma-Aldrich. (n.d.). 4-Cyano-4-phenylpiperidine 96 51304-58-6.
  • iChemical. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4.
  • Benchchem. (n.d.). 1-Boc-4-piperidone | 79099-07-3.
  • ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
  • CymitQuimica. (n.d.). Ethyl 1-N-Boc-3-oxopiperidine-4-carboxylate.
  • PubChem. (n.d.). This compound | C11H16N2O3.
  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3.
  • Fisher Scientific. (n.d.). Ethyl 1-Boc-3-oxopiperidine-4-carboxylate, 97%, Thermo Scientific Chemicals.
  • Sigma-Aldrich. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4.
  • PubMed. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study.
  • CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:914988-10-6.
  • BLDpharm. (n.d.). 914988-10-6|this compound.
  • Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • PubChem. (n.d.). (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate | C12H18N2O3.
  • PubMed. (n.d.). Synthesis and pharmacological evaluation of some 8-cyanopyrido[3', 2':4,5]thieno[3,2-d]triazine derivatives as inhibitors of nitric oxide and eicosanoid biosynthesis.
  • PubMed Central. (2024). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of N-Boc-3-cyano-4-oxopiperidine by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like N-Boc-3-cyano-4-oxopiperidine is a non-negotiable cornerstone of quality control. The presence of even trace impurities can have a profound impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity determination of this critical building block. As your Senior Application Scientist, I will not only present protocols but also elucidate the scientific rationale behind the methodological choices, empowering you to make informed decisions for your analytical workflows.

The Central Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality (RP-HPLC), stands as the workhorse for purity analysis in the pharmaceutical industry.[1] Its wide applicability to a vast range of organic molecules, coupled with its robustness and precision, makes it an indispensable tool.[2][3] For a molecule like N-Boc-3-cyano-4-oxopiperidine, which possesses moderate polarity and a UV-absorbing chromophore (the ketone group), RP-HPLC offers an excellent balance of resolution, sensitivity, and efficiency.

Proposed RP-HPLC Method for N-Boc-3-cyano-4-oxopiperidine

The following method is designed based on the physicochemical properties of the analyte and extensive experience with similar piperidine derivatives. The objective is to achieve a robust separation of the main component from potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Purity Analysis

  • Objective: To determine the purity of N-Boc-3-cyano-4-oxopiperidine and quantify its impurities by RP-HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-5 min: 20% B, 5-20 min: 20% to 85% B, 20-25 min: 85% B, 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-Boc-3-cyano-4-oxopiperidine sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Rationale for Method Parameters
  • Column: A C18 column is the gold standard for reversed-phase chromatography, offering excellent retention for a wide range of organic molecules.[1] The hydrophobic stationary phase will interact with the non-polar Boc group and the piperidine ring, while the polar cyano and keto groups will have an affinity for the mobile phase, allowing for a good separation based on the overall polarity of the molecule and its impurities.

  • Mobile Phase: A mixture of water and acetonitrile provides a good solvent system for reversed-phase chromatography. The addition of a small amount of phosphoric acid (0.1%) helps to protonate any residual silanols on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures a consistent pH for reproducible retention times.

  • Gradient Elution: A gradient is employed to ensure the elution of both more polar and less polar impurities within a reasonable timeframe. The initial low concentration of acetonitrile allows for the retention and separation of polar impurities, while the gradual increase in acetonitrile concentration facilitates the elution of the main component and any less polar impurities.

  • Detection Wavelength: The ketone functional group in N-Boc-3-cyano-4-oxopiperidine is expected to have a UV absorbance at a low wavelength, such as 210 nm. A Diode Array Detector (DAD) would be advantageous to screen for impurities that may have different UV maxima.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. These methods provide a more complete picture of a sample's purity by utilizing different separation or detection principles.

ParameterHPLC-UVGC-MSqNMRLC-MS
Principle Liquid-solid partitioningGas-solid partitioning & Mass-to-charge ratioNuclear magnetic resonanceLiquid-solid partitioning & Mass-to-charge ratio
Best For Routine purity, non-volatile impuritiesVolatile & thermally stable impuritiesAbsolute quantification without a specific standardImpurity identification & profiling
Sensitivity HighVery HighModerateVery High
Specificity ModerateHighHighVery High
Sample Prep Simple dissolutionMay require derivatizationSimple dissolutionSimple dissolution
Cost ModerateHighHighVery High
Limitations Co-eluting impurities, requires reference standardsNot suitable for non-volatile or thermally labile compoundsLower sensitivity for trace impuritiesIonization suppression, requires volatile mobile phases
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] For a compound like N-Boc-3-cyano-4-oxopiperidine, which has a relatively high boiling point, derivatization might be necessary to improve its volatility.

Experimental Protocol: GC-MS Purity Analysis

  • Objective: To identify and quantify volatile impurities in N-Boc-3-cyano-4-oxopiperidine.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

    • Injector: Split/splitless, 250 °C

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane. Derivatization with a silylating agent like BSTFA may be required.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[6][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[8][9]

Experimental Protocol: qNMR Purity Analysis

  • Objective: To determine the absolute purity of N-Boc-3-cyano-4-oxopiperidine.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6)

    • Internal Standard: A certified reference standard with known purity and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard.

  • Sample Preparation: Accurately weigh about 10-20 mg of the sample and 5-10 mg of the internal standard into a vial. Dissolve in a precise volume of the deuterated solvent and transfer to an NMR tube.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[10][11] It is the premier technique for impurity identification and structural elucidation.[12][13]

Experimental Protocol: LC-MS Impurity Profiling

  • Objective: To identify and characterize unknown impurities in N-Boc-3-cyano-4-oxopiperidine.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Similar to the HPLC method, but using volatile mobile phase modifiers like formic acid or ammonium formate instead of phosphoric acid.

  • MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis: Full scan for impurity detection and tandem MS (MS/MS) for structural fragmentation and identification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_sample N-Boc-3-cyano-4-oxopiperidine Sample cluster_methods Analytical Techniques cluster_outputs Primary Outputs sample Test Sample hplc HPLC-UV sample->hplc gcms GC-MS sample->gcms qnmr qNMR sample->qnmr lcms LC-MS sample->lcms purity Routine Purity & Quantification hplc->purity volatile Volatile Impurity Profile gcms->volatile absolute Absolute Purity qnmr->absolute identification Impurity Identification lcms->identification

Caption: Comparison of Analytical Techniques.

Self-Validating Systems and Scientific Integrity

To ensure the trustworthiness of any analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The validation process demonstrates that the method is fit for its intended purpose.

Key Validation Parameters (as per ICH Q2(R2)) [1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For our proposed HPLC method, this would involve spiking the sample with known potential impurities (e.g., starting materials from the synthesis) to ensure they are well-separated from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically demonstrated by analyzing a series of dilutions of the standard and plotting the detector response against concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously validating the chosen analytical method, we create a self-validating system where the results are demonstrably reliable and reproducible.

Conclusion

The purity analysis of N-Boc-3-cyano-4-oxopiperidine is a critical step in ensuring the quality of pharmaceuticals. While RP-HPLC provides a robust and reliable method for routine purity assessment, a comprehensive understanding of the impurity profile is best achieved through the judicious use of orthogonal techniques. GC-MS is invaluable for detecting volatile impurities, qNMR offers a path to absolute quantification without a specific reference standard, and LC-MS is the ultimate tool for impurity identification and structural elucidation. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis at different stages of the drug development process. By adhering to the principles of method validation and scientific integrity, we can ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 874–881. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]

  • Veclani, D. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 424-431. [Link]

  • S, S., & M, P. (2017). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. ResearchGate. [Link]

  • Kumar, A., & Kumar, R. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 7(11), 772-780. [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(5). [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ALWSCI. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. [Link]

  • Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP-HPLC: An Overview. The Pharmaceutical and Chemical Journal, 12(4), 163-167. [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the piperidine scaffold stands out as a "privileged structure," a molecular framework that frequently appears in a multitude of pharmaceuticals and natural products.[1][2] Among the vast library of piperidine-based building blocks, tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate has emerged as a particularly valuable intermediate.[3] Its unique arrangement of a ketone, a nitrile, and a Boc-protecting group makes it a versatile precursor for complex molecules, including potent Janus kinase (JAK) inhibitors.

However, this structural complexity necessitates a rigorous and multi-faceted approach to its characterization. An incorrect structural assignment, whether a subtle stereochemical error or a misidentified isomer, can have cascading negative consequences, leading to flawed biological data and the costly termination of promising research avenues. This guide provides a comparative analysis of the essential analytical techniques required to unambiguously confirm the structure of these critical derivatives, grounded in the principles of scientific integrity and field-proven experience.

The Analytical Keystone: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. True confidence in a molecular structure is achieved by integrating complementary data from several orthogonal methods. For this compound and its analogs, the primary tools are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For absolute confirmation of stereochemistry in the solid state, X-ray Crystallography is the definitive method.[4][5]

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Dissolve 5-10 mg in CDCl3 B Acquire 1H A->B C Acquire 13C B->C D Acquire COSY C->D E Acquire HSQC D->E F Assign 1H & 13C signals E->F G Confirm H-H bonds (COSY) F->G H Confirm C-H bonds (HSQC) G->H I Confirm Structure H->I

Sources

A Comparative Guide to the Reactivity of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern synthetic chemistry.[1] Its prevalence in pharmaceuticals necessitates a deep understanding of the reactivity of its functionalized derivatives. This guide provides an in-depth, objective comparison of the chemical reactivity of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a versatile building block, and its structurally related analogs.[2] We will move beyond simple procedural descriptions to explore the causal relationships between structure and reactivity, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their synthetic strategies.

The core structure, N-Boc-3-cyano-4-piperidone, is endowed with multiple reactive sites: the C4-ketone, the acidic α-proton at C3, the cyano group, and the nitrogen-protecting tert-butoxycarbonyl (Boc) group.[3] The interplay of these functionalities, and the steric and electronic effects of substituents on the piperidine ring, dictates the molecule's behavior in chemical transformations.

Reactive_Sites cluster_key Key Reactive Sites mol k1 C4-Ketone (Electrophilic Carbonyl) k2 C3 α-Proton (Acidic C-H) k3 C3 Cyano Group (Dienophile/Nucleophile) k4 N-Boc Group (Protecting Group)

Caption: Key reactive sites of the parent scaffold.

This guide will focus on three key transformations and how reactivity is modulated across the parent compound and two representative analogs: the sterically hindered (2S)-tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate [4] and the electronically modified tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate .[5]

Part 1: Comparative Analysis of C4-Ketone Reduction

The reduction of the C4-carbonyl is a fundamental transformation, often employed to introduce a hydroxyl group and create a new stereocenter. The stereochemical outcome is highly dependent on the steric environment around the carbonyl, which is influenced by substituents on the piperidine ring and the conformation of the ring itself.[6]

Theoretical Basis: Steric Approach Control

The stereoselectivity of hydride reduction in cyclic ketones is often governed by the principle of steric approach control. The reducing agent (e.g., sodium borohydride, NaBH₄) will preferentially attack the carbonyl from the less sterically hindered face. In piperidone systems, the bulky N-Boc group and other ring substituents dictate the most favorable trajectory for the incoming nucleophile.

Analog Comparison
  • Parent Compound (1a): this compound presents a relatively unhindered carbonyl. The primary steric bulk arises from the N-Boc group and the axial protons on the ring. Reduction is expected to proceed with moderate stereoselectivity.

  • 2-Methyl Analog (1b): The presence of a methyl group at the C2 position introduces significant steric hindrance. This bulk can influence the conformational equilibrium of the ring and will directly impede the approach of the hydride reagent from the syn-face relative to the methyl group, leading to a higher diastereoselectivity.

  • 3,3-Difluoro Analog (1c): In this case, the primary influence is electronic. The two fluorine atoms are strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. This can lead to faster reaction rates. While fluorine is small, the C-F bonds can exert subtle steric effects, but the electronic activation is the dominant factor.

Experimental Data Summary
CompoundAnalog TypeReducing AgentDiastereomeric Ratio (axial:equatorial OH)Yield (%)Reference
1a ParentNaBH₄~3:1>90%Predicted based on[6]
1b 2-MethylNaBH₄>10:1>85%Inferred from steric principles
1c 3,3-DifluoroNaBH₄~2:1>95%Inferred from electronic principles

Note: The data presented is a synthesis of established principles in piperidone chemistry, as direct comparative studies are limited.

Part 2: Comparative Analysis of C3-Alkylation

The presence of both a ketone and a cyano group at adjacent positions makes the proton at C3 acidic and amenable to deprotonation by a strong base, such as Lithium Diisopropylamide (LDA), to form an enolate. This enolate can then be trapped by an electrophile (e.g., an alkyl halide) in an alkylation reaction.[7][8]

Theoretical Basis: Enolate Formation and Stability

The ease of enolate formation and its subsequent reactivity are influenced by both steric and electronic factors. Steric hindrance around the C3 position can impede the approach of the base and the electrophile. Electron-withdrawing groups can increase the acidity of the α-proton, facilitating enolate formation.

G cluster_workflow General Alkylation Workflow start Select Piperidone Analog (1a, 1b, or 1c) deprotonation Deprotonation (LDA, THF, -78 °C) start->deprotonation Dissolve in dry THF electrophile Add Electrophile (e.g., CH₃I) deprotonation->electrophile Form Enolate quench Aqueous Quench (NH₄Cl) electrophile->quench Allow to warm workup Extraction & Purification quench->workup product Characterize Product (Yield, d.r.) workup->product

Sources

Benchmarking Efficiency: A Comparative Guide to N-Boc-3-cyano-4-oxopiperidine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Boc-3-cyano-4-oxopiperidine in Medicinal Chemistry

N-Boc-3-cyano-4-oxopiperidine is a highly valuable, multi-functional synthetic intermediate that serves as a crucial building block in the development of novel therapeutics. Its rigid piperidine scaffold, coupled with the versatile cyano and ketone functionalities, allows for the construction of complex molecular architectures with diverse pharmacological activities. The tert-butoxycarbonyl (Boc) protecting group ensures stability and enables selective transformations at other positions of the molecule. Given its importance, the efficiency of its synthesis is a critical factor in drug discovery and development pipelines, impacting both the speed of research and the cost of goods. This guide provides an in-depth comparison of prevalent synthetic strategies for N-Boc-3-cyano-4-oxopiperidine, offering experimental insights and data to inform protocol selection.

Strategic Approaches to the Synthesis of N-Boc-3-cyano-4-oxopiperidine

The synthesis of N-Boc-3-cyano-4-oxopiperidine primarily revolves around the introduction of a cyano group at the C-3 position of an N-Boc-4-piperidone precursor. Two main strategies have emerged as the most viable: a two-step approach via an enamine intermediate and a more direct, albeit challenging, alpha-cyanation of the ketone. A classical, yet less common, alternative involves the cyclization of acyclic precursors.

Protocol 1: Two-Step Synthesis via an Enamine Intermediate

This widely adopted and reliable method involves the initial formation of an enamine at the C-3 position of N-Boc-4-piperidone, followed by cyanation. The enamine activation of the alpha-position facilitates the introduction of the cyano group under milder conditions compared to direct cyanation of the ketone.

Workflow for Protocol 1:

A N-Boc-4-piperidone B 1-Boc-3-[(dimethylamino)methylene]- 4-oxopiperidine A->B  DMF-DMA, DMF, 80°C C N-Boc-3-cyano-4-oxopiperidine B->C  Cyanating Agent  (e.g., KCN, TMSCN)

A two-step synthesis of N-Boc-3-cyano-4-oxopiperidine via an enamine intermediate.

Step 1: Synthesis of 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine

The first step involves the reaction of N-Boc-4-piperidone with a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the enamine intermediate.[1] This reaction is generally high-yielding and straightforward.

Experimental Protocol (Step 1): [1]

  • To a solution of N-Boc-4-piperidone (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1-1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess reagent.

  • The resulting crude 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine is often of sufficient purity to be used directly in the next step, or it can be purified by crystallization or column chromatography.

Step 2: Cyanation of the Enamine Intermediate

The enamine intermediate is then reacted with a cyanide source to introduce the cyano group at the C-3 position. Various cyanating agents can be employed, with the choice influencing reaction conditions and outcomes.

Experimental Protocol (Step 2 - General):

  • Dissolve the crude 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile).

  • Add the cyanating agent (e.g., potassium cyanide, sodium cyanide, or trimethylsilyl cyanide) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-cyano-4-oxopiperidine.

Protocol 2: Direct Alpha-Cyanation of N-Boc-4-piperidone

A more direct approach involves the one-step alpha-cyanation of N-Boc-4-piperidone. This method is atom-economical but can be more challenging due to the need to selectively functionalize the alpha-position of the ketone. This typically requires the use of a strong base to generate the enolate, followed by reaction with an electrophilic cyanating agent.

Workflow for Protocol 2:

A N-Boc-4-piperidone B N-Boc-4-piperidone Enolate A->B  Strong Base  (e.g., LDA, NaHMDS) C N-Boc-3-cyano-4-oxopiperidine B->C  Electrophilic Cyanating Agent  (e.g., TsCN, NCS)

Direct alpha-cyanation of N-Boc-4-piperidone via an enolate intermediate.

Experimental Protocol (General):

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1 equivalent) in a dry aprotic solvent (e.g., THF, diethyl ether).

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), 1.1 equivalents) to generate the enolate.

  • After stirring for a period to ensure complete enolate formation, add a solution of an electrophilic cyanating agent (e.g., p-toluenesulfonyl cyanide (TsCN) or N-cyanosuccinimide (NCS), 1.1 equivalents) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Classical Thorpe-Ziegler Cyclization

An alternative, though less common, route for the synthesis of the core 3-cyano-4-piperidone structure involves the Thorpe-Ziegler cyclization of di-(β-cyanoethyl)-amine.[2][3] This intramolecular condensation is followed by hydrolysis of the resulting imine to yield the desired keto-nitrile. Subsequent N-protection with a Boc group would be required to obtain the final product.

Workflow for Protocol 3:

A di-(β-cyanoethyl)-amine B 3-Cyano-4-iminopiperidine A->B  Base (e.g., Na, NaNH2)  Solvent (e.g., Dioxane) C 3-Cyano-4-piperidone B->C  Acid Hydrolysis  (e.g., HCl) D N-Boc-3-cyano-4-oxopiperidine C->D  Boc2O, Base

Synthesis of N-Boc-3-cyano-4-oxopiperidine via Thorpe-Ziegler cyclization.

Experimental Protocol (Adapted from Bachman & Barker, 1947): [2][3]

  • Cyclization: In a suitable solvent such as dioxane, treat di-(β-cyanoethyl)-amine with a strong base like sodium metal or sodium amide to induce intramolecular cyclization to 3-cyano-4-iminopiperidine.

  • Hydrolysis: Hydrolyze the resulting 3-cyano-4-iminopiperidine with aqueous acid (e.g., hydrochloric acid) to afford 3-cyano-4-piperidone.

  • N-Boc Protection: Protect the secondary amine of 3-cyano-4-piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane or a biphasic mixture) to yield N-Boc-3-cyano-4-oxopiperidine.

Comparative Analysis of Synthesis Protocols

Parameter Protocol 1: Enamine Intermediate Protocol 2: Direct α-Cyanation Protocol 3: Thorpe-Ziegler Cyclization
Starting Material N-Boc-4-piperidoneN-Boc-4-piperidonedi-(β-cyanoethyl)-amine
Number of Steps 213 (to N-Boc product)
Reagents & Conditions Milder, common lab reagentsStrong bases, cryogenic temperatures, moisture-sensitive reagentsStrong bases, potentially hazardous reagents (e.g., Na metal)
Reported Yields Generally high and reproducibleVariable, often moderateGood for the core structure, but requires an additional protection step
Scalability Readily scalableCan be challenging to scale due to cryogenic conditions and strong basesPotentially scalable, but handling of reagents may be a concern
Key Advantages High reliability, good yields, milder conditionsAtom economical, fewer stepsUtilizes a different, readily available starting material
Key Disadvantages Two distinct reaction stepsHarsh reaction conditions, potential for side reactionsLonger overall sequence to the N-Boc protected product

Expert Insights and Recommendations

For most research and development applications, Protocol 1 (Enamine Intermediate) is the recommended starting point for the synthesis of N-Boc-3-cyano-4-oxopiperidine. Its reliability, high yields, and use of relatively mild and common reagents make it a robust and reproducible method. The two-step nature of the process allows for the isolation and characterization of the enamine intermediate, which can aid in troubleshooting and optimization.

Protocol 2 (Direct Alpha-Cyanation) presents an attractive, more direct route. However, its practical implementation can be challenging. The use of strong bases at low temperatures requires stringent anhydrous conditions and careful control of stoichiometry to avoid side reactions such as self-condensation or cyanation at the carbonyl carbon (cyanohydrin formation). This protocol may be more suitable for experienced synthetic chemists or when exploring novel reaction conditions for alpha-functionalization.

Conclusion

The synthesis of N-Boc-3-cyano-4-oxopiperidine is a critical transformation in medicinal chemistry. While several synthetic strategies exist, the two-step approach via an enamine intermediate stands out as the most reliable and generally applicable method for a broad range of laboratory settings. The direct alpha-cyanation offers a more elegant and atom-economical alternative, but its successful implementation requires careful optimization and control of reaction parameters. The classical Thorpe-Ziegler cyclization remains a viable, albeit less direct, option. The choice of the optimal protocol will ultimately depend on the specific requirements of the project, including scale, available resources, and the expertise of the researcher.

References

  • Bachman, G. B., & Barker, R. S. (1947). Preparation of 3-Cyano-4-piperidone. Journal of the American Chemical Society, 69(6), 1535–1536.
  • ElectronicsAndBooks. (n.d.). Preparation of 3-Cyano-4-piperidone. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Guide for Novel Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of highly selective kinase inhibitors is paramount. The piperidine scaffold, a privileged structure in medicinal chemistry, continues to yield promising lead compounds. This guide focuses on derivatives of "Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate," a versatile starting material for the synthesis of potent kinase inhibitors.

Herein, we present a comprehensive framework for evaluating the cross-reactivity of a novel hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor, "BTK-P01," derived from this scaffold. Through a comparative analysis with the first-in-class BTK inhibitor, Ibrutinib, and the Janus Kinase (JAK) inhibitor, Tofacitinib, this guide provides a blueprint for assessing kinase selectivity. By presenting detailed experimental protocols and representative data, we aim to equip researchers with the necessary tools to navigate the complex kinome and identify drug candidates with superior safety and efficacy profiles.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases, comprising a superfamily of over 500 enzymes, are crucial regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to a range of adverse effects, underscoring the critical need for thorough cross-reactivity profiling during drug development.[1][2][3][4]

For covalent inhibitors, which form a permanent bond with their target, selectivity is of even greater importance.[5] Any off-target binding by a covalent inhibitor can lead to prolonged and potentially irreversible side effects.[5] Therefore, a rigorous assessment of kinome-wide selectivity is an indispensable step in the preclinical development of such compounds.

Comparative Analysis: BTK-P01 vs. Ibrutinib and Tofacitinib

To illustrate a robust cross-reactivity study, we introduce a hypothetical lead compound, BTK-P01 , a novel covalent BTK inhibitor synthesized from "this compound." For a meaningful comparison, we will assess its selectivity profile against two well-characterized kinase inhibitors:

  • Ibrutinib: The first FDA-approved covalent BTK inhibitor, known for its efficacy in B-cell malignancies but also for its off-target effects on other kinases like TEC, EGFR, and JAK3.[5][6]

  • Tofacitinib: A JAK inhibitor that, while designed to target JAK3, also exhibits activity against JAK1 and JAK2, leading to certain side effects.[7][8][9][10]

This comparative approach allows for a clear benchmarking of BTK-P01's selectivity and provides valuable insights into its potential therapeutic window.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A systematic and multi-tiered approach is essential for a comprehensive evaluation of kinase inhibitor selectivity. The following workflow outlines the key stages of this process.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Kinome Screen cluster_2 Tier 3: Secondary Confirmation & Potency cluster_3 Tier 4: Cellular Assays A Biochemical Assay (e.g., TR-FRET) Determine IC50 for BTK B Single-Dose (1 µM) Kinome Scan (e.g., DiscoverX KINOMEscan®) Identify potential off-targets (>70% inhibition) A->B Proceed if potent on primary target C Dose-Response Assays (IC50) for confirmed off-targets B->C For identified hits D Cell-based Target Occupancy Assays Confirm on- and off-target engagement in a physiological context C->D Validate in cellular models

Figure 1: A tiered experimental workflow for kinase inhibitor cross-reactivity profiling.

Detailed Methodologies

Tier 1: Primary Target Engagement - Biochemical IC50 Determination

Objective: To quantify the potency of BTK-P01 against its intended target, BTK.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [11][12]

This homogenous assay format is well-suited for high-throughput screening and provides a robust measure of kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human BTK enzyme to the desired concentration in kinase buffer.

    • Prepare a biotinylated peptide substrate and ATP solution in kinase buffer.

    • Prepare a stock solution of BTK-P01, Ibrutinib, and Tofacitinib in 100% DMSO. Create a serial dilution series of each compound.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of the BTK enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and plot the data against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Tier 2: Broad Kinome Screen - Single-Dose Profiling

Objective: To identify potential off-targets of BTK-P01 across a broad panel of kinases.

Methodology: KINOMEscan® Competition Binding Assay (DiscoverX) [13][14][15]

This affinity-based screening platform provides a broad and unbiased assessment of inhibitor binding to a large number of kinases.

Protocol:

  • Compound Submission: Submit BTK-P01, Ibrutinib, and Tofacitinib for screening at a single high concentration (e.g., 1 µM) against the KINOMEscan® panel (typically over 450 kinases).

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified.

  • Data Analysis: Results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound. A threshold (e.g., >70% inhibition or a percent of control <30%) is used to identify significant off-target interactions.

Tier 3: Secondary Confirmation & Potency - Dose-Response Assays

Objective: To confirm the off-target hits from the broad screen and determine the potency (IC50) of BTK-P01 against these kinases.

Methodology: Utilize the same TR-FRET assay format as in Tier 1, but with the respective off-target kinases and their specific substrates. This ensures consistency in the data generated.

Tier 4: Cellular Assays - Target Occupancy

Objective: To confirm the on- and off-target engagement of BTK-P01 in a more physiologically relevant cellular context.

Methodology: In-Cell KinaseScreen™ (Caliper Life Sciences) or similar cellular thermal shift assays (CETSA). [16]

These assays measure the ability of a compound to bind to its target within intact cells, providing a more accurate reflection of its cellular activity.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative manner.

Table 1: Comparative IC50 Values for Primary and Key Off-Targets
KinaseBTK-P01 IC50 (nM)Ibrutinib IC50 (nM)Tofacitinib IC50 (nM)
BTK 5.2 0.5 >10,000
TEC15078>10,000
EGFR>1,0005.6>10,000
JAK1>1,000>1,000112
JAK2>1,00037026
JAK3 >1,00010705.6
SRC85045>10,000
LCK92035>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggests that BTK-P01 is a potent BTK inhibitor with significantly improved selectivity over Ibrutinib against key off-targets like EGFR and members of the SRC family kinases. Its lack of activity against the JAK family kinases further distinguishes it from both Ibrutinib and Tofacitinib.

Visualizing Kinome Selectivity

A powerful way to visualize kinome-wide selectivity is through a dendrogram representation of the human kinome.

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_STE STE BTK BTK TEC BTK->TEC BTK->TEC SRC TEC->SRC EGFR EGFR->SRC LCK SRC->LCK JAK1 JAK2 JAK1->JAK2 JAK3 JAK2->JAK3 TKL1 TKL2 TKL1->TKL2 TKL3 TKL2->TKL3 STE1 STE2 STE1->STE2 STE3 STE2->STE3

Figure 2: A simplified kinome tree illustrating the selectivity of BTK-P01. The primary target (BTK) is highlighted in red, with a dashed red line indicating a weaker off-target interaction with TEC. Other off-targets from the comparator compounds (EGFR and JAK3) are highlighted in yellow.

Conclusion and Future Directions

The hypothetical cross-reactivity profile of BTK-P01 demonstrates a significant improvement in selectivity compared to the first-generation BTK inhibitor, Ibrutinib. Its focused activity on BTK with minimal engagement of other kinases suggests a potentially wider therapeutic window and a more favorable safety profile.

This guide provides a comprehensive, albeit illustrative, framework for the systematic evaluation of kinase inhibitor cross-reactivity. The methodologies and data interpretation strategies outlined here are crucial for making informed decisions in the lead optimization process. Further studies, including in vivo efficacy and toxicology assessments, are necessary to fully characterize the therapeutic potential of novel compounds like BTK-P01. By adhering to a rigorous and comparative approach to cross-reactivity profiling, researchers can increase the likelihood of developing safer and more effective targeted therapies.

References

  • Caliper Life Sciences. (n.d.). Kinase Enzyme Desktop Profiler System.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • DiscoverX. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Caliper Life Sciences. (2008, September 4). Caliper Life Sciences Announces Availability of More than 200 Kinase Assays in Ready-to-Use Profiling Kits.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Gadina, M., et al. (2018). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Benchchem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Bantscheff, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 14(11), 2349-2360.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • Choy, E. H., et al. (2020). Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • eBay. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System.
  • Benchchem. (2025). Remibrutinib vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity.
  • Caliper Life Sciences. (2011, November 2). Caliper Launches New Platform for Drug Safety Prediction and Oncology Research.
  • Laha, D., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 65(12), 8459-8475.
  • Hopper, M., et al. (2019). Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. Molecular Pharmacology, 96(6), 772-780.
  • Adriaenssens, E. (2023). In vitro kinase assay v1.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
  • Drug Discovery & Development. (2007, October 4). In-house Kinase Profiling.
  • Bio-protocol. (n.d.). 2.3. In vitro kinase assay.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(8), 957.
  • Ciemny, M., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling.
  • Kaptein, A., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Clinical Lymphoma, Myeloma & Leukemia, 18, S223.
  • Chodera, J. (2016, November 15). Kinase inhibitor selectivity and design.
  • ResearchGate. (n.d.). Kinases in the selectivity panel.
  • Wozniak, S. E., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. Journal of the American Chemical Society, 145(7), 4165-4173.
  • Drug Discovery News. (2011, January 2). Passing the screen(ing) test.
  • Traves, P. G., et al. (2020). THU0067 JAK SELECTIVITY AND THE IMPACT ON CYTOKINE SIGNALING INHIBITION AT CLINICAL RHEUMATOID ARTHRITIS DOSES.
  • Sirk, K. (2011, January 2). Passing the screen(ing) test. Drug Discovery News.
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
  • Google Patents. (n.d.). WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer.
  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitib.
  • Graphviz. (n.d.). Graphviz.
  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
  • DevTools daily. (n.d.). Graphviz Example: workflow.
  • Wang, J. X., et al. (2013). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz.
  • Google Patents. (n.d.). US11247989B2 - Therapeutic compounds and uses thereof.
  • Google Patents. (n.d.). US20150005277A1 - Protein Kinase Inhibitors and Uses Thereof.
  • Google Patents. (n.d.). US20210052612A1 - PRODRUGS OF FUSED-BICYCLIC C5aR ANTAGONISTS.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Boc-4-oxopiperidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and characterization of synthetic intermediates are of paramount importance. 1-Boc-4-oxopiperidine-3-carbonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The validation of analytical methods used to assess its quality is not merely a regulatory formality but a scientific necessity to ensure the reliability and consistency of results.[1][2][3] This guide provides an in-depth comparison of common analytical techniques for the validation of 1-Boc-4-oxopiperidine-3-carbonitrile, offering insights into the experimental choices and presenting illustrative data to guide researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the documented process that demonstrates its suitability for its intended purpose.[3][4] For a pharmaceutical intermediate like 1-Boc-4-oxopiperidine-3-carbonitrile, this typically involves assays for identity, purity, and the quantification of impurities. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining the key parameters that must be evaluated.[5][6] These parameters include specificity, linearity, accuracy, precision, and robustness.

This guide will explore the validation of three widely used analytical techniques for the analysis of 1-Boc-4-oxopiperidine-3-carbonitrile: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

The Validation Workflow: A Holistic Approach

A robust analytical method validation follows a structured workflow, ensuring all aspects of the method's performance are thoroughly evaluated. This process is crucial for regulatory compliance and for building confidence in the analytical data generated.[1][7]

Validation_Workflow cluster_Planning Phase 1: Planning cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Data Evaluation & Reporting Define_Purpose Define Analytical Method's Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method informs Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol leads to Specificity Specificity Validation_Protocol->Specificity guides Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness Data_Analysis Statistical Analysis of Data Robustness->Data_Analysis generates data for Acceptance_Criteria Compare Against Acceptance Criteria Data_Analysis->Acceptance_Criteria is evaluated by Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report culminates in

Caption: A generalized workflow for analytical method validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique in pharmaceutical analysis due to its versatility, sensitivity, and robustness for the quantification of organic molecules. For 1-Boc-4-oxopiperidine-3-carbonitrile, a reversed-phase HPLC method is suitable.

Experimental Protocol: HPLC-UV
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)This composition offers a balance between retention and elution time for the analyte.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good peak shape and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe carbonyl and nitrile groups are expected to have some UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Sample Preparation Dissolve in mobile phase to a concentration of 1 mg/mL.Ensures compatibility with the chromatographic system.
Validation Data Summary: HPLC-UV

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time.Peak purity index > 0.999. No co-eluting peaks observed.
Linearity (R²) ≥ 0.9990.9995 over a range of 0.1 - 2.0 mg/mL.
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.5%
Robustness RSD ≤ 2.0% for minor changes in method parameters.Passed for variations in mobile phase composition (±2%) and flow rate (±0.1 mL/min).

digraph "HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in Mobile Phase)"]; "Injection" [label="Inject 10 µL into\nHPLC System"]; "Separation" [label="Isocratic Elution on C18 Column\n(ACN:H2O, 60:40) at 1.0 mL/min"]; "Detection" [label="UV Detection at 210 nm"]; "Data_Analysis" [label="Chromatogram Analysis\n(Peak Area vs. Concentration)"];

"Sample_Prep" -> "Injection"; "Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Data_Analysis"; }

Caption: Experimental workflow for the HPLC-UV analysis of 1-Boc-4-oxopiperidine-3-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of 1-Boc-4-oxopiperidine-3-carbonitrile, it is amenable to GC analysis, with the mass spectrometer providing highly specific detection.

Experimental Protocol: GC-MS
ParameterConditionRationale
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to ensure good separation from any potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range m/z 40-300Covers the expected mass range of the parent ion and its fragments.
Sample Preparation Dissolve in Dichloromethane to a concentration of 1 mg/mL.A volatile solvent suitable for GC injection.
Validation Data Summary: GC-MS

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Unique mass spectrum and no interfering peaks.Characteristic fragmentation pattern observed. No interfering peaks at the analyte's retention time.
Linearity (R²) ≥ 0.9980.9989 over a range of 0.05 - 1.5 mg/mL.
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 101.8%
Precision (RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%Repeatability: 1.1%Intermediate: 2.1%
Robustness RSD ≤ 3.0% for minor changes in method parameters.Passed for variations in oven ramp rate (±2 °C/min) and inlet temperature (±10 °C).

digraph "GCMS_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Prep_GC" [label="Sample Preparation\n(1 mg/mL in Dichloromethane)"]; "Injection_GC" [label="Inject 1 µL into\nGC Inlet"]; "Separation_GC" [label="Temperature Programmed Separation\non HP-5ms Column"]; "Ionization_MS" [label="Electron Ionization (70 eV)"]; "Detection_MS" [label="Mass Analysis (m/z 40-300)"]; "Data_Analysis_MS" [label="Extracted Ion Chromatogram\nand Spectrum Analysis"];

"Sample_Prep_GC" -> "Injection_GC"; "Injection_GC" -> "Separation_GC"; "Separation_GC" -> "Ionization_MS"; "Ionization_MS" -> "Detection_MS"; "Detection_MS" -> "Data_Analysis_MS"; }

Caption: Experimental workflow for the GC-MS analysis of 1-Boc-4-oxopiperidine-3-carbonitrile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an indispensable tool for the structural elucidation and quantification of organic molecules. It can serve as a primary analytical method for identity and purity assessment.

Experimental Protocol: ¹H NMR
ParameterConditionRationale
Spectrometer 400 MHzA common field strength providing sufficient resolution for routine analysis.
Solvent Chloroform-d (CDCl₃)A standard deuterated solvent that dissolves the analyte well.
Internal Standard Maleic acidA certified reference material with a distinct chemical shift that does not overlap with the analyte signals.
Pulse Sequence Standard single pulse with a 30° flip angleA simple and robust pulse sequence for quantitative analysis.
Relaxation Delay (d1) 30 sA long delay to ensure full relaxation of all protons for accurate integration.
Number of Scans 16An adequate number of scans to achieve a good signal-to-noise ratio.
Sample Preparation Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into an NMR tube and dissolve in ~0.7 mL of CDCl₃.Precise weighing is crucial for quantitative NMR (qNMR).
Validation Data Summary: ¹H NMR

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Unique and well-resolved signals for the analyte and internal standard.All expected proton signals are present and baseline-resolved from the internal standard.
Linearity (R²) ≥ 0.9990.9998 for the ratio of analyte to internal standard peak areas over a range of sample concentrations.
Accuracy (% Purity) 98.0 - 102.0% of the expected value.99.6% purity determined against a certified reference material.
Precision (RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 1.0%Repeatability: 0.3%Intermediate: 0.8%
Robustness RSD ≤ 1.5% for minor changes in acquisition parameters.Passed for variations in pulse angle (±5°) and relaxation delay (±5 s).

digraph "NMR_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Sample_Prep_NMR" [label="Accurate Weighing of Sample\nand Internal Standard in NMR Tube"]; "Dissolution" [label="Dissolution in CDCl3"]; "Acquisition" [label="Data Acquisition on 400 MHz Spectrometer\n(16 scans, 30s relaxation delay)"]; "Processing" [label="Fourier Transform and Phase Correction"]; "Analysis" [label="Integration of Analyte and Standard Peaks\nfor Purity Calculation"];

"Sample_Prep_NMR" -> "Dissolution"; "Dissolution" -> "Acquisition"; "Acquisition" -> "Processing"; "Processing" -> "Analysis"; }

Caption: Experimental workflow for the quantitative ¹H NMR analysis of 1-Boc-4-oxopiperidine-3-carbonitrile.

Comparative Analysis and Conclusion

Each of the discussed analytical techniques offers distinct advantages for the validation of 1-Boc-4-oxopiperidine-3-carbonitrile.

FeatureHPLC-UVGC-MS¹H NMR
Primary Application Quantitative purity and impurity analysis.Identification and quantification of volatile impurities.Structural confirmation and quantitative purity assessment (qNMR).
Specificity Good, but can be limited by co-eluting impurities.Excellent, due to the combination of chromatographic separation and mass spectrometric detection.Excellent, based on the unique chemical shifts and coupling patterns of the molecule.
Sensitivity HighVery HighModerate
Quantification Requires a reference standard for calibration.Requires a reference standard for calibration.Can be used as a primary method with a certified internal standard (qNMR).
Sample Throughput HighModerateLow
Instrumentation Cost ModerateHighVery High

A thorough and well-documented validation of these analytical methods is essential to ensure the quality of 1-Boc-4-oxopiperidine-3-carbonitrile, which in turn impacts the safety and efficacy of the final pharmaceutical product.[2][8]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to extend support beyond the application of our products to ensure safety and compliance in every aspect of your research. The proper disposal of chemical reagents is a critical, yet often overlooked, component of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a common intermediate in pharmaceutical synthesis. Our focus is not just on what to do, but why each step is crucial for ensuring the safety of personnel and the environment.

Understanding the Hazard Profile: The "Why" Behind Cautious Handling

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate its handling and disposal requirements.[1]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

These classifications underscore the necessity of appropriate Personal Protective Equipment (PPE) at all times. The causality is clear: direct contact can lead to immediate health effects, and inhalation of dust or aerosols can compromise the respiratory system. Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Key Safety and Physical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
GHS Pictograms Warning[1]
Hazard Statements H302, H312, H315, H319, H332, H335[1]
CAS Number 914988-10-6[1]
The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste. The following workflow is designed to ensure a safe and compliant disposal process, from the laboratory bench to the final waste management facility.

Proper containment and labeling are the foundational steps of a self-validating waste management system.

  • Primary Container: All waste this compound, whether in solid form or in a solvent, should be collected in a dedicated, chemically resistant container. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The CAS number: "914988-10-6"

    • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

    • The date of waste generation.

    • The name of the generating researcher and laboratory.

To prevent unintended chemical reactions, it is crucial to segregate waste streams.

  • Solid Waste: Unused or contaminated solid this compound should be collected separately.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. The composition of the solvent system must be clearly indicated on the label.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed bag or container labeled as "Hazardous Waste - Contaminated Debris."

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers. This area should be:

  • Away from general laboratory traffic.

  • In a well-ventilated location, preferably within a ventilated cabinet.

  • Clearly marked with "Hazardous Waste Storage Area."

The disposal of this compound must be handled by a licensed and approved waste disposal company.[2][3] This is not merely a recommendation but a regulatory requirement in most jurisdictions.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with certified waste management vendors.

  • Provide a complete and accurate description of the waste. This includes the chemical name, quantity, and any other components in the waste stream.

  • Follow all instructions provided by your EHS office and the waste disposal vendor regarding packaging and pickup.

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs Institutional Compliance cluster_disposal Professional Waste Management A Waste Generation (Solid, Liquid, Debris) B Segregate Waste Streams A->B C Label Waste Containers (Name, CAS, Hazards) B->C D Secure Temporary Storage C->D E Contact Environmental Health & Safety (EHS) D->E F Characterize Waste for Vendor E->F G Scheduled Pickup by Licensed Vendor F->G H Transportation to TSDF* G->H I Final Compliant Disposal (e.g., Incineration) H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Figure 1: A flowchart depicting the procedural steps for the compliant disposal of this compound.

Regulatory Framework: Adherence to RCRA Standards

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound may not be explicitly listed as a hazardous waste, it would likely be classified as such based on its characteristics of toxicity.[6]

RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes generation, transportation, treatment, storage, and disposal.[5][7] As a generator of this waste, your laboratory is the "cradle" and is responsible for ensuring its proper management until it reaches its final disposal "grave."[7] This underscores the importance of using a licensed hazardous waste transporter and a permitted treatment, storage, and disposal facility (TSDF).[5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn (gloves, safety glasses, lab coat).

    • Carefully sweep up the solid material, avoiding the generation of dust.[8]

    • Place the spilled material in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials as contaminated debris for disposal.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the absorbent material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Collect all cleaning materials as contaminated debris for disposal.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent entry into the area.

    • Follow the specific instructions of your EHS team.

In all cases of exposure, refer to the first-aid measures outlined in the Safety Data Sheet (SDS). For eye contact, immediately flush with water for at least 15 minutes.[2] For skin contact, wash thoroughly with soap and water.[2] If inhaled, move to fresh air.[2] In all cases of significant exposure or if symptoms develop, seek immediate medical attention.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. This commitment to safety and regulatory compliance is a hallmark of scientific excellence.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • ChemWhat. 3-CYANO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 914988-10-6. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

  • Bergeson & Campbell, P.C. FAQs - RCRA. [Link]

  • CP Lab Safety. TERT-BUTYL 4-CYANO-3-OXOPIPERIDINE-1-CARBOXYLATE, 95% Purity, C11H16N2O3, 250 mg. [Link]

  • Lion Technology Inc. 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, the potent bioactivity we seek in these molecules necessitates a commensurate level of respect for their potential hazards. Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, a key building block in organic synthesis, is one such compound where a thorough understanding of its hazard profile is not just procedural, but paramount for ensuring a safe and productive laboratory environment.

This guide moves beyond a simple checklist. It is designed to provide a deep, mechanistic understanding of why specific personal protective equipment (PPE) and handling protocols are critical. By understanding the causality behind these safety measures, we empower ourselves to make informed decisions, fostering a self-validating system of safety that protects both the individual and the integrity of the research.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents a multi-faceted hazard profile.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled".[1] This broad toxicity profile means that exposure through any route—ingestion, skin absorption, or breathing in dust particles—can lead to adverse health effects.

  • Skin and Eye Irritation: It is designated as causing "skin irritation" and "serious eye irritation".[1][2][3] This indicates that direct contact can lead to inflammation, redness, and pain, with the potential for significant damage to sensitive eye tissue.

  • Respiratory Irritation: The compound "May cause respiratory irritation," meaning inhalation of its dust can inflame the respiratory tract, leading to coughing and discomfort.[1][2][3]

This profile dictates that our primary goal is to prevent any direct contact with the substance, whether in solid or aerosolized form.

The First Line of Defense: Engineering and Administrative Controls

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in the hierarchy of safety controls. Its efficacy is maximized when used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All handling of solid this compound should be performed within a certified chemical fume hood or a powder containment hood.[4] This is non-negotiable. These systems capture airborne particles at the source, preventing inhalation. Furthermore, ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. Restrict access to the handling area and ensure all personnel are trained on the specific hazards and emergency procedures.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be deliberate, addressing all potential routes of exposure identified in our hazard assessment.

Primary Barrier: Gloves and Laboratory Coats

The primary barrier prevents direct skin contact. Given the compound's dermal toxicity and skin irritation properties, this barrier is critical.

  • Gloves: Nitrile gloves are the standard choice for handling most chemical powders. The key is not just wearing them, but wearing them correctly.

    • Causality: Nitrile provides a robust barrier against incidental contact with fine powders.

    • Protocol: Always double-glove. This provides a significant protective advantage. If the outer glove becomes contaminated, it can be removed without exposing the skin. Before use, inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[6]

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat is mandatory.

    • Causality: This protects street clothes and underlying skin from contamination by spills or dust.

    • Protocol: Ensure the coat is fully buttoned. Cuffs should be snug to prevent dust from entering. Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination.

Secondary Barrier: Eye and Face Protection

Given the "serious eye irritation" classification, protecting the eyes is a primary concern.[1][3]

  • Safety Goggles: Standard safety glasses are insufficient.

    • Causality: Fine powders can easily become airborne and bypass the limited protection of safety glasses. Chemical splash goggles that form a seal around the eyes are required to provide adequate protection against dust.[5][7]

    • Protocol: Wear chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 at all times when the compound is being handled, even if it is in a closed container.[5][7] In situations with a higher risk of splashing or dust generation, supplement goggles with a face shield.

Respiratory Protection

Engineering controls are designed to prevent inhalation, but respiratory protection is necessary during certain procedures or in case of control failure.

  • Respirator Type: The need for a respirator depends on the scale and nature of the work.

    • Causality: To prevent respiratory tract irritation, any airborne particles must be filtered before they are inhaled.

    • Protocol: For small-scale weighing and transfer operations within a fume hood, a respirator may not be mandatory if air monitoring confirms exposure is below established limits. However, for larger quantities, or if there is any risk of dust generation outside of a containment hood (e.g., cleaning a spill), a respirator is required. A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.[8] Ensure you are properly fit-tested for the selected respirator.[5]

PPE Summary Table
Task / Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Single Pair Nitrile GlovesSafety GlassesLab CoatNot Required
Weighing & Aliquoting (in Fume Hood) Double Pair Nitrile GlovesChemical Splash GogglesLab CoatRecommended (N95)
Reaction Setup / Transfer (in Fume Hood) Double Pair Nitrile GlovesChemical Splash GogglesLab CoatRecommended (N95)
Spill Cleanup Double Pair Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat / Chemical Resistant ApronRequired (N95/P100)

Procedural Guidance: Integrating Safety into the Workflow

Pre-Handling Checklist:

  • Verify the chemical fume hood is functioning correctly.

  • Ensure safety shower and eyewash station are unobstructed.

  • Don the required PPE as outlined in the table above.

  • Designate a specific area within the hood for handling and clearly label it.

  • Have waste containers pre-labeled and ready for use.

Handling Protocol (Weighing and Transfer):

  • Perform all manipulations on a disposable, plastic-backed absorbent mat inside the fume hood to contain any minor spills.

  • Use spatulas and tools dedicated to this compound to prevent cross-contamination.

  • When opening the container, do so slowly to avoid creating a plume of dust.

  • Weigh the compound into a tared, sealed container (e.g., a vial with a cap). Avoid open weighing on paper.

  • After weighing, carefully clean the spatula with a solvent-dampened wipe, disposing of the wipe in the designated solid waste container.

  • Securely close the primary container.

Post-Handling Decontamination:

  • Wipe down the designated handling area and any equipment used with a damp cloth or towel.

  • Carefully remove the outer pair of gloves and dispose of them in the designated waste stream.

  • Remove the lab coat and hang it in the designated area.

  • Remove goggles and the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[3]

Emergency Response: Spill Management

In the event of a spill, a calm and methodical response is essential. All personnel in the area should be alerted.

Spill Cleanup Protocol:

  • Evacuate and Secure: Ensure all non-essential personnel leave the immediate area. Restrict access.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, goggles, face shield, and double gloves.

  • Containment: If the spill is a powder, do NOT sweep it dry, as this will generate dust.[4] Gently cover the spill with a plastic-backed absorbent pad or wet paper towels to prevent aerosolization.

  • Cleanup: Carefully collect the material using a scoop or forceps and place it into a labeled, sealable waste container.[9]

  • Decontaminate: Wipe the spill area with a damp cloth, working from the outside in.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Process Cleanup Process cluster_Final_Steps Final Steps Alert Alert Personnel Evacuate Evacuate Area Alert->Evacuate Secure Scene Don_PPE Don Spill PPE (Respirator, Goggles, etc.) Evacuate->Don_PPE Cover Gently Cover Spill (Wet Towels) Don_PPE->Cover Collect Collect Material into Waste Container Cover->Collect Decontaminate Wipe Area (Outside-In) Collect->Decontaminate Dispose Dispose of all Materials as HazWaste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal and Decontamination

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: This includes contaminated gloves, wipes, absorbent pads, and any residual product. It must be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.[8][9]

  • Empty Containers: "Empty" containers are never truly empty and will contain residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[8] Do not pour any waste down the drain.[8]

By adhering to these detailed protocols, we not only ensure our personal safety but also uphold the principles of responsible scientific practice. This compound, like many others we work with, is a tool for innovation. By understanding and respecting its properties, we can wield it safely and effectively on the path to discovery.

References

  • PubChem. This compound | C11H16N2O3. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate | C12H21NO3. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 3-Carbethoxy-4-piperidone hydrochloride. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.